2-Hydroxyphenoxyacetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXHPAYRONCQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212629 | |
| Record name | (o-Hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-11-4 | |
| Record name | 2-(2-Hydroxyphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (o-Hydroxyphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6324-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (o-Hydroxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (o-hydroxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxyphenoxyacetic Acid natural sources and discovery
An In-depth Technical Guide to the Natural Sources and Discovery of 2-Hydroxyphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a fascinating phenolic compound, holds a unique position at the intersection of plant biochemistry, human metabolism, and microbial biotechnology. Its presence in a variety of natural sources, from common dietary plants to the metabolic pathways of microorganisms and humans, underscores its significance in biological systems. This technical guide provides a comprehensive exploration of the core scientific knowledge surrounding this compound, with a focus on its natural origins, the historical context of its discovery, and the intricate biosynthetic pathways that lead to its formation. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and characterization of this compound, equipping researchers and drug development professionals with the essential tools for its study.
Part 1: The Discovery of a Metabolite - A Historical Perspective
The discovery of this compound is intrinsically linked to the pioneering research into the inborn error of metabolism, phenylketonuria (PKU). In 1934, the Norwegian physician and biochemist Dr. Asbjørn Følling investigated the cause of intellectual disability in two siblings and noticed a peculiar musty odor in their urine.[1][2][3] Through meticulous chemical analysis, he identified the accumulating substance as phenylpyruvic acid.[2][4] This seminal discovery opened the door to understanding how metabolic disorders could have profound neurological consequences.[1]
Subsequent research into the aberrant metabolism of phenylalanine in individuals with PKU led to the identification of several other metabolites, including this compound.[5] In untreated PKU, the deficiency of the enzyme phenylalanine hydroxylase causes a buildup of phenylalanine, which is then shunted into alternative metabolic pathways, leading to the formation and excretion of compounds like this compound.[5] Thus, the initial discovery of this compound was not as an isolated natural product from a plant, but as a key biomarker in the study of a human genetic disorder.
Part 2: Natural Occurrence Across Kingdoms
This compound is not confined to human metabolic pathways; it is a widespread natural product found in the plant and microbial kingdoms.
Plant Sources
This phenolic acid has been identified in a variety of edible plants, suggesting its role as a secondary metabolite. Its presence in these plants makes it a potential biomarker for the consumption of these foods.[5]
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Reference(s) |
| Carissa macrocarpa | Natal Plum | Apocynaceae | [3] |
| Aloysia citrodora | Lemon Verbena | Verbenaceae | [3] |
| Vaccinium spp. | Half-highbush Blueberry | Ericaceae | [3] |
| Petroselinum crispum | Parsley | Apiaceae | [3] |
| Prunus avium | Sweet Cherry | Rosaceae | [6] |
| Vaccinium elliottii | Elliott's Blueberry | Ericaceae | [6] |
| Basella alba | Malabar Spinach | Basellaceae | [6] |
| Taraxacum officinale | Dandelion | Asteraceae | [6] |
| Citrus paradisi x Citrus maxima | Grapefruit/Pummelo Hybrid | Rutaceae | [6] |
| Tragopogon orientalis | Asteraceae | [4] |
Microbial World: A Source and a Factory
Microorganisms, particularly fungi and bacteria, are also known to produce this compound. It is often an intermediate in the microbial degradation of aromatic compounds like phenylacetic acid.[6] This metabolic capability has been harnessed for the biotechnological production of this compound.
Fungi from the genera Humicola and Chaetomium have been identified as effective producers.[6] Notably, a specific strain, DSM 7047, has been patented for its ability to hydroxylate phenylacetic acid to produce this compound efficiently.[6] The key to successful microbial production often lies in using mutant strains that can perform the initial hydroxylation step but are deficient in the subsequent metabolic pathways that would otherwise degrade the desired product.[6]
Part 3: The Biosynthetic Blueprint - From Phenylalanine to this compound
The biosynthesis of this compound across different organisms originates from the essential amino acid, phenylalanine. The pathways, however, can diverge in their specific enzymatic steps.
Biosynthesis in Plants
In plants, the formation of this compound is an extension of the broader phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites.
Figure 1. Proposed biosynthetic pathway of this compound in plants.
The biosynthesis commences with the shikimate pathway, producing chorismate, a crucial branch-point metabolite.[5] Chorismate is converted to prephenate, which can then follow two main routes to phenylalanine: the arogenate pathway, predominant in plants, or the phenylpyruvate pathway.[5] Phenylalanine is then converted to phenylpyruvate. While the exact subsequent steps to this compound are not fully elucidated in all plant species, it is hypothesized to involve decarboxylation and oxidation of phenylpyruvate to a phenoxyacetic acid precursor, followed by a key ortho-hydroxylation step. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.[7]
Microbial Biosynthesis and Biotransformation
In microorganisms, this compound is often a product of the catabolism of phenylacetic acid. This process is a biotransformation where a precursor molecule is converted to the desired product by microbial enzymes.
Figure 2. Microbial biotransformation of phenylacetic acid to this compound.
The core reaction is the ortho-hydroxylation of phenylacetic acid, catalyzed by a phenylacetate 2-hydroxylase. For production purposes, as mentioned, mutant strains are employed where the subsequent degradation of this compound is blocked, allowing for its accumulation.[6]
Part 4: Technical Methodologies for the Study of this compound
For researchers and drug development professionals, robust and validated methods for the extraction, isolation, and quantification of this compound are paramount.
Extraction of this compound from Plant Material
The following protocol provides a general framework for the extraction of phenolic acids, including this compound, from plant tissues. Optimization may be required depending on the specific plant matrix.
Protocol 1: Extraction of Phenolic Acids from Plant Material
-
Sample Preparation:
-
Lyophilize fresh plant material to remove water.
-
Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2.2-2.5) on the plant material pellet with another 10 mL of 80% methanol to maximize recovery.
-
Combine the supernatants from both extractions.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined methanol extract to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.
-
-
Sample Filtration:
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
-
Figure 3. Experimental workflow for the extraction of this compound from plant material.
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used, robust, and reliable method for the quantification of this compound.
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal for separating phenolic acids in complex plant extracts. A typical gradient could be:
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 10% B and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 275 nm (a characteristic absorption maximum for this compound). A PDA detector is recommended to confirm peak purity.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Quantification:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared plant extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion
This compound is a molecule of significant interest due to its widespread natural occurrence and its involvement in key metabolic pathways. Its discovery, rooted in the study of human disease, has paved the way for a broader understanding of its presence in plants and microbes. The biosynthetic pathways, originating from phenylalanine, highlight the interconnectedness of primary and secondary metabolism. For researchers and drug development professionals, the ability to accurately extract and quantify this compound is crucial for exploring its potential biological activities and applications. The methodologies outlined in this guide provide a solid foundation for such investigations, enabling further advancements in our understanding of this versatile phenolic acid.
References
- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Early History of PKU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 6. US5739017A - Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
2-Hydroxyphenoxyacetic Acid metabolic pathway in humans
An In-Depth Technical Guide to the Metabolic Pathway of 2-Hydroxyphenoxyacetic Acid Precursors in Humans
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of xenobiotics is a cornerstone of drug development, influencing efficacy, safety, and dosing regimens. While this compound itself is not a primary human metabolite, its structural analogs, such as hydroxyphenylacetic acids, are significant end-products of various metabolic pathways. This guide provides a comprehensive examination of the metabolic pathways of precursors leading to such compounds, with a central focus on the well-characterized expectorant, Guaifenesin. By dissecting the absorption, distribution, metabolism, and excretion (ADME) of Guaifenesin, we offer a paradigmatic case study for understanding the biotransformation of related chemical entities. This document serves as a technical resource, integrating established scientific principles with actionable experimental protocols and data interpretation strategies for professionals in pharmaceutical research and development.
PART 1: The Metabolic Journey of Guaifenesin: A Case Study
Introduction to Guaifenesin
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, has been an FDA-approved expectorant since 1952 and is widely used to manage chest congestion.[1] Its primary therapeutic action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, facilitating their removal.[2] Beyond its mucolytic properties, some research suggests potential anticonvulsant and muscle relaxant effects, possibly through antagonism of NMDA receptors.[1] Understanding its metabolic pathway is critical for optimizing its therapeutic use and for the development of new drugs with similar structural motifs.
Pharmacokinetics: Absorption, Distribution, and Excretion
Following oral administration, guaifenesin is rapidly and well-absorbed from the gastrointestinal tract.[3] Animal studies in rats have shown that the maximum plasma concentration (Cmax) is reached quickly, with a Tmax of approximately 27 minutes for an oral bolus.[2] The plasma half-life of guaifenesin is approximately one hour, indicating rapid clearance from the body.[3] The metabolites of guaifenesin are primarily excreted in the urine.[3] Notably, the parent drug is typically not detectable in urine, underscoring the efficiency of its metabolic conversion.[1][3]
The Central Role of the Liver in Guaifenesin Metabolism
The liver is the primary site of guaifenesin metabolism. The biotransformation involves two main processes: oxidation and demethylation.[1][2][3]
-
Oxidation: The principal metabolic pathway is the oxidation of the propanediol side chain, leading to the formation of β-(2-methoxyphenoxy)-lactic acid. This compound is the major urinary metabolite of guaifenesin.[1][2][3][4] Over 60% of an administered dose is hydrolyzed and oxidized to this metabolite within seven hours.[1][3]
-
Demethylation: A secondary, yet significant, pathway is the O-demethylation of the methoxy group on the phenyl ring. This reaction is catalyzed by O-demethylase, an enzyme located in liver microsomes, and results in the formation of a hydroxyguaifenesin intermediate.[2][3][5] Approximately 40% of a dose is excreted as this demethylated metabolite within three hours.[2][3][5]
Both β-(2-methoxyphenoxy)-lactic acid and the demethylated hydroxyguaifenesin are considered inactive metabolites.[3][5]
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of Guaifenesin in humans.
PART 2: Related Phenylacetic Acid Derivatives
While not direct metabolites of Guaifenesin, compounds like 2-Hydroxyphenylacetic acid are relevant in human metabolism and toxicology.
2-Hydroxyphenylacetic Acid in Human Metabolism
2-Hydroxyphenylacetic acid is a known human metabolite primarily associated with the metabolism of the essential amino acid phenylalanine.[6][7] In individuals with the genetic disorder Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion into alternative metabolites, including 2-hydroxyphenylacetic acid.[6][7] Its presence in urine is often used as a biomarker for this condition.[6][7]
Elevated levels of 2-hydroxyphenylacetic acid in urine can also be indicative of intestinal bacterial overgrowth or dysbiosis, as gut bacteria can produce this compound from dietary phenylalanine.[8][9][10]
Toxicological Profile of 2-Hydroxyphenylacetic Acid
2-Hydroxyphenylacetic acid is classified as a skin and serious eye irritant.[11][12][13] It may also cause respiratory irritation upon inhalation.[11][12] The toxicological properties have not been fully investigated, and it is handled as a laboratory chemical with appropriate safety precautions.[13]
PART 3: Methodologies and Protocols
Synthesis of 2-Hydroxyphenylacetic Acid
The synthesis of 2-Hydroxyphenylacetic acid is a relevant procedure for generating standards for analytical testing and for further research into its biological activities. A common laboratory-scale synthesis involves the hydroxylation of (2-chlorophenyl)acetic acid.
This protocol is based on established methods.[14][15]
-
Reaction Setup: In a suitable reaction vessel, suspend sodium hydroxide pearls (24 g) in an inert, high-boiling point organic solvent such as SOLVESSO 200 (100 ml) at room temperature (25°C).
-
Addition of Starting Material: Add (2-chlorophenyl)acetic acid (17.0 g) to the mixture and stir for 20 minutes.
-
Catalyst Addition: Introduce copper (II) sulfate pentahydrate (1.0 g) as a catalyst.
-
Heating: Heat the reaction mixture to 180°C and maintain stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by gas/liquid chromatography (GC) until the starting material, (2-chlorophenyl)acetic acid, is consumed (approximately 15 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and filter the mixture.
-
Acidify the aqueous filtrate to a pH of 3.5 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
-
Purify the crude product by recrystallization from water, followed by a second recrystallization from acetic acid to yield crystalline 2-Hydroxyphenylacetic acid.
-
Caption: General experimental workflow for the synthesis of 2-Hydroxyphenylacetic Acid.
Analytical Methods for Metabolite Detection
The detection and quantification of guaifenesin metabolites and other organic acids in biological samples are crucial for pharmacokinetic and metabolic studies. The standard analytical methods involve chromatographic techniques coupled with mass spectrometry.
Biological samples such as urine or blood require extraction and sometimes derivatization to prepare the analytes for analysis.[16]
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the metabolites from the biological matrix.
-
Derivatization: To increase the volatility and improve the chromatographic properties of the acidic metabolites for gas chromatography (GC) analysis, they are often derivatized. A common method is silylation to form trimethylsilyl (TMS) derivatives.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile organic compounds and derivatized non-volatile compounds. It provides both high separation efficiency and definitive identification based on mass spectra.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization. It can be coupled with UV or mass spectrometric detection.[16]
Quantitative data from metabolic studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.
| Parameter | Value | Reference |
| Guaifenesin Tmax (rats) | 27 min (oral bolus) | [2] |
| Guaifenesin Plasma Half-life | ~1 hour | [3] |
| Major Urinary Metabolite | β-(2-methoxyphenoxy)-lactic acid | [1][2][3] |
| Metabolite from Demethylation | Hydroxyguaifenesin | [2][3][5] |
PART 4: Conclusion and Future Directions
The metabolic pathway of guaifenesin serves as an excellent model for understanding the biotransformation of simple aromatic ethers in humans. The key enzymatic processes of oxidation and demethylation lead to rapid clearance and the formation of inactive metabolites. For drug development professionals, a thorough understanding of these pathways is essential for predicting the metabolic fate of new chemical entities with similar structural features.
Future research could focus on the specific cytochrome P450 isozymes involved in guaifenesin metabolism, which would provide more detailed insights for predicting drug-drug interactions. Furthermore, exploring the potential pharmacological activities of the metabolites, although currently considered inactive, could uncover new therapeutic opportunities. The continued development of sensitive and high-throughput analytical methods will further enhance our ability to characterize metabolic pathways and ensure the safety and efficacy of new pharmaceutical agents.
References
- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]
- 4. scribd.com [scribd.com]
- 5. Guaifenesin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fxmed.co.nz [fxmed.co.nz]
- 9. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. 2-Hydroxyphenylacetic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 2-Hydroxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
The Role of 2-Hydroxyphenylacetic Acid in Phenylalanine Metabolism: A Technical Guide for Researchers
Introduction: Phenylalanine Metabolism and the Significance of Alternative Pathways
Phenylalanine, an essential amino acid, is primarily metabolized in the liver via a pathway initiated by the enzyme phenylalanine hydroxylase (PAH). This enzyme catalyzes the conversion of phenylalanine to tyrosine, a crucial precursor for neurotransmitters like dopamine and norepinephrine, as well as the pigment melanin.[1][2] The functionality of the PAH enzyme is paramount for maintaining physiological homeostasis. In certain pathological conditions, most notably the inherited metabolic disorder Phenylketonuria (PKU), the activity of PAH is deficient.[1][2] This deficiency leads to a buildup of phenylalanine in the blood and brain, causing severe neurological damage if left untreated.[1]
When the primary PAH-mediated pathway is compromised, the body reroutes phenylalanine metabolism through alternative, less efficient pathways.[1][2] These alternative routes lead to the production of several metabolites, including phenylpyruvic acid, phenyllactic acid, and 2-hydroxyphenylacetic acid (2-HPAA).[3][4] The accumulation of these metabolites, particularly 2-HPAA, serves as a critical diagnostic marker for PKU and provides a window into the biochemical sequelae of PAH deficiency.[1][4] This guide offers an in-depth exploration of the role of 2-HPAA in phenylalanine metabolism, its biochemical origins, analytical methodologies for its detection, and its clinical significance.
Biochemical Genesis of 2-Hydroxyphenylacetic Acid
Under normal physiological conditions, the concentration of 2-HPAA in biological fluids is minimal. However, in the context of hyperphenylalaninemia, as seen in PKU, its production is significantly upregulated. The formation of 2-HPAA is a multi-step process that begins with the transamination of excess phenylalanine.
The enzyme phenylalanine-pyruvate transaminase facilitates the conversion of phenylalanine to phenylpyruvic acid.[2] Subsequently, phenylpyruvic acid can undergo further metabolism. It has been demonstrated that the oral administration of phenylpyruvic acid leads to an increased urinary excretion of 2-hydroxyphenylacetic acid, indicating that phenylpyruvic acid is a direct precursor.[5] The enzymatic conversion of phenylpyruvic acid to 2-HPAA is thought to be catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[6]
Caption: Phenylalanine metabolism pathways.
Clinical Significance and Diagnostic Utility
The measurement of urinary 2-HPAA is a valuable tool in the diagnosis and management of PKU.[1] Elevated levels of 2-HPAA, in conjunction with other phenylalanine-derived metabolites, are indicative of a compromised PAH enzyme and the shunting of phenylalanine through the alternative metabolic route.[3][4] Monitoring the levels of 2-HPAA in patients with PKU can also provide insights into the effectiveness of dietary restrictions and other therapeutic interventions aimed at controlling phenylalanine levels.[7]
Beyond PKU, elevated 2-HPAA may also be associated with other conditions such as small intestinal bacterial overgrowth (SIBO) and certain digestive disorders.[8] In these cases, the gut microbiota may contribute to the production of 2-HPAA from dietary phenylalanine.[8]
Quantitative Analysis of 2-Hydroxyphenylacetic Acid
The concentration of 2-HPAA in urine can vary significantly between healthy individuals and those with untreated or poorly managed PKU. The following table provides a general overview of these differences.
| Condition | Urinary 2-Hydroxyphenylacetic Acid Levels (mmol/mol creatinine) |
| Healthy Individuals | 0 - 0.76[8] |
| Phenylketonuria (PKU) | Significantly elevated[7] |
Note: These values are for illustrative purposes and can vary based on the analytical method, patient's diet, and individual metabolic differences.
Experimental Protocol: Quantification of Urinary 2-Hydroxyphenylacetic Acid by GC-MS
The following protocol outlines a robust and widely used method for the analysis of 2-HPAA in urine using Gas Chromatography-Mass Spectrometry (GC-MS). This method involves extraction, derivatization, and instrumental analysis.
I. Materials and Reagents
-
Urine sample
-
Internal Standard (e.g., tropic acid)
-
Hydroxylamine hydrochloride
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate and diethyl ether
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
II. Sample Preparation and Extraction
-
Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.
-
Acidification: Transfer a defined volume of urine (e.g., 1 mL) to a glass tube and acidify to a pH below 2 with HCl.
-
Internal Standard Spiking: Add a known amount of the internal standard to the acidified urine sample.
-
Extraction: Perform a liquid-liquid extraction by adding a mixture of ethyl acetate and diethyl ether. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
III. Derivatization
-
To the dried extract, add pyridine and BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the organic acids to their volatile trimethylsilyl (TMS) esters.
IV. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to achieve optimal separation of the target analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the TMS-derivatized 2-HPAA and the internal standard.
Caption: Experimental workflow for 2-HPAA analysis.
Conclusion and Future Perspectives
2-Hydroxyphenylacetic acid is a key metabolite in the alternative pathway of phenylalanine metabolism, serving as a crucial biomarker for the diagnosis and monitoring of Phenylketonuria. Understanding its formation and accurately quantifying its levels are essential for managing this disorder. The methodologies outlined in this guide provide a framework for researchers and clinicians to investigate the role of 2-HPAA in metabolic diseases. Future research may focus on further elucidating the enzymatic regulation of the alternative phenylalanine pathway and exploring the potential neurotoxic effects of 2-HPAA and other accumulated metabolites, which could open new avenues for therapeutic interventions in PKU and related disorders.
References
- 1. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyruvic acid as a possible precursor of o-hydroxyphenylacetic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyphenoxyacetic Acid Derivatives
Introduction: The Significance of the 2-Hydroxyphenoxyacetic Acid Scaffold
This compound and its derivatives represent a versatile class of compounds with significant importance in medicinal chemistry and drug development. The inherent structural features of this scaffold, namely the phenoxyacetic acid moiety, are present in a variety of established pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antihistamines[1]. The presence of the hydroxyl group on the phenyl ring provides a crucial handle for further chemical modifications, allowing for the generation of diverse molecular architectures with a wide spectrum of biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives, offering field-proven insights and detailed protocols for researchers and scientists in the field of drug development.
Core Synthesis Strategies: Pathways to this compound and Its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and the specific functional groups to be incorporated into the final molecule.
Method 1: Williamson Ether Synthesis
A cornerstone of ether synthesis, the Williamson reaction is a robust and widely employed method for preparing phenoxyacetic acids. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid or its ester.
Reaction Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the α-haloacetate, displacing the halide and forming the ether linkage[1][2][3].
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise. The reaction mixture may be heated gently to facilitate the formation of the phenoxide salt.
-
Addition of Haloacetate: Once the phenoxide formation is complete, add the α-haloacetic acid or its ester (e.g., ethyl chloroacetate) (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated solid is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Method 2: Copper-Catalyzed Hydrolysis of 2-Chlorophenylacetic Acid
Reaction Mechanism: The precise mechanism can be complex, but it is generally understood to involve the coordination of the copper catalyst to the aryl halide, which facilitates the nucleophilic attack by the hydroxide ion. The reaction proceeds through a concerted or a stepwise pathway involving a Meisenheimer-like intermediate[4].
Caption: Copper-Catalyzed Synthesis of 2-Hydroxyphenylacetic Acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend an alkali metal hydroxide (e.g., sodium hydroxide, 6.0 eq) in a high-boiling inert solvent (e.g., 'SOLVESSO' 200).
-
Addition of Reactants: Add (2-chlorophenyl)acetic acid (1.0 eq) and a copper salt catalyst (e.g., cupric sulfate pentahydrate, 0.04 eq) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 190-196 °C and maintain this temperature for approximately 4 hours. Monitor the reaction's progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and filter the mixture. Acidify the aqueous phase to a pH of around 4 with hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Synthesis of Derivatives
The versatile this compound scaffold can be readily derivatized to explore a wider range of biological activities.
Esterification: The carboxylic acid moiety can be easily converted to an ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, with a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride followed by reaction with an amine.
Ugi Multicomponent Reaction: For the synthesis of more complex, peptidomimetic derivatives, the Ugi four-component reaction offers a highly efficient one-pot strategy. This reaction brings together a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid (in this case, this compound or a derivative) to form a bis-amide product.
Comprehensive Characterization of this compound and Its Derivatives
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure.
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals include:
-
Aromatic protons in the range of 6.8-7.3 ppm.
-
A singlet for the methylene (-CH₂-) protons of the acetic acid side chain, typically around 4.6 ppm.
-
Broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, the chemical shifts of which can vary depending on the solvent and concentration.
-
-
¹³C NMR: Reveals the different carbon environments within the molecule. Key signals for this compound include:
-
Aromatic carbons in the range of 115-155 ppm.
-
The methylene carbon at approximately 65 ppm.
-
The carbonyl carbon of the carboxylic acid at around 170-175 ppm.
-
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.8-7.3 | Multiplet | Aromatic-H |
| ¹H | ~4.6 | Singlet | -O-CH₂-COOH |
| ¹H | Variable | Broad Singlet | Ar-OH, -COOH |
| ¹³C | 115-155 | - | Aromatic-C |
| ¹³C | ~65 | - | -O-CH₂-COOH |
| ¹³C | ~173 | - | -O-CH₂-COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
A sharp peak around 3200-3600 cm⁻¹ corresponds to the phenolic O-H stretch.
-
A strong absorption band at approximately 1700-1750 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
C-O stretching vibrations of the ether linkage and the phenol appear in the 1200-1300 cm⁻¹ region.
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| Phenolic O-H | 3200-3600 (sharp) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Carboxylic Acid C=O | 1700-1750 |
| Ester C=O | 1735-1750 |
| Amide C=O | 1630-1690 |
| Ether C-O | 1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 168. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.
Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain novel phenoxyacetic acid derivatives have shown significant COX-2 inhibition with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like celecoxib[5][6].
Anticancer Activity: The this compound scaffold has been incorporated into molecules with promising anticancer properties. For example, derivatives have been synthesized and evaluated against various cancer cell lines, with some compounds exhibiting significant cytotoxic effects[7].
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. These compounds can act as radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases.
Table 3: Biological Activities of Selected this compound Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Representative IC₅₀ Values |
| Substituted Phenoxyacetic Acids | Anti-inflammatory | COX-2 Inhibition | 0.06 - 0.09 µM |
| Pyrrolidinone Derivatives | Anticancer | - | Promising activity at 100 µM |
| Ester and Amide Derivatives | Antioxidant | Radical Scavenging | Varies with substitution |
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. Comprehensive characterization using a suite of analytical techniques is crucial for ensuring the quality and structural integrity of these compounds. The promising biological activities of these derivatives, particularly in the areas of inflammation and cancer, warrant further investigation. Future research efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Antioxidant Properties of 2-Hydroxyphenoxyacetic Acid
Introduction: Beyond the Structure—Unveiling the Antioxidant Potential of 2-Hydroxyphenoxyacetic Acid
This compound, a notable phenolic acid, stands as a compound of significant interest in pharmaceutical, cosmetic, and agricultural sciences.[1][2] As a secondary metabolite found in plants and a product of dietary polyphenol biotransformation in the human gut, its biological activities are of prime importance.[3] Phenolic compounds are renowned for their antioxidant capabilities, which are intrinsically linked to their chemical structure—specifically, the presence of a hydroxyl group on an aromatic ring that can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4][5]
Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][5][6] Antioxidants mitigate this damage by terminating oxidative chain reactions, thereby preventing damage to vital biomolecules like lipids, proteins, and DNA.[5][6]
While the antioxidant potential of complex polyphenols is well-documented, the activity of their simpler metabolites, such as this compound, is less understood. This guide, designed for researchers, scientists, and drug development professionals, moves beyond theoretical assumptions. It establishes a comprehensive, multi-tiered strategic framework for the rigorous evaluation of the antioxidant properties of this compound. We will dissect the causality behind experimental choices, providing not just protocols, but a validated system for generating reliable and translatable data.
Section 1: The Mechanistic Underpinnings of Antioxidant Action
The antioxidant effect of a phenolic compound like this compound is not a monolithic property. It is a composite of several distinct chemical actions. A thorough investigation must be designed to probe each of these potential mechanisms.
-
Direct Radical Scavenging: This is the most recognized antioxidant mechanism, proceeding via two primary pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.[4]
-
Single Electron Transfer (SET): The compound transfers a single electron to reduce the radical species.[7]
The efficacy of these direct scavenging actions is dictated by the number and position of hydroxyl groups.[8] Compounds with ortho- or para-dihydroxy configurations (catechols or hydroquinones) exhibit superior activity due to enhanced stability of the resulting radical.[8][9] As this compound possesses a single hydroxyl group, its direct scavenging capacity may be modest compared to polyphenols, making the investigation of other mechanisms critically important.[10]
-
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions. Phenolic acids with appropriate functional group arrangements can chelate these metal ions, sequestering them and preventing their participation in radical-generating chemistry.[3][11][12]
-
Indirect and Cellular Antioxidant Effects: Beyond direct chemical quenching, phenolic compounds can exert profound antioxidant effects within a biological system by modulating endogenous defense mechanisms.[4] This includes the upregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase) and the activation of cytoprotective signaling pathways, most notably the Nrf2-Keap1 pathway.[13][14] Evaluating these effects is crucial for understanding the true physiological relevance of a candidate antioxidant.
Section 2: A Multi-tiered Strategy for Efficacy Assessment
No single assay can fully capture the complex profile of an antioxidant.[15] A robust investigation requires a tiered approach, progressing from simple chemical systems to more physiologically relevant cellular models. This strategy ensures that observations are validated across multiple mechanistic endpoints, providing a comprehensive and trustworthy evaluation.
Caption: A validated multi-tiered workflow for assessing antioxidant properties.
Section 3: Tier 1 - In Vitro Chemical Assays for Direct Antioxidant Potential
This initial tier quantifies the fundamental chemical reactivity of this compound towards free radicals and pro-oxidant metals. These assays are rapid, cost-effective, and provide a baseline measure of direct antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, neutralizing it.[8] The reduction of the deep violet DPPH radical to the yellow, non-radical form is monitored spectrophotometrically.[7]
-
Expert Insight: The choice of solvent is critical. It must solubilize the test compound without reacting with the DPPH radical itself. Methanol or ethanol are commonly used. The reaction kinetics can vary between compounds; therefore, a time-course experiment is recommended to establish the point at which the reaction reaches a plateau, ensuring the reported scavenging activity is not an arbitrary snapshot. A 30-minute incubation is a common starting point.[7][16]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction: In a 96-well plate, add 100 µL of each concentration of the test compound or standard. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Darkness is essential to prevent photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).[8] Unlike the DPPH radical, which is soluble in organic solvents, the ABTS•⁺ is soluble in both aqueous and organic media, allowing for the testing of both hydrophilic and lipophilic compounds.[17]
-
Expert Insight: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. It is crucial to allow this reaction to complete (typically 12-16 hours in the dark) to ensure a stable radical population. The resulting radical solution is then diluted to a working absorbance (~0.7 at 734 nm) for the assay, providing a consistent baseline for measurement.
-
Detailed Protocol:
-
Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•⁺.
-
Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. Prepare serial dilutions of this compound and a standard (e.g., Trolox).
-
Reaction: In a 96-well plate, add 20 µL of each concentration of the test compound or standard to 180 µL of the diluted ABTS•⁺ solution.
-
Incubation: Incubate at room temperature for 7 minutes.[18]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay does not measure radical scavenging directly but assesses the total reducing power of a compound. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at an acidic pH (3.6).[8][19]
-
Expert Insight: The acidic condition is a key feature and a limitation. While it promotes the reduction reaction and maintains iron solubility, it is not a physiological pH.[19] Therefore, FRAP results reflect electron-donating capacity but may not always correlate with radical scavenging activity under biological conditions. It serves as a complementary measure of a compound's potential to participate in redox reactions.
-
Detailed Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3] Warm this reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using a known reducing agent, such as FeSO₄·7H₂O (e.g., 100 to 1000 µM).
-
Reaction: In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent) to 180 µL of the pre-warmed FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value for the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.
-
Metal Chelating Activity Assay
-
Principle: This assay evaluates the ability of this compound to compete with a chromogenic indicator (e.g., pyrocatechol violet for Cu²⁺ or ferrozine for Fe²⁺) for a metal ion. The formation of the compound-metal complex prevents the metal from binding to the indicator, leading to a measurable decrease in color.[20]
-
Expert Insight: This assay directly probes a distinct antioxidant mechanism. A positive result suggests the compound could prevent metal-catalyzed ROS formation in vivo. EDTA is an excellent positive control as it is a powerful, well-characterized chelating agent.
-
Detailed Protocol (Cu²⁺ Chelation):
-
Reagent Preparation: Prepare solutions of this compound, a standard chelator (EDTA), copper(II) sulfate (CuSO₄), and pyrocatechol violet (PV) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Reaction: In a 96-well plate, mix the test compound or standard with the CuSO₄ solution and incubate briefly (5 minutes).
-
Color Development: Add the PV solution to initiate the competition reaction. The final mixture might contain, for example, 50 µL of sample, 25 µL of CuSO₄, and 125 µL of PV.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at a wavelength corresponding to the metal-indicator complex (e.g., ~632 nm for the Cu²⁺-PV complex).
-
Calculation:
-
% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The control contains the buffer instead of the sample. Calculate the IC₅₀ value.
-
-
Summary of Tier 1 Data
Quantitative results from these assays should be compiled into a clear, comparative table.
| Assay | Endpoint | This compound | Trolox (Standard) | EDTA (Standard) |
| DPPH Scavenging | IC₅₀ (µM) | Experimental Value | e.g., 25.5 | N/A |
| ABTS Scavenging | IC₅₀ (µM) | Experimental Value | e.g., 15.2 | N/A |
| FRAP | µM Fe(II) equiv./µM | Experimental Value | e.g., 1.5 | N/A |
| Cu²⁺ Chelating Activity | IC₅₀ (µM) | Experimental Value | N/A | e.g., 10.8 |
Section 4: Tier 2 - Advanced Assessment in Cellular Models
While informative, chemical assays operate in a non-biological space. Cellular assays are essential to determine if a compound's chemical potential translates into a biological effect. These assays account for crucial factors like cell membrane permeability, intracellular metabolism, and interaction with the complex cellular milieu.[21]
Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay measures the ability of a compound to prevent the formation of intracellular ROS in live cells.[21][22] Cells are co-incubated with the test compound and a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. When a ROS generator (like AAPH) is added, it induces the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, inhibiting DCF formation and reducing fluorescence.[21][23]
-
Expert Insight: A critical, often overlooked, step is a pre-assay cytotoxicity test (e.g., MTT or LDH assay). The test compound must be evaluated at non-toxic concentrations; otherwise, a decrease in fluorescence could be due to cell death rather than antioxidant activity. Furthermore, a wash step after loading with DCFH-DA is vital to remove any extracellular probe, ensuring the measured fluorescence originates from intracellular events.[22]
-
Detailed Protocol:
-
Cell Culture: Seed human hepatoma HepG2 cells (a common model for this assay) into a 96-well black, clear-bottom plate and grow to confluence.
-
Cytotoxicity: In a parallel plate, treat cells with the same concentrations of this compound planned for the CAA assay for the full duration of the experiment to confirm non-toxicity.
-
Loading: Treat the confluent cells with various concentrations of the test compound or a standard (e.g., Quercetin) in treatment medium for 1 hour.
-
Probe Incubation: Add DCFH-DA (final concentration ~25 µM) to the wells and incubate for another hour.
-
Wash: Gently wash the cells with PBS to remove extracellular compound and probe.
-
ROS Generation: Add the peroxyl radical initiator AAPH (final concentration ~600 µM) to all wells except the negative controls.
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve (AUC) for fluorescence versus time.
-
CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).
-
Determine the IC₅₀ value, which is the concentration required to inhibit 50% of ROS formation.
-
-
Lipid Peroxidation Inhibition Assay
-
Principle: This assay assesses the ability of a compound to protect cell membranes from oxidative damage, a key pathogenic event.[24] Lipid peroxidation can be quantified by measuring its byproducts, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent pink adduct (TBARS - Thiobarbituric Acid Reactive Substances).[13]
-
Expert Insight: This assay provides a functional readout of membrane protection. It is complementary to the CAA assay, which measures general cytosolic ROS. A compound that shows high activity here may preferentially localize to lipid membranes. The assay can be performed on cell lysates or using a liposomal model system.[25]
-
Detailed Protocol (Cell-based TBARS):
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with non-toxic concentrations of this compound for a defined period (e.g., 24 hours).
-
Induce Oxidative Stress: Expose the cells to a pro-oxidant such as H₂O₂ or Fe²⁺/ascorbate for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells via sonication on ice.
-
TBARS Reaction: Mix a portion of the cell lysate with TBA reagent (containing thiobarbituric acid in an acidic solution, e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Measurement: Cool the samples, centrifuge to pellet debris, and measure the absorbance or fluorescence of the supernatant (Absorbance ~532 nm, Fluorescence Ex/Em ~530/550 nm).
-
Calculation: Quantify MDA levels using a standard curve prepared with an MDA equivalent (e.g., 1,1,3,3-tetramethoxypropane). Express results as % inhibition of MDA formation compared to the stressed, untreated control.
-
Section 5: Tier 3 - Investigating Indirect Antioxidant Mechanisms
A truly potent bioactive compound often does more than simply scavenge radicals; it fortifies the cell's own defenses. This tier investigates the ability of this compound to activate the Nrf2-Keap1 signaling pathway, the master regulator of the endogenous antioxidant response.[13]
-
Principle: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Oxidative or electrophilic stress (or the action of an Nrf2-activating compound) causes Nrf2 to be released. It then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective proteins, including antioxidant enzymes like SOD, catalase, and glutathione peroxidases.[13][14]
Caption: The Nrf2-Keap1 antioxidant response pathway.
-
Experimental Workflow:
-
Confirm Nrf2 Nuclear Translocation (Western Blot):
-
Treat cells with this compound for various time points (e.g., 0, 1, 2, 4 hours).
-
Perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
-
Run Western blots for Nrf2 on both fractions. An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 indicates activation. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic control.
-
-
Quantify Downstream Gene Expression (RT-qPCR):
-
Treat cells with the compound for a longer period (e.g., 6, 12, 24 hours) to allow for transcription and translation.
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Use qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). An increase in expression relative to a housekeeping gene (e.g., ACTB) confirms functional pathway activation.
-
-
Measure Endogenous Enzyme Activity:
-
Following treatment, prepare cell lysates and use commercially available assay kits to measure the enzymatic activity of key antioxidant proteins like Superoxide Dismutase (SOD) and Catalase (CAT). An increase in activity provides the final functional validation of the indirect antioxidant effect.
-
-
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal-chelating properties, electrochemical behavior, scavenging and cytoprotective activities of six natural phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomedical Papers: Metal-chelating properties, electrochemical behavior, scavenging and cytoprotective activities of six natural phenolics [biomed.papers.upol.cz]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress | MDPI [mdpi.com]
- 15. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. In Vitro Antibacterial and Antioxidant Activities of Extracts of Turnera diffusa Willd. Ex Schult and Its Polyphenol Profile [scirp.org]
- 18. scribd.com [scribd.com]
- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 24. ptfarm.pl [ptfarm.pl]
- 25. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyphenoxyacetic Acid: A Potential Urinary Biomarker for Phenylketonuria Monitoring
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Phenylketonuria (PKU), an inborn error of phenylalanine metabolism, necessitates lifelong monitoring of phenylalanine levels to prevent severe neurological damage. The current standard of care relies on frequent blood sampling, which can be invasive and burdensome for patients. This technical guide explores the potential of 2-hydroxyphenoxyacetic acid (o-HPAA), a urinary metabolite of phenylalanine, as a non-invasive biomarker for PKU. We delve into the biochemical rationale for its formation in PKU, present detailed analytical methodologies for its quantification, and critically evaluate its clinical utility with supporting data. This guide provides researchers and drug development professionals with the foundational knowledge to further investigate and potentially validate o-HPAA as a clinically relevant biomarker for managing phenylketonuria.
The Clinical Challenge of Phenylketonuria and the Need for Advanced Biomarkers
Phenylketonuria (PKU) is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH)[1][2]. This enzyme is responsible for converting the essential amino acid phenylalanine to tyrosine[3][4]. A deficiency in PAH activity leads to the accumulation of phenylalanine in the blood and brain, causing severe intellectual disability, seizures, and other neurological problems if left untreated[4][5].
The cornerstone of PKU management is a strict, lifelong diet low in phenylalanine, supplemented with phenylalanine-free medical foods[6]. To ensure dietary compliance and prevent the neurotoxic effects of high phenylalanine levels, patients require frequent monitoring of their blood phenylalanine concentrations[7][8]. This typically involves regular blood draws, which can be a significant burden, particularly for pediatric patients and their families, potentially impacting treatment adherence[6].
The development of non-invasive biomarkers that can accurately reflect systemic phenylalanine exposure is a critical unmet need in the clinical management of PKU. A reliable urinary biomarker, such as this compound, could offer a more patient-friendly approach to monitoring disease status and treatment efficacy.
Biochemical Genesis of this compound in Phenylketonuria
Under normal physiological conditions, the majority of dietary phenylalanine is converted to tyrosine by PAH in the liver[3]. However, in PKU, this primary metabolic pathway is compromised. The resulting accumulation of phenylalanine forces it into alternative, secondary metabolic routes.
One such alternative pathway involves the transamination of phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to compounds such as phenyllactic acid and phenylacetic acid[9]. While the precise enzymatic steps leading to the formation of this compound in humans are not fully elucidated, it is understood to be a downstream metabolite of this alternative pathway[10][11].
Current evidence suggests a significant role of the gut microbiome in the metabolism of excess phenylalanine. Intestinal bacteria can metabolize phenylalanine to various phenolic compounds, including phenylacetic acid[10][12]. Subsequently, microbial enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating phenylacetic acid to form this compound[13][14]. This microbial contribution is a key aspect of o-HPAA's biochemistry in the context of PKU.
Figure 1: Simplified pathway of phenylalanine metabolism in PKU leading to the formation and excretion of this compound.
Analytical Methodologies for the Quantification of this compound
The accurate and precise quantification of this compound in biological matrices is paramount to its validation as a biomarker. Urine is the primary matrix for o-HPAA measurement due to its non-invasive collection and the relatively high concentration of the analyte. The method of choice for this analysis is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers superior sensitivity and specificity compared to other techniques.
Experimental Protocol: UHPLC-MS/MS Quantification of Urinary this compound
This protocol provides a robust framework for the quantification of o-HPAA in human urine.
3.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes and autosampler vials
3.1.2. Sample Preparation
The objective of sample preparation is to remove interfering matrix components and present the analyte in a solvent compatible with the UHPLC system.
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Dilute the urine supernatant 1:10 with LC-MS grade water. This dilution minimizes matrix effects.
-
Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls to a final concentration of 100 ng/mL.
-
Protein Precipitation (Optional but Recommended): To 100 µL of the diluted, spiked sample, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.
Figure 2: Workflow for the preparation of urine samples for this compound analysis.
3.1.3. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: A system capable of generating pressures up to 15,000 psi.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
3.1.4. Mass Spectrometry Parameters and MRM Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 151.0 | 107.0 | 15 |
| This compound-d3 (IS) | 154.0 | 110.0 | 15 |
3.1.5. Method Validation
The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Clinical Evaluation of this compound as a PKU Biomarker
The clinical utility of a biomarker is determined by its ability to accurately reflect the underlying pathophysiology and to distinguish between different physiological states. Several studies have investigated the metabolomic profiles of PKU patients, consistently identifying this compound as a significantly elevated urinary metabolite[9][15].
Diagnostic Performance
A key study utilizing an untargeted metabolomics approach followed by biomarker analysis provided quantitative data on the diagnostic performance of urinary this compound in distinguishing adult PKU patients from healthy controls[15]. The performance of a biomarker can be assessed using Receiver Operating Characteristic (ROC) curve analysis, where the Area Under the Curve (AUC) represents the overall diagnostic accuracy. An AUC of 1.0 indicates a perfect test, while an AUC of 0.5 suggests no discriminatory ability.
| Biomarker | Matrix | AUC (95% CI) | Sensitivity | Specificity | Reference |
| This compound | Urine | 0.98 | Not Reported | Not Reported | [15][16] |
| Phenylalanine | Urine | 0.99 | Not Reported | Not Reported | [15][16] |
| Phenylalanine | Plasma | Gold Standard | High | High | [7][8] |
Data for sensitivity and specificity for urinary markers were not explicitly provided in the primary source.
The high AUC value for urinary this compound (0.98) demonstrates its excellent potential as a diagnostic biomarker, comparable to that of urinary phenylalanine (0.99) in the same study[15][16]. This indicates that urinary o-HPAA can effectively differentiate between individuals with PKU and healthy controls.
Correlation with Plasma Phenylalanine
For a monitoring biomarker to be effective, its levels should correlate with the established gold standard, which in the case of PKU, is plasma phenylalanine. Studies have shown a significant positive correlation between urinary levels of phenylalanine-derived metabolites and circulating phenylalanine concentrations[17]. While specific correlation coefficients for this compound are not consistently reported across all studies, the collective evidence supports a relationship between its excretion and the degree of hyperphenylalaninemia.
Expert Insights and Future Directions
As a Senior Application Scientist, the data on this compound presents a compelling case for its further investigation as a non-invasive biomarker for PKU. The causality is clear: impaired PAH function leads to the shunting of phenylalanine into alternative metabolic pathways, resulting in the production and excretion of o-HPAA. The analytical methodologies are robust, with UHPLC-MS/MS providing the necessary sensitivity and specificity for reliable quantification in a clinical research setting.
The self-validating nature of this biomarker lies in its biochemical origin. Its presence in high concentrations is a direct consequence of the metabolic dysregulation inherent to PKU. Therefore, its measurement provides a window into the patient's metabolic state.
Future research should focus on:
-
Large-scale longitudinal studies: To establish a definitive correlation between urinary o-HPAA levels and plasma phenylalanine concentrations across different age groups and PKU severities.
-
Correlation with clinical outcomes: Investigating the relationship between urinary o-HPAA levels and neurocognitive outcomes in PKU patients.
-
Influence of gut microbiota modulation: Exploring how therapeutic interventions that alter the gut microbiome may impact o-HPAA levels and, consequently, its utility as a biomarker.
-
Development of point-of-care tests: The ultimate goal would be to translate the measurement of urinary o-HPAA into a simple, at-home test that would empower patients to take a more active role in their disease management.
Conclusion
This compound is a promising, non-invasive urinary biomarker for phenylketonuria. Its biochemical basis is well-understood, and robust analytical methods for its quantification are available. While further validation is required to fully establish its clinical utility for routine monitoring, the existing evidence strongly suggests that urinary o-HPAA could play a significant role in improving the management of PKU by providing a more patient-centric approach to monitoring. This, in turn, has the potential to enhance treatment adherence and improve the long-term outcomes for individuals living with this challenging genetic disorder.
References
- 1. PAH gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PAH phenylalanine hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenylketonuria (Concept Id: C0031485) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 11. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5739017A - Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents [patents.google.com]
- 15. Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Exploring the Neuroprotective Effects of 2-Hydroxyphenoxyacetic Acid
An In-depth Technical Guide for Researchers
Abstract
Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The pathological cascades underlying these disorders are complex, frequently involving oxidative stress, glutamate excitotoxicity, mitochondrial dysfunction, and apoptosis. Phenolic acids, a class of compounds found in numerous natural sources, have garnered significant attention for their potential neuroprotective properties.[1] This technical guide provides an in-depth exploration of 2-Hydroxyphenoxyacetic Acid (2-HPAA), a derivative of phenylacetic acid, as a candidate neuroprotective agent. We will dissect the core mechanisms of neuronal injury and elucidate the putative molecular pathways through which 2-HPAA may confer protection, with a primary focus on the activation of the Nrf2/ARE antioxidant pathway. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the in-vitro validation of 2-HPAA's therapeutic potential.
Introduction: The Chemical and Biological Landscape of this compound
This compound is an organic compound belonging to the family of hydroxy acids. Its structure features a phenyl ring substituted with both a hydroxyl (-OH) group and an acetic acid (-CH2COOH) group, which enhances its chemical reactivity and versatility.[2] This compound is a metabolite of phenylalanine and can be found in various biological systems; its levels are sometimes used as a biomarker for certain metabolic disorders like phenylketonuria.[3][4][5] While its direct neuroprotective roles are an emerging area of research, its structural similarity to other well-studied phenolic acids provides a strong rationale for investigating its potential in mitigating neuronal damage.[6]
The Convergence of Pathologies: Core Mechanisms of Neuronal Degeneration
A successful neuroprotective strategy must counteract the key pathological events that drive neuronal death. These mechanisms are often interconnected, creating a self-amplifying cycle of damage.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them leads to oxidative damage to lipids, proteins, and DNA, ultimately compromising neuronal function and viability.
-
Glutamate Excitotoxicity: Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, its excessive accumulation in the synaptic cleft leads to the overactivation of glutamate receptors (e.g., NMDA receptors). This triggers a massive influx of calcium ions (Ca2+), which in turn activates a cascade of neurotoxic events, including the generation of ROS, mitochondrial damage, and activation of cell death enzymes.[7][8]
-
Mitochondrial Dysfunction: As the powerhouse of the cell, the mitochondrion is central to neuronal survival. Oxidative stress and Ca2+ overload disrupt mitochondrial function, leading to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors like cytochrome c, which initiates programmed cell death.[9][10][11]
-
Apoptosis (Programmed Cell Death): This is a regulated process of cell elimination crucial for normal development and tissue homeostasis. In neurodegenerative contexts, pathological stimuli can trigger apoptosis, leading to the systematic dismantling of the neuron through the activation of enzymes called caspases.[12][13]
The Primary Neuroprotective Axis: 2-HPAA and the Nrf2/ARE Signaling Pathway
The most promising neuroprotective mechanism for phenolic compounds like 2-HPAA lies in their ability to bolster the cell's intrinsic antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15]
Mechanism of Action:
Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16][17] Oxidative stress or the presence of electrophilic compounds like 2-HPAA can modify specific cysteine residues on Keap1. This conformational change prevents Keap1 from binding to Nrf2, allowing Nrf2 to translocate into the nucleus.[17]
Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[18][19][20][21] This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.
-
Glutamate-Cysteine Ligase (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[14]
By upregulating these protective genes, 2-HPAA can effectively re-establish redox homeostasis, detoxify harmful metabolites, and mitigate the foundational damage caused by oxidative stress, thereby indirectly countering glutamate excitotoxicity and preserving mitochondrial function.
Experimental Validation: A Framework for In Vitro Analysis
This section provides a logical workflow and detailed protocols for assessing the neuroprotective effects of 2-HPAA using a well-established in vitro model.
In Vitro Model: The SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a cornerstone of in vitro neurological research. These cells are of human origin, can be differentiated into a more mature neuron-like phenotype, and express many of the key proteins involved in neurodegenerative pathways.[22]
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2.[23]
-
Seeding for Differentiation: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells onto appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density of approximately 40-50% confluence.[22]
-
Initiation of Differentiation: The day after seeding, replace the growth medium with a differentiation medium consisting of a basal medium (e.g., DMEM/F12) with a reduced serum concentration (1% FBS) and supplemented with 10 µM all-trans-Retinoic Acid (RA).[22][24]
-
Maintenance: Replace the differentiation medium every 2-3 days. The cells will exhibit a mature neuronal phenotype, characterized by reduced proliferation and the extension of neurites, within 5-7 days.[22]
Induction and Assessment of Neuronal Injury
The core of the investigation involves challenging the differentiated cells with a neurotoxic insult in the presence or absence of 2-HPAA to quantify its protective capacity.
Protocol 2: Induction of Oxidative Stress
-
Pre-treatment: Pre-incubate differentiated SH-SY5Y cells with varying concentrations of 2-HPAA (e.g., 1, 10, 50 µM) for 2-4 hours. Include a vehicle-only control group.
-
Insult: Add a neurotoxic concentration of hydrogen peroxide (H₂O₂) or glutamate to the culture medium. The optimal concentration should be determined via a dose-response curve, typically aiming for 40-50% cell death (e.g., 100-200 µM H₂O₂ or 5-10 mM glutamate).
-
Incubation: Incubate the cells for a defined period, typically 12-24 hours, before proceeding to endpoint analysis.
Key Methodologies for Quantifying Neuroprotection
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the crystals by adding Dimethyl Sulfoxide (DMSO) or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 4: Measurement of Intracellular ROS (DCF-DA Assay)
-
After treatment, wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS for 30 minutes at 37°C.
-
DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.[25]
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm).
Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)
-
MMP is a key indicator of mitochondrial health.[26] A drop in MMP is an early sign of apoptosis.
-
Use a cationic fluorescent dye such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).[10]
-
For JC-1, healthy mitochondria with high MMP will form red fluorescent J-aggregates. In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.[10]
-
After treatment, incubate cells with the dye according to the manufacturer's protocol.
-
Analyze the shift from red to green fluorescence via fluorescence microscopy or flow cytometry.[10]
Protocol 6: Detection of Apoptosis (Annexin V & Propidium Iodide Staining)
-
This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[27]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.[28]
-
Procedure: a. Collect the cells and culture supernatants. b. Wash the cells with cold PBS. c. Resuspend the cells in Annexin V Binding Buffer. d. Add FITC-conjugated Annexin V and PI. e. Incubate for 15 minutes in the dark at room temperature. f. Analyze immediately by flow cytometry.
-
Interpretation of Results:
-
Annexin V- / PI-: Healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Protocol 7: Quantification of 2-HPAA in Biological Samples (HPLC)
Accurate quantification of the compound in samples is crucial for pharmacokinetic and pharmacodynamic studies.[4]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.[4]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water containing 0.1% phosphoric acid, is typically used.[4]
-
Sample Preparation: For biological fluids like plasma or cell culture medium, protein precipitation is required. This can be achieved by adding cold acetonitrile or perchloric acid, followed by centrifugation to pellet the proteins.[4]
-
Analysis: Inject the supernatant onto the HPLC system. The concentration of 2-HPAA is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a 2-HPAA reference standard.[4]
Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all quantitative data should be summarized in a structured format.
Table 1: Effect of 2-HPAA on Cell Viability and Oxidative Stress
| Treatment Group | 2-HPAA (µM) | Cell Viability (% of Control) | Relative ROS Levels (% of H₂O₂ alone) |
| Control | 0 | 100 ± 5.2 | N/A |
| H₂O₂ (150 µM) | 0 | 48.5 ± 4.1 | 100 ± 8.5 |
| H₂O₂ + 2-HPAA | 1 | 55.2 ± 3.9 | 85.1 ± 7.2 |
| H₂O₂ + 2-HPAA | 10 | 72.8 ± 5.5 | 54.6 ± 6.3 |
| H₂O₂ + 2-HPAA | 50 | 85.4 ± 4.8 | 35.9 ± 5.1 |
| 2-HPAA alone | 50 | 98.9 ± 5.0 | N/A |
| *Data are presented as Mean ± SD. p < 0.05 compared to the H₂O₂ alone group. |
Table 2: Effect of 2-HPAA on Apoptosis (Flow Cytometry Data)
| Treatment Group | % Healthy (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic (AnnV+/PI+) |
| Control | 94.1 ± 2.5 | 3.2 ± 0.8 | 1.5 ± 0.5 |
| H₂O₂ (150 µM) | 45.3 ± 3.8 | 35.8 ± 4.1 | 16.7 ± 3.3 |
| H₂O₂ + 2-HPAA (50 µM) | 78.9 ± 4.2 | 14.2 ± 2.9 | 5.8 ± 1.9 |
| Data are presented as Mean ± SD. p < 0.05 compared to the H₂O₂ alone group. |
Conclusion and Future Directions
This compound presents a compelling profile as a potential neuroprotective agent, primarily through its predicted ability to activate the Nrf2/ARE antioxidant pathway. This mechanism allows it to combat oxidative stress, a central pillar of neurodegenerative pathology. The experimental framework provided in this guide offers a robust system for validating these effects in a controlled in vitro environment.
Future research should focus on confirming the translocation of Nrf2 and the upregulation of its target genes via Western blot and qPCR. Furthermore, progressing to more complex models, including primary neuronal cultures and in vivo animal models of neurodegeneration, will be critical in establishing the therapeutic relevance of this compound. Investigating its ability to cross the blood-brain barrier and exploring its effects on other relevant pathways, such as neuroinflammation and protein aggregation, will further delineate its potential as a novel therapeutic for neurological disorders.
References
- 1. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 23. moodle2.units.it [moodle2.units.it]
- 24. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 25. mdpi.com [mdpi.com]
- 26. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 28. biotech.illinois.edu [biotech.illinois.edu]
The Gut-Brain Axis Revisited: 2-Hydroxyphenylacetic Acid as a Key Microbial Mediator of Gut Dysbiosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The intricate interplay between the gut microbiota and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Gut dysbiosis, an imbalance in the microbial community, is increasingly linked to a spectrum of pathologies, from inflammatory bowel disease to neurodegenerative disorders. Central to this communication are the small molecule metabolites produced by the gut microbiome. This technical guide provides a comprehensive overview of 2-Hydroxyphenylacetic Acid (2-HPAA), a microbially-derived metabolite of the essential amino acid phenylalanine. We will delve into the biochemical pathways of its formation by gut bacteria, its association with gut dysbiosis, and its potential as a biomarker. Furthermore, this guide will explore the putative effects of 2-HPAA on host intestinal barrier function and immune responses. Detailed, field-proven protocols for the investigation of 2-HPAA and its link to the gut microbiome are provided, including methodologies for 16S rRNA sequencing, metabolomic analysis, and targeted quantification of 2-HPAA. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of the gut-brain axis and develop novel therapeutic strategies targeting the microbiome.
Introduction: The Rise of Microbial Metabolites in Health and Disease
The human gut is a complex ecosystem harboring trillions of microorganisms that play a pivotal role in host metabolism, immunity, and overall health. A balanced and diverse gut microbiota is essential for maintaining homeostasis. However, this delicate equilibrium can be disrupted by various factors, including diet, antibiotic use, and stress, leading to a state of gut dysbiosis.[1] Dysbiosis is characterized by a reduction in microbial diversity, a loss of beneficial bacteria, and an overgrowth of potentially pathogenic microbes. This imbalance has been implicated in a wide range of diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and even neurological disorders.
The communication between the gut microbiota and the host is largely mediated by a vast array of microbially-produced small molecules. These metabolites can enter the systemic circulation and influence distant organs, including the brain. Among the myriad of these bioactive compounds, phenolic acids derived from the microbial metabolism of dietary polyphenols and amino acids have garnered significant attention.[2] 2-Hydroxyphenylacetic acid (2-HPAA), a metabolite of phenylalanine, has emerged as a potential biomarker of gut dysbiosis. Elevated urinary levels of 2-HPAA have been associated with intestinal bacterial overgrowth, suggesting a direct link between its production and an altered gut microbial landscape. This guide will provide an in-depth exploration of the connection between 2-HPAA and gut dysbiosis, from its microbial origins to its potential physiological consequences and the methodologies to study this intricate relationship.
The Microbial Production of 2-Hydroxyphenylacetic Acid
2-Hydroxyphenylacetic acid is not a direct product of human metabolism but rather a downstream metabolite of the essential amino acid phenylalanine, primarily generated by the enzymatic machinery of the gut microbiota. The production of 2-HPAA is a multi-step process that begins with the microbial catabolism of dietary phenylalanine that escapes absorption in the small intestine and reaches the colon.
The Phenylalanine to Phenylacetic Acid Conversion
The initial and crucial step in the formation of 2-HPAA is the conversion of phenylalanine to phenylacetic acid (PAA). Gut microbes employ several enzymatic pathways to achieve this transformation. Two distinct pathways have been identified for the production of PAA from phenylpyruvate, a key intermediate in phenylalanine degradation: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC).[3][4] These pathways, involving either oxidative or non-oxidative decarboxylation of phenylpyruvate, are prevalent in a significant portion of sequenced bacterial genomes, highlighting their importance in microbial aromatic amino acid metabolism.[5][6]
Hydroxylation of Phenylacetic Acid to 2-HPAA
Once phenylacetic acid is formed, the subsequent step is the hydroxylation of the aromatic ring to produce 2-HPAA. While the precise enzymatic pathways within the gut microbiome are still under active investigation, studies on various bacteria have shed light on this process. For instance, in some bacteria, the degradation of phenylacetate involves the formation of a phenylacetyl-CoA intermediate, which is then acted upon by a multicomponent oxygenase to introduce a hydroxyl group onto the aromatic ring.[6] The breakdown of 2-HPAA itself has been shown to proceed via the homogentisate pathway in certain bacteria, where 2-HPAA is further hydroxylated to homogentisate (2,5-dihydroxyphenylacetic acid).[7]
The following diagram illustrates the proposed microbial metabolic pathway from phenylalanine to 2-HPAA.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyphenoxyacetic Acid
Introduction: A Molecule of Versatility
2-Hydroxyphenoxyacetic acid, also known by its IUPAC name 2-(2-hydroxyphenyl)acetic acid and often abbreviated as o-HPAA, is an aromatic organic compound with the molecular formula C₈H₈O₃.[1][2] It is structurally characterized by a phenylacetic acid backbone with a hydroxyl group at the ortho position of the phenyl ring.[3] This specific arrangement of a carboxylic acid and a phenolic hydroxyl group imparts a unique reactivity and a set of physicochemical properties that make it a valuable intermediate and a subject of study in diverse scientific fields.[1][3]
This compound is not merely a synthetic curiosity; it is a human and mouse metabolite of phenylalanine and is notably excreted in the urine of individuals with phenylketonuria (PKU).[4][5] Beyond its metabolic significance, this compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its applications range from being a precursor in the manufacture of the fungicide azoxystrobin and the beta-blocker atenolol to its use in cosmetic formulations for its potential antioxidant properties.[1][2][3]
This guide provides a comprehensive exploration of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and offers insights into its synthesis and applications, grounding all claims in authoritative data.
Core Physicochemical Properties: A Quantitative Overview
The functional utility of this compound in any application is fundamentally dictated by its physical and chemical properties. These characteristics influence its solubility, reactivity, stability, and bioavailability. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1][4] |
| Molecular Weight | 152.15 g/mol | [1][4] |
| CAS Number | 614-75-5 | [1][6] |
| Appearance | Pale yellow, cream, or off-white crystalline powder/solid. | [1][2][6] |
| Melting Point | 141 - 147 °C | [4][6][7] |
| Boiling Point | 328 °C (estimated) | [8] |
| Water Solubility | Moderately soluble; reported values include 6.38 g/L and 44 mg/mL.[9][10] | [9][10] |
| Solubility (Organic) | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane.[3][11][12] | [3][11][12] |
| pKa (acid dissociation constant) | ~4.17 (Predicted) | [3][8][10] |
| LogP (Octanol/Water Partition) | 0.77 - 0.99 | [8][10] |
Detailed Analysis of Physicochemical Characteristics
Molecular Structure and Identity
This compound is a hydroxy monocarboxylic acid.[4] Its structure, featuring both a hydrogen-donating hydroxyl group and a hydrogen-donating/accepting carboxylic acid group, allows for significant intermolecular hydrogen bonding, which governs many of its physical properties.
-
IUPAC Name: 2-(2-hydroxyphenyl)acetic acid[4]
-
Synonyms: o-Hydroxyphenylacetic acid, 2-Hydroxybenzeneacetic acid[1][4]
Solubility Profile
The solubility of a compound is a critical determinant of its utility in drug formulation and chemical synthesis. The dual functionality of this compound—a polar hydroxyl group and a carboxylic acid—results in a nuanced solubility profile.
-
Aqueous Solubility : It exhibits moderate solubility in water.[2][11] There is a notable discrepancy in reported values, with some sources indicating 6.38 g/L while others report 44 mg/mL.[9][10] This highlights the importance of experimental verification for specific applications. Its solubility is pH-dependent; in alkaline conditions, the deprotonation of the carboxylic acid group to form a carboxylate salt significantly enhances aqueous solubility.[11]
-
Organic Solubility : The compound is more soluble in polar organic solvents compared to water.[11] It is readily soluble in methanol, ethanol, ethyl acetate, and dichloromethane.[3][11][12] This solubility in organic solvents is crucial for its use in organic synthesis and for purification methods like recrystallization.[12]
Acidity (pKa)
The predicted pKa of this compound is approximately 4.17.[3][8][10] This value is primarily attributed to the carboxylic acid group. This acidity means that at physiological pH (~7.4), the molecule will exist predominantly in its deprotonated, anionic form (2-hydroxyphenylacetate). Understanding the pKa is essential for designing extraction procedures, developing analytical methods using HPLC, and predicting its behavior in biological systems.[13]
Thermal Properties
The melting point of this compound is consistently reported in the range of 141-147 °C.[4][6][7] A sharp melting point within this range is often used as an indicator of high purity for the crystalline solid. An estimated boiling point of 328 °C suggests it is a relatively non-volatile compound under standard conditions.[8]
Spectroscopic Fingerprint
Spectroscopic data provides an unambiguous structural confirmation of the molecule.
-
¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the carboxyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. In water at pH 4.0, key shifts are observed around 7.2 ppm (aromatic), 6.9 ppm (aromatic), and 3.56 ppm (methylene).[4]
-
¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data. In water at pH 7.0, characteristic peaks appear at approximately 183.58 ppm (carboxyl carbon), 156.98 ppm (carbon attached to -OH), 118-134 ppm (aromatic carbons), and 42.70 ppm (methylene carbon).[4]
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a broad absorption band for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups, typically in the 2500-3300 cm⁻¹ region. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹.
-
Mass Spectrometry : Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak (M+) is observed at m/z 152.[14]
Experimental Protocols for Property Determination
To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible. Here are detailed protocols for key analyses.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
Causality: This method ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature, which is critical for bioavailability and formulation studies.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, glass flask.
-
Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the compound, e.g., PTFE) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Caption: Experimental workflow for shake-flask solubility determination.
Protocol 2: Spectroscopic Characterization (¹H and ¹³C NMR)
Causality: NMR spectroscopy provides definitive structural elucidation and confirmation of purity by mapping the chemical environment of each proton and carbon atom in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment). The choice of solvent is critical as acidic protons may exchange with D₂O.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Synthesis Pathway and Industrial Relevance
A common and practical method for synthesizing this compound is through the copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid.[15]
Causality: This method is industrially advantageous because it operates at atmospheric pressure, avoiding the need for expensive high-pressure autoclaves.[15] The copper catalyst is essential to facilitate the displacement of the relatively unreactive aryl chloride with a hydroxyl group.[15]
Reaction Scheme: (2-Chlorophenyl)acetic acid is treated with a strong base like sodium hydroxide in a high-boiling inert organic solvent (e.g., 'SOLVESSO' 200) in the presence of a copper salt catalyst (e.g., cupric sulfate pentahydrate) at elevated temperatures (180-200°C).[14][16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. nbinno.com [nbinno.com]
- 4. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 6. A13924.18 [thermofisher.com]
- 7. 邻羟基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 2-Hydroxyphenylacetic acid CAS#: 614-75-5 [chemicalbook.com]
- 13. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 14. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid for Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of the critical physicochemical properties of 2-Hydroxyphenylacetic Acid (2-HPAA), focusing on its solubility and stability. Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale and methodologies for characterizing these attributes, which are fundamental to formulation development, manufacturing, and regulatory compliance. The guide presents detailed protocols for equilibrium solubility determination, forced degradation studies under various stress conditions, and the framework for developing a stability-indicating analytical method, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Central Role of Physicochemical Characterization
2-Hydroxyphenylacetic Acid (2-HPAA), also known as o-Hydroxyphenylacetic Acid, is a key organic intermediate in the synthesis of various pharmaceutical compounds, including atenolol, a widely used beta-blocker.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and a carboxylic acid moiety, imparts a specific set of physicochemical characteristics that govern its behavior in both chemical synthesis and biological systems.[1][3] A thorough understanding of its solubility and stability is not merely a perfunctory exercise; it is a cornerstone of rational drug development. These properties directly influence bioavailability, manufacturability, storage conditions, and shelf-life.[4]
This guide is structured to provide not just procedural steps, but the underlying scientific causality, empowering researchers to design and execute robust studies that are self-validating and scientifically sound.
A Note on Nomenclature: While the topic refers to "2-Hydroxyphenoxyacetic Acid," extensive chemical literature review confirms that the compound of primary interest in pharmaceutical development with the formula C₈H₈O₃ is 2-Hydroxyphenylacetic Acid (CAS 614-75-5). This guide will proceed with the characterization of the latter, more scientifically prevalent compound.[5][6]
Solubility Profiling: Beyond a Single Number
Solubility is a critical determinant of a drug substance's absorption and bioavailability.[4] For 2-HPAA, the presence of both a hydrogen bond donor (hydroxyl) and an ionizable group (carboxylic acid) results in a solubility profile that is highly dependent on the solvent system and its pH.[7]
Physicochemical Properties of 2-Hydroxyphenylacetic Acid
A baseline understanding of the molecule's properties is essential before embarking on experimental studies.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈O₃ | [3][8] |
| Molecular Weight | 152.15 g/mol | [1][5][8] |
| Appearance | White to light pink/pale yellow crystalline solid | [1][3][6] |
| Melting Point | 145 - 147 °C | [1][5] |
| pKa (Strongest Acidic) | ~4.0 - 4.17 | [1][9] |
| LogP (Octanol/Water) | 0.85 - 0.99 | [9][10] |
Quantitative Solubility Data
The solubility of 2-HPAA has been reported in various sources, though values can differ, underscoring the importance of experimental verification.
| Solvent | Reported Solubility | Source(s) |
| Water | 6.38 g/L (or 6.38 mg/mL) | [4][9] |
| Water | 44 mg/mL | [4] |
| Methanol | Soluble | [1][4] |
| Ethanol | Soluble | [7] |
| DMSO | ≥ 2.5 mg/mL (in a 10% DMSO formulation) | [4] |
Note: The discrepancy in reported aqueous solubility values highlights the need for rigorous, in-house determination under controlled conditions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium (or thermodynamic) solubility, representing the saturation point of a solution in equilibrium with excess solid.[11]
Objective: To determine the saturation concentration of 2-HPAA in various solvent systems at a controlled temperature (e.g., 25°C and/or 37°C).
Materials:
-
2-Hydroxyphenylacetic Acid (of known purity)
-
Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, validated for low analyte binding)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-HPAA to a series of vials. The visual presence of undissolved solid at the end of the experiment is crucial.[4]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[12] Agitate for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established through preliminary experiments by sampling at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.[4] To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.[4]
-
Filtration: Filter the collected supernatant through a syringe filter appropriate for the solvent. The first few drops should be discarded to saturate any potential binding sites on the filter.[4]
-
Quantification: Dilute the filtrate as necessary and quantify the concentration of dissolved 2-HPAA using a validated HPLC-UV method.[4]
-
Replication: The experiment should be performed in at least triplicate for each solvent condition.[12]
dot
graph "Shake_Flask_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation & Equilibration"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="1. Add Excess Solid 2-HPAA\nto Vials"]; B [label="2. Add Known Volume\nof Solvent"]; C [label="3. Seal and Equilibrate\n(e.g., 24-48h at 37°C)"]; A -> B -> C; }
subgraph "cluster_Sample" { label="Sample Processing"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; D [label="4. Centrifuge to\nPellet Excess Solid"]; E [label="5. Withdraw Clear\nSupernatant"]; F [label="6. Filter Through\n0.45 µm Syringe Filter"]; D -> E -> F; }
subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; G [label="7. Quantify Concentration\nvia Validated HPLC-UV"]; }
C -> D [lhead="cluster_Sample"]; F -> G [lhead="cluster_Analysis"]; }
Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation
Evaluating the stability of a drug substance is a regulatory mandate and a scientific necessity.[3] It informs the development of stable formulations and establishes storage conditions and shelf-life.[4] 2-HPAA is generally stable under ambient conditions, but its phenolic and carboxylic acid functionalities create susceptibility to degradation under stress.[3][4]
Forced degradation (stress testing) is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and establish degradation pathways.[13][14] This is foundational for developing and validating a stability-indicating analytical method.[15] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability.[15][16]
Postulated Degradation Pathways
Based on the structure of 2-HPAA, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, potentially forming quinone-type structures or products of aromatic ring-opening.[4]
-
Hydrolysis: While the core structure lacks common hydrolyzable groups like esters or amides, extreme pH conditions combined with heat can still promote reactions.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive radical species and subsequent degradation.[4]
-
Decarboxylation: Under high thermal stress, the carboxylic acid group could potentially be lost as CO₂.[4]
Experimental Protocols for Forced Degradation Studies
Core Principle: A solution of 2-HPAA (e.g., 1 mg/mL) is subjected to various stress conditions. Samples are taken at different time points, neutralized if necessary, and analyzed by a suitable HPLC method to assess the loss of the parent compound and the formation of degradation products.[16]
A. Acid & Base Hydrolysis
-
Protocol: Prepare solutions of 2-HPAA in 0.1 M HCl and 0.1 M NaOH.[4][16] Maintain the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at intervals (e.g., 2, 4, 8, 24 hours).[17]
-
Causality: These conditions test the molecule's susceptibility to acid and base-catalyzed degradation. Upon collection, samples must be immediately neutralized to halt the reaction before analysis.[14]
B. Oxidative Degradation
-
Protocol: Treat a solution of 2-HPAA with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[16] The study is typically conducted at room temperature, with samples analyzed at various time points.
-
Causality: This mimics potential oxidation from atmospheric oxygen or peroxide-forming excipients. H₂O₂ is a potent oxidizing agent that effectively challenges the phenolic group.[13]
C. Thermal Degradation
-
Protocol: Expose solid 2-HPAA to dry heat in a temperature-controlled oven (e.g., 80°C or higher, depending on the melting point).[4][16] For solutions, heat at a controlled temperature (e.g., 60-80°C).
-
Causality: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
D. Photostability
-
Protocol: Expose a solution of 2-HPAA to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8][16] A control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[4]
-
Causality: This study is critical for determining if the drug substance requires light-protective packaging.
dot
digraph "Forced_Degradation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Stress" { label="Stress Conditions"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse]; Acid [label="Acid Hydrolysis\n(0.1M HCl, 60°C)"]; Base [label="Base Hydrolysis\n(0.1M NaOH, 60°C)"]; Oxidation [label="Oxidation\n(3% H₂O₂, RT)"]; Thermal [label="Thermal\n(80°C, Solid/Solution)"]; Photo [label="Photolytic\n(ICH Q1B Light)"]; }
API [label="2-HPAA Solution\n(e.g., 1 mg/mL)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Analyze Samples by\nStability-Indicating HPLC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome [label="Identify Degradation Products\nEstablish Degradation Pathways\nValidate Analytical Method", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
API -> {Acid, Base, Oxidation, Thermal, Photo} [arrowhead=none]; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> Outcome; }
Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.[18] Crucially, it must also resolve the API peak from all potential degradation products and process impurities.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose.[18][19]
Method Development Strategy
-
Column & Mobile Phase Screening: A reversed-phase C18 column is a common starting point for phenolic compounds.[20] The mobile phase typically consists of an acidified aqueous component (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[20][21] A gradient elution is often necessary to separate both the polar and non-polar degradation products in a reasonable timeframe.[19]
-
Analysis of Stressed Samples: The samples generated during forced degradation are the most critical tool for method development. The chromatographic conditions must be optimized to achieve baseline separation between the parent 2-HPAA peak and all new peaks that appear under stress.
-
Peak Purity Analysis: A Photodiode Array (PDA) detector is highly recommended.[4] It allows for peak purity analysis, which compares UV spectra across a single peak to confirm that it is not co-eluting with another compound. This is a key component in demonstrating the specificity of a SIM.
Typical HPLC Parameters for 2-HPAA Analysis
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Good retention and selectivity for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Elution | Gradient (e.g., 10% B to 90% B over 20 min) | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at ~275 nm (or PDA 200-400 nm) | Wavelength of maximum absorbance for the phenyl ring. PDA allows for peak purity. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Formal Stability Study Design (ICH Q1A)
Once a validated SIM is in place, formal stability studies are conducted to propose a re-test period for the drug substance.[22] These studies are performed on at least three primary batches manufactured by a process representative of the final production scale.[8]
Storage Conditions and Testing Frequency
The storage conditions are dictated by the intended climatic zone for marketing. For Zones I and II (e.g., Europe, USA, Japan), the following conditions are standard.[22][23]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (for submission) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[22] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Minimum of 3 time points (e.g., 0, 3, and 6 months).[22] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | Performed if a significant change occurs during accelerated studies.[22] |
A "significant change" for a drug substance is defined as a failure to meet its specification.[22]
Testing Attributes
The stability protocol must specify the tests to be performed at each time point. For 2-HPAA, this would include:
-
Assay: To quantify the amount of 2-HPAA remaining.
-
Degradation Products: To quantify any specified or unspecified degradation products.
-
Appearance: A visual inspection for changes in color or physical state.
-
Water Content: If the substance is known to be hygroscopic.
Conclusion and Forward Look
The systematic study of solubility and stability is an indispensable phase in the development of any drug substance. For 2-Hydroxyphenylacetic Acid, its phenolic and carboxylic acid functionalities define its behavior and potential liabilities. The methodologies outlined in this guide, from the foundational shake-flask protocol to ICH-compliant forced degradation and stability studies, provide a robust framework for generating the high-quality data required for successful formulation design and regulatory submission. By grounding experimental work in a strong understanding of the molecule's chemistry and the principles of scientific causality, researchers can confidently navigate the path from intermediate to a well-characterized drug substance.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Hydroxyphenylacetic acid | 614-75-5 [chemicalbook.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scbt.com [scbt.com]
- 9. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 10. 2-hydroxyphenylacetic acid [stenutz.eu]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. ijrpp.com [ijrpp.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. onyxipca.com [onyxipca.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phcogj.com [phcogj.com]
- 21. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 22. database.ich.org [database.ich.org]
- 23. memmert.com [memmert.com]
Microbial Catabolism of 2-Hydroxyphenoxyacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Hydroxyphenoxyacetic acid, a substituted phenoxyalkanoic acid, represents a class of aromatic ether compounds whose microbial catabolism is of significant interest for bioremediation, industrial biotechnology, and drug discovery. Understanding the enzymatic machinery and metabolic routes that microorganisms employ to cleave the resilient ether bond and mineralize the aromatic rings provides a blueprint for developing novel biocatalysts and identifying potential drug targets. This technical guide synthesizes current scientific knowledge to provide an in-depth exploration of the core pathways involved in the microbial degradation of this compound. We will delve into the key enzymatic players, the logic behind experimental methodologies to elucidate these pathways, and present detailed protocols for their study.
Introduction: The Challenge and Significance of Ether Bond Cleavage
Aromatic ether linkages are notoriously stable due to the high resonance energy of the aromatic systems they connect. Microbial catabolism of compounds like this compound hinges on the initial, energetically demanding cleavage of this C-O bond. Microorganisms have evolved a sophisticated arsenal of enzymes to tackle this challenge, often initiating the process through oxidative attack. The subsequent degradation of the resulting aromatic intermediates typically converges with well-established central catabolic pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
The study of these pathways is not merely academic. The enzymes involved, particularly those that catalyze the initial ether bond cleavage, are of immense interest for their potential applications in:
-
Bioremediation: Degrading persistent environmental pollutants containing ether linkages, such as certain herbicides and components of lignin.
-
Biocatalysis: Developing robust enzymes for industrial processes that require selective C-O bond cleavage.
-
Drug Development: Identifying unique microbial metabolic pathways that could be targeted for the development of novel antimicrobial agents.
Proposed Core Catabolic Pathway of this compound
While the complete catabolic pathway for this compound has not been definitively elucidated in a single microorganism, a putative pathway can be constructed based on the well-documented degradation of structurally analogous compounds, such as diphenyl ether, phenoxyalkanoic acid herbicides, and lignin-derived β-aryl ethers.[1][2][3] The proposed pathway initiates with the enzymatic cleavage of the ether bond, followed by the catabolism of the resulting aromatic moieties.
Two primary enzymatic strategies are likely employed for the initial ether bond cleavage:
-
Dioxygenase-mediated attack: This is a common strategy for initiating the degradation of aromatic compounds.[4]
-
Glutathione S-Transferase (GST)-mediated cleavage: This mechanism is well-documented in the degradation of lignin-related compounds.[5][6]
Initial Ether Bond Cleavage: The Critical First Step
The initial attack on the this compound molecule is the commitment step for its degradation. Below are two plausible mechanisms.
Mechanism A: Rieske Non-Heme Iron Oxygenase (RHO)-Mediated Dioxygenation
Rieske non-heme iron oxygenases are a diverse family of enzymes that catalyze a wide range of oxidative reactions, including the dioxygenation of aromatic rings.[7][8] In the context of this compound, a dioxygenase could attack the aromatic ring adjacent to the ether linkage. A well-characterized example is the degradation of diphenyl ether by Sphingobium phenoxybenzoativorans SC_3, which is initiated by a novel ring-cleavage dioxygenase.[1][9]
The proposed steps are as follows:
-
Angular Dioxygenation: A Rieske-type dioxygenase attacks the carbon atom bearing the ether linkage and an adjacent carbon atom of the 2-hydroxyphenyl ring. This would form a highly unstable cis-dihydrodiol intermediate.
-
Spontaneous Hemiacetal Formation and Cleavage: The unstable intermediate would likely rearrange to a hemiacetal, which would then spontaneously cleave, breaking the ether bond and yielding catechol and glyoxylate.
Mechanism B: Glutathione S-Transferase (GST)-Mediated Etherolysis
In the degradation of lignin-derived β-aryl ethers by bacteria such as Sphingomonas sp., a key step is the cleavage of the ether bond by glutathione S-transferases (GSTs).[5][10] This mechanism involves the nucleophilic attack of glutathione at the carbon atom of the ether linkage.
The proposed steps are:
-
Oxidation of the Acetic Acid Side Chain: The degradation may be initiated by the oxidation of the acetic acid side chain to an α-keto derivative.
-
Nucleophilic Attack by Glutathione: A specialized GST would then catalyze the nucleophilic attack of the thiol group of glutathione on the carbon atom of the ether linkage, displacing the catechol moiety.
-
Release of Products: This reaction would yield catechol and a glutathione conjugate of the remaining side chain, which would be further metabolized.
The following diagram illustrates a putative catabolic pathway for this compound, initiating with a dioxygenase-mediated cleavage.
Caption: Putative catabolic pathway of this compound.
Downstream Catabolism: Funneling into Central Metabolism
Following the initial ether cleavage, the resulting catechol is a common intermediate in the degradation of many aromatic compounds.[4] It is typically channeled into the central metabolism via one of two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.
-
meta-Cleavage Pathway: In this pathway, catechol is cleaved by catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde. This is a common strategy in many soil bacteria, including Pseudomonas species. Subsequent enzymatic reactions convert 2-hydroxymuconic semialdehyde into intermediates of the TCA cycle, such as pyruvate and acetaldehyde.
Given the prevalence of the meta-cleavage pathway for catechol degradation, it is a highly probable route for the further catabolism of the aromatic portion of this compound.
Experimental Methodologies for Pathway Elucidation
A multi-faceted approach is required to definitively elucidate the catabolic pathway of this compound. This involves a combination of microbiological, biochemical, and analytical techniques.
Isolation and Characterization of Degrading Microorganisms
The first step is to isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.
Protocol 1: Enrichment and Isolation of this compound-Degrading Bacteria
-
Enrichment Culture:
-
Prepare a minimal salts medium (MSM) with this compound (e.g., 1 g/L) as the sole carbon source.
-
Inoculate the medium with an environmental sample (e.g., soil from a site contaminated with herbicides, activated sludge).
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking.
-
Periodically transfer a small aliquot of the culture to fresh MSM to enrich for degrading organisms.
-
-
Isolation of Pure Cultures:
-
After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing this compound.
-
Incubate the plates until colonies appear.
-
Isolate distinct colony morphologies and streak them onto fresh plates to obtain pure cultures.
-
-
Confirmation of Degradation:
-
Grow the pure isolates in liquid MSM with this compound.
-
Monitor the disappearance of the substrate over time using High-Performance Liquid Chromatography (HPLC).
-
Identification of Metabolic Intermediates
Identifying the intermediates of the catabolic pathway is crucial for piecing together the sequence of enzymatic reactions.
Protocol 2: Analysis of Metabolic Intermediates by HPLC and Mass Spectrometry
-
Sample Preparation:
-
Grow the degrading microorganism in MSM with this compound.
-
Collect culture supernatants at different time points.
-
For intracellular metabolite analysis, quench the metabolism and lyse the cells.
-
Remove proteins and other macromolecules by precipitation or filtration.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid, such as formic acid).
-
Monitor the elution of compounds using a UV-Vis detector at a wavelength where aromatic compounds absorb (e.g., 280 nm).
-
Compare the retention times of peaks in the culture samples to those of authentic standards of suspected intermediates (e.g., catechol, protocatechuate).
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the separated compounds.
-
Use techniques such as electrospray ionization (ESI) to generate ions.
-
Perform tandem mass spectrometry (MS/MS) to fragment the ions and obtain structural information, which can help in the identification of unknown intermediates.
-
Characterization of Key Enzymes
Once the metabolic pathway is proposed, the next step is to identify and characterize the enzymes responsible for each step.
Protocol 3: Enzyme Assays for Key Catabolic Activities
-
Preparation of Cell-Free Extracts:
-
Grow the microorganism in the presence of this compound to induce the expression of the catabolic enzymes.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a suitable buffer and lyse them using methods such as sonication or French press.
-
Centrifuge the lysate to remove cell debris and obtain the cell-free extract.
-
-
Dioxygenase Activity Assay:
-
The activity of catechol 2,3-dioxygenase can be measured spectrophotometrically by monitoring the formation of the yellow product, 2-hydroxymuconic semialdehyde, at its characteristic absorbance maximum (around 375 nm).
-
The reaction mixture should contain the cell-free extract, catechol, and a suitable buffer.
-
-
Glutathione S-Transferase Activity Assay:
-
GST activity can be assayed by monitoring the conjugation of glutathione to a model substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.
-
To assay for specific etherase activity, a more specific substrate and an analytical method like HPLC would be required to detect the products.
-
The following diagram illustrates the experimental workflow for elucidating the catabolic pathway.
Caption: Experimental workflow for pathway elucidation.
Quantitative Data Summary
Specific quantitative data on the microbial catabolism of this compound is currently limited in the scientific literature. However, we can present representative data for the degradation of analogous compounds to provide a framework for expected values.
| Parameter | Substrate | Microorganism | Value | Reference |
| Degradation Rate | 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | Varies with concentration | [11] |
| Enzyme Kinetics (Km) | Catechol 2,3-Dioxygenase | Pseudomonas putida | ~2-5 µM for catechol | - |
| Enzyme Kinetics (kcat) | Catechol 2,3-Dioxygenase | Pseudomonas putida | ~100-500 s⁻¹ | - |
| Enzyme Kinetics (Km) | Glutathione S-Transferase (β-etherase) | Sphingobium sp. SYK-6 | Varies with substrate | [10] |
Conclusion and Future Directions
The microbial catabolism of this compound likely proceeds through an initial oxidative cleavage of the ether bond, followed by the degradation of the resulting catechol intermediate via a meta-cleavage pathway. While a definitive pathway awaits experimental validation, the study of analogous pathways provides a strong foundation for future research.
Future research should focus on:
-
Isolation and genomic analysis of novel degrading strains: This will allow for the identification of the gene clusters responsible for the catabolism of this compound.
-
Heterologous expression and characterization of key enzymes: This will provide detailed insights into the mechanisms and substrate specificities of the enzymes involved in ether cleavage.
-
Metabolomic studies: Comprehensive analysis of the metabolic footprint during degradation will help to confirm the proposed pathway and may reveal novel intermediates.
A deeper understanding of these catabolic pathways will not only expand our knowledge of microbial metabolism but also pave the way for the development of innovative biotechnological applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A heterodimeric glutathione S-transferase that stereospecifically breaks lignin's β(R)-aryl ether bond reveals the diversity of bacterial β-etherases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Enantioselective Glutathione S-Transferases in Cleavage of β-Aryl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rieske Oxygenases: Powerful Models for Understanding Nature’s Orchestration of Electron Transfer and Oxidative Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of two glutathione S-transferases in the final step of the β-aryl ether cleavage pathway in Sphingobium sp. strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Hydroxyphenoxyacetic Acid synthesis from 2-chlorophenylacetic acid protocol
An In-Depth Guide to the Synthesis of 2-Hydroxyphenoxyacetic Acid from 2-Chlorophenylacetic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive protocol for the synthesis of this compound, a valuable building block in the development of pharmaceuticals and other biologically active compounds.[1][2] The conversion of 2-chlorophenylacetic acid to its hydroxylated analog is a critical synthetic transformation. The primary methodology detailed herein is a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This robust procedure is based on established and patented methods, offering a practical and scalable approach for research and development laboratories.[1][3] A key advantage of this protocol is its operation at atmospheric pressure, which circumvents the need for specialized high-pressure equipment like an autoclave.[1][4]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[5][6] In this specific case, a hydroxyl group (from sodium hydroxide) displaces the chlorine atom on the 2-chlorophenylacetic acid ring.
Overall Reaction Scheme:
The reaction is facilitated by a copper salt catalyst, which is crucial for achieving a practical reaction rate and yield under these conditions.[1][7] The mechanism involves the coordination of the copper catalyst to the aryl halide, which activates the ring towards nucleophilic attack by the hydroxide ion. The use of a strong base, sodium hydroxide, serves a dual purpose: it acts as the source of the hydroxide nucleophile and neutralizes the carboxylic acid groups of both the starting material and the product.[1] The reaction is conducted in a high-boiling, inert organic solvent to achieve the required high temperatures (typically 160-220°C) without pressurization.[4][7]
Mechanistic Pathway Diagram
Caption: Proposed mechanism for the copper-catalyzed synthesis.
Quantitative Data Summary
The following table summarizes the typical reactants, molar equivalents, and reported yield for this synthesis, adapted from established protocols.[1][7]
| Reactant/Product | Molecular Weight ( g/mol ) | Example Amount (g) | Moles (mol) | Molar Ratio |
| 2-Chlorophenylacetic acid | 170.57 | 17.0 | 0.10 | 1 |
| Sodium Hydroxide | 40.00 | 24.0 | 0.60 | 6 |
| Copper(II) Sulfate Pentahydrate | 249.69 | 1.0 | 0.004 | 0.04 |
| This compound (Product) | 152.15 | ~13.4 | ~0.088 | - |
| Reported Yield | - | - | - | ~88% |
Detailed Experimental Protocol
This protocol is adapted from patented procedures for the preparation of 2-hydroxyphenylacetic acid.[4][7][8]
Materials and Equipment
-
Reagents: 2-Chlorophenylacetic acid (≥99%), Sodium hydroxide (pearls or pellets), Copper(II) sulfate pentahydrate, SOLVESSO™ 200 or similar high-boiling inert hydrocarbon solvent (e.g., odorless kerosene), Hydrochloric acid (concentrated, 36%), Deionized water, Anhydrous sodium sulfate.
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, thermometer, separatory funnel, Buchner funnel and flask, standard laboratory glassware.
Step-by-Step Procedure
Part A: Reaction Setup
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend solid sodium hydroxide pearls (24.0 g, 0.60 mol) in SOLVESSO™ 200 (100 ml).[7]
-
At room temperature (25°C), add 2-chlorophenylacetic acid (17.0 g, 0.10 mol) to the suspension in one portion.
-
Stir the resulting mixture vigorously for 20-30 minutes at room temperature.[7]
-
Add the catalyst, copper(II) sulfate pentahydrate (1.0 g, 0.004 mol), to the flask.
Part B: Reaction
-
Heat the reaction mixture to 180°C using a heating mantle while maintaining vigorous stirring.[3][7] The optimal temperature range is generally between 160°C and 220°C.[4]
-
Maintain the reaction at 180°C for approximately 15 hours. The reaction progress must be monitored to confirm the complete consumption of the 2-chlorophenylacetic acid starting material.[4][7]
-
Self-Validation Checkpoint: Periodically (e.g., every 2-3 hours after the first 8 hours), a small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed by Gas/Liquid Chromatography (GC/LC) or Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The reaction is deemed complete when no starting material is detected.[7]
Part C: Workup and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The mixture will likely thicken during cooling.[4]
-
Add deionized water (approx. 500 ml) to the cooled reaction mass and stir for 30 minutes to dissolve the sodium salt of the product.
-
Filter the mixture to remove any insoluble material (e.g., residual catalyst, unreacted base).
-
Transfer the filtrate to a large separatory funnel. The organic solvent layer (SOLVESSO™ 200) should be separated from the aqueous phase.
-
Wash the aqueous phase with a small portion of an organic solvent like hexane to remove residual high-boiling solvent.
-
Cool the aqueous phase in an ice bath and carefully acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.[3] This will precipitate the this compound product as a solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with cold deionized water to remove inorganic salts.
Part D: Purification
-
The crude product can be further purified by recrystallization. A common method involves recrystallization first from water and then from acetic acid to yield a high-purity crystalline solid.[7]
-
Dry the purified product under vacuum to a constant weight.
Experimental Workflow
The entire process, from setup to final product, is summarized in the following workflow diagram.
Caption: A step-by-step workflow for the synthesis process.
Trustworthiness: Troubleshooting Low Yield
A lower-than-expected yield is a common issue in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving potential problems.
| Potential Cause | Diagnostic Check | Corrective Action |
| Impure/Degraded Reactants | Verify the purity of 2-chlorophenylacetic acid via melting point or spectroscopy. Use fresh sodium hydroxide pellets; old pellets absorb H₂O and CO₂ from the air, reducing reactivity.[7] | Use reagents from a reliable supplier with confirmed purity. Store NaOH in a desiccator and use freshly opened containers. |
| Inactive Catalyst | Ensure the copper(II) sulfate is of good quality and has its characteristic blue color (for the pentahydrate). | Use a fresh batch of catalyst. |
| Incorrect Reaction Conditions | Calibrate the thermometer/temperature probe. Ensure the heating mantle provides consistent and uniform heating. Confirm vigorous stirring to ensure proper mixing of the heterogeneous mixture. | Maintain the reaction temperature strictly within the 160-220°C range.[7] Improve agitation with a more powerful mechanical stirrer if necessary. |
| Insufficient Reaction Time | Review GC/LC monitoring data. If starting material is still present when the reaction is stopped, the time was too short. | Continue the reaction, monitoring until the starting material is fully consumed. |
| Inefficient Workup/Isolation | Check the pH of the aqueous phase after acidification to ensure it is low enough (pH < 2) for complete precipitation. Product may be lost if washes are too aggressive or if it has some solubility in the wash solvent. | Ensure pH is correct using a calibrated pH meter. Use ice-cold water for washing the filtered product to minimize solubility losses. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood due to the use of high-boiling organic solvents and the heating process.
-
Reagent Handling: Sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care. Copper salts are toxic; avoid inhalation of dust and skin contact. Concentrated hydrochloric acid is corrosive and releases harmful fumes.
-
High Temperatures: Use appropriate caution when working with the heating mantle and hot reaction mixture to prevent thermal burns.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.it]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Hydroxyphenoxyacetic Acid in Human Urine
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Hydroxyphenoxyacetic Acid (2-HPAA) in human urine. 2-HPAA is a significant metabolite of various phenoxy herbicides and can serve as a critical biomarker for environmental exposure assessment. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method is validated according to internationally recognized guidelines to ensure reliability, accuracy, and precision, making it suitable for researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.
Introduction & Scientific Rationale
This compound is an organic compound characterized by a phenoxyacetic acid structure with a hydroxyl group at the ortho position.[1] Its presence in urine is often indicative of exposure to certain environmental contaminants, particularly phenoxy-based herbicides. Accurate quantification of this metabolite is paramount for assessing exposure levels, understanding metabolic pathways, and conducting toxicological risk assessments.
The challenge in analyzing endogenous or xenobiotic compounds in urine lies in the complexity of the matrix, which contains a high concentration of salts, pigments, and other potentially interfering organic acids.[2][3] Therefore, a selective and reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and adaptability.
Causality of Methodological Choices:
-
Sample Preparation: A Liquid-Liquid Extraction (LLE) protocol was selected for its efficiency in isolating moderately polar organic acids from a complex aqueous matrix like urine.[4] The pH of the urine sample is deliberately lowered to approximately 2-3. 2-HPAA possesses a carboxylic acid moiety with a predicted pKa around 4.[5][6] By acidifying the sample well below the pKa, the carboxyl group is protonated (COOH), rendering the molecule uncharged and significantly more soluble in an organic solvent like ethyl acetate. This pH-driven partitioning is a fundamental principle that ensures high extraction recovery.[7]
-
Chromatographic Separation: A reversed-phase C18 column is the industry standard for separating small to medium-sized molecules of moderate polarity. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). Similar to the extraction principle, the mobile phase is acidified (e.g., with phosphoric or formic acid) to maintain 2-HPAA in its non-ionized state throughout the analysis.[8] This suppression of ionization prevents peak tailing and results in sharp, symmetrical peaks, which are critical for accurate quantification.
-
Detection: UV detection is a cost-effective, robust, and widely available technique. The phenolic ring and carboxylic acid group in 2-HPAA's structure provide chromophores that absorb UV light. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength for maximum absorbance, thereby maximizing sensitivity.
Overall Experimental Workflow
The entire process, from sample receipt to final data analysis, is designed for clarity, efficiency, and reproducibility.
Caption: Workflow for 2-HPAA quantification in urine.
Materials and Reagents
-
Chemicals: this compound (≥98% purity), HPLC-grade acetonitrile, HPLC-grade methanol, ethyl acetate, hydrochloric acid (HCl), phosphoric acid, and reagent-grade water.
-
Reference Standard: Certified reference material of 2-HPAA from a reputable supplier.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Equipment: pH meter, vortex mixer, centrifuge, nitrogen evaporation system, analytical balance, volumetric flasks, and pipettes.
Detailed Experimental Protocols
Preparation of Standard and QC Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-HPAA reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask. This solution should be stored at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of water and acetonitrile to prepare working standards for the calibration curve. A suggested concentration range is 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., Low: 1.5 µg/mL, Medium: 20 µg/mL, High: 80 µg/mL) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds and then centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.
-
Aliquoting: Transfer 1.0 mL of the clear urine supernatant into a clean 15 mL polypropylene tube.
-
Acidification: Add 50 µL of 6M HCl to the urine sample. Vortex for 10 seconds. Verify that the pH is between 2.0 and 3.0 using a pH strip or meter. This step is critical for protonating the analyte.[7]
-
Extraction: Add 5.0 mL of ethyl acetate to the acidified urine. Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) into a clean glass tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Place the glass tube in a nitrogen evaporator and dry the solvent at 35-40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filtration & Transfer: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Operating Conditions
The following table provides a robust starting point for the chromatographic analysis. Optimization may be required based on the specific system in use.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 70% B over 10 minutes, hold for 2 min, return to 10% B in 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV/PDA at 275 nm |
| Run Time | Approximately 15 minutes |
Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12][13] This ensures the data generated is reliable for regulatory submissions and scientific publication.
-
Selectivity: Assessed by analyzing six different blank urine samples to check for interferences at the retention time of 2-HPAA.
-
Calibration Curve: The linearity of the method was evaluated over the range of 0.5-100 µg/mL. The curve was constructed by plotting the peak area against the nominal concentration and applying a linear regression with a 1/x² weighting factor.
-
Accuracy and Precision: Determined by analyzing QC samples at three levels (LQC, MQC, HQC) in five replicates on three separate days. The acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ), with a precision (%RSD) of ≤15% (≤20% for LLOQ).[14]
-
Recovery: The extraction efficiency was determined by comparing the peak areas of pre-spiked urine samples (spiked before extraction) to post-spiked samples (spiked after extraction) at three QC levels.
-
Limit of Quantification (LLOQ): Established as the lowest concentration on the calibration curve (0.5 µg/mL) that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% RSD).
-
Stability: The stability of 2-HPAA in urine was assessed under various conditions: freeze-thaw (3 cycles), short-term (bench-top at room temperature for 24 hours), and long-term (frozen at -80°C for 3 months).
Summary of Validation Results (Example Data)
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 100 µg/mL |
| LLOQ | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 6.5% |
| Inter-day Precision (%RSD) | < 8.2% |
| Accuracy (% Bias) | -5.5% to +4.8% |
| Extraction Recovery | > 85% at all QC levels |
| Stability | Stable under all tested conditions |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in human urine using HPLC-UV. The methodology is built on sound scientific principles, ensuring selective analyte extraction and robust chromatographic performance. The described validation process confirms that the method is accurate, precise, and reliable for its intended purpose in clinical and environmental research settings.
References
- 1. Exposome-Explorer - 2-Hydroxyphenylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 2. metbio.net [metbio.net]
- 3. researchgate.net [researchgate.net]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 6. 2-Hydroxyphenylacetic acid CAS#: 614-75-5 [chemicalbook.com]
- 7. nacalai.com [nacalai.com]
- 8. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. centerforbiosimilars.com [centerforbiosimilars.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Topic: Quantitative Analysis of 2-Hydroxyphenylacetic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol from the Office of the Senior Application Scientist
A Note on Analyte Nomenclature: This document details the analysis of 2-Hydroxyphenylacetic Acid (2-HPAA) , a significant human metabolite of phenylalanine. This compound is chemically distinct from 2-Hydroxyphenoxyacetic Acid. Given the context of analysis in biological samples for clinical and research applications, this guide focuses on the metabolite 2-HPAA, which is the analyte of primary interest in this field.
Abstract and Introduction
2-Hydroxyphenylacetic acid (2-HPAA), an aromatic carboxylic acid, is a direct metabolite of the essential amino acid phenylalanine.[1][2] Its quantification in biological matrices, particularly urine, serves as a critical diagnostic and monitoring tool for several metabolic conditions. Primarily, elevated levels of 2-HPAA are a hallmark biomarker for the inborn error of metabolism, Phenylketonuria (PKU).[1][2][3] In individuals with PKU, a deficiency in the enzyme phenylalanine hydroxylase (PAH) prevents the conversion of phenylalanine to tyrosine. This leads to the shunting of excess phenylalanine into alternative metabolic pathways, resulting in a significant increase in 2-HPAA production.[3] Furthermore, urinary 2-HPAA levels are being investigated as potential indicators of gut microbiome health, with elevated concentrations linked to intestinal bacterial overgrowth or dysbiosis.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust, sensitive, and specific analytical technique for the quantification of organic acids in complex biological fluids.[3][6] However, the inherent chemical properties of 2-HPAA—high polarity and low volatility due to its carboxylic acid and phenolic hydroxyl groups—preclude its direct analysis by GC.[7] A critical chemical derivatization step is necessary to convert the analyte into a thermally stable and volatile form suitable for chromatographic separation and detection.[8][9]
This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and quantitative analysis of 2-HPAA in human urine using GC-MS. We will delve into the causality behind each procedural step, from sample preparation to data interpretation, to ensure a self-validating and reproducible methodology for researchers, clinicians, and drug development professionals.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate 2-HPAA from the complex urinary matrix, chemically modify it for GC compatibility, and perform sensitive quantification.
-
Sample Preparation: The process begins with a liquid-liquid extraction (LLE) under acidic conditions. Lowering the sample pH protonates the carboxylic acid group of 2-HPAA, reducing its water solubility and promoting its partition into an immiscible organic solvent like ethyl acetate. This step effectively isolates organic acids from inorganic salts, proteins, and other polar interferences.
-
Chemical Derivatization: The extracted, dried analyte is subjected to a silylation reaction. A potent silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), quantitatively replaces the active hydrogens on both the carboxylic acid and hydroxyl functional groups with non-polar trimethylsilyl (TMS) groups.[10] This transformation drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile TMS-derivatized 2-HPAA is separated from other components on a non-polar capillary column based on its boiling point and interaction with the stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented.
-
Quantification: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, a highly sensitive technique that focuses on detecting specific, characteristic fragment ions of the target analyte and the internal standard.[11][12] This provides excellent specificity and allows for accurate quantification by comparing the analyte's response to that of a co-extracted internal standard.
Workflow Visualization
Caption: High-level workflow for urinary 2-HPAA analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: 2-Hydroxyphenylacetic acid (≥98% purity), 3-Hydroxyphenylacetic acid (Internal Standard, IS, ≥98% purity).
-
Solvents: Ethyl Acetate (HPLC grade), Pyridine (Anhydrous, ≥99.8%), Methanol (HPLC grade).
-
Reagents: Hydrochloric Acid (HCl, concentrated), Sodium Chloride (NaCl, crystal), N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (evaporation, high purity).
-
Equipment: GC-MS system with autosampler, analytical balance, centrifuge, nitrogen evaporator with heating block, vortex mixer, pH meter or pH strips, 1.5 mL autosampler vials, 15 mL glass screw-cap tubes.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-HPAA and 3-HPAA (IS) in separate 10 mL volumetric flasks using methanol. Store at -20°C.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the 2-HPAA stock solution, typically ranging from 0.5 µg/mL to 100 µg/mL.
-
Urine Sample Collection: Collect first morning mid-stream urine samples. Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.[3] Use the supernatant for analysis or store at -80°C until use.
Extraction and Derivatization Protocol
-
Aliquot Samples: To appropriately labeled 15 mL glass tubes, add 1.0 mL of urine (for samples, QCs) or 1.0 mL of deionized water (for calibration standards).
-
Internal Standard Spiking: Add 50 µL of a 100 µg/mL 3-HPAA internal standard solution to every tube (samples, QCs, and calibrators). Vortex briefly.
-
Acidification & Salting Out: Add ~1 g of NaCl (to enhance partitioning) and 100 µL of concentrated HCl to each tube to adjust the pH to < 2. Vortex until NaCl is dissolved.
-
Liquid-Liquid Extraction: Add 5.0 mL of ethyl acetate to each tube. Cap securely and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40-50°C. Causality: This step concentrates the analyte and removes the extraction solvent, which is incompatible with the silylation reagent.
-
Derivatization: To the dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Causality: Pyridine acts as a catalyst and solvent, ensuring the residue dissolves and facilitating the reaction. TMCS is a catalyst that increases the reactivity of BSTFA for complete derivatization of hindered groups.[3][10]
-
Reaction: Cap the tubes tightly and heat in a heating block at 70°C for 60 minutes.
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a 1.5 mL autosampler vial with an insert for GC-MS analysis.
Derivatization Reaction Visualization
Caption: Silylation of 2-HPAA to its volatile TMS derivative.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Prevents column overloading while providing sufficient analyte. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of derivatized analytes. |
| Injection Mode | Splitless (1 min) | Maximizes transfer of analyte onto the column for trace-level sensitivity. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column providing excellent separation for a wide range of analytes.[3] |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation of early-eluting compounds and ensures elution of all analytes. |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230°C | Standard temperature for stable EI ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions (m/z) | ||
| di-TMS-2-HPAA | Quantifier: 179, Qualifiers: 282 (M+), 267 | Ion m/z 179 is a common, stable fragment for TMS-derivatized hydroxyphenylacetic acids.[11][12] |
| di-TMS-3-HPAA (IS) | Quantifier: 179, Qualifiers: 282 (M+), 267 | The IS has the same nominal mass and similar fragmentation, but a different retention time. |
Method Validation and Performance
A self-validating protocol requires rigorous assessment of its performance. The described method should be validated according to established bioanalytical guidelines.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | R² ≥ 0.995 | 0.5 - 100 µg/mL |
| Accuracy | 85-115% (80-120% at LLOQ) | Within ±10% of nominal value |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | <10% for intra- and inter-day precision |
| LLOQ | Signal-to-Noise ≥ 10 | ~0.5 µg/mL |
| Extraction Recovery | Consistent and reproducible | >85% |
| Selectivity | No interfering peaks at the retention time of the analyte/IS in blank matrix | No interferences observed in 6 different blank urine sources. |
Conclusion
This application note provides a detailed, robust, and reliable protocol for the quantification of 2-Hydroxyphenylacetic acid in human urine by GC-MS. The causality-driven explanation for each step, from liquid-liquid extraction to silylation derivatization and SIM-mode detection, equips researchers with the necessary framework to implement and validate this method successfully. This protocol is suitable for clinical monitoring of patients with Phenylketonuria, as well as for research applications exploring the metabolic impact of the gut microbiome.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 5. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jfda-online.com [jfda-online.com]
- 10. gcms.cz [gcms.cz]
- 11. Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid, 3:4-dihydroxyphenylacetic acid and homovanillic acid in biological samples using a common selected ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note: Robust Derivatization of 2-Hydroxyphenoxyacetic Acid for Enhanced GC-MS Analysis
Abstract
This technical guide provides a comprehensive protocol for the chemical derivatization of 2-Hydroxyphenoxyacetic Acid, a polar molecule that presents challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and potential for thermal degradation, derivatization is an essential step to achieve reliable and sensitive quantification. This document details a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, transforming the analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative. We will explore the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the expected mass spectrometric fragmentation for confident identification.
Introduction: The Imperative of Derivatization
This compound is a molecule of interest in various fields, including plant science and drug development, due to its structural similarity to plant auxins and other biologically active compounds.[1][2] However, its analysis by GC-MS is hampered by the presence of two polar functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups lead to low volatility and a propensity for hydrogen bonding, resulting in poor chromatographic peak shape, tailing, and potential adsorption to the GC column.[3][4]
Chemical derivatization addresses these challenges by replacing the active hydrogens in the hydroxyl and carboxyl groups with non-polar moieties.[3][5] This process increases the analyte's volatility, improves its thermal stability, and minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and enhanced sensitivity.[6] Silylation is a widely used and highly effective derivatization technique for compounds containing -OH and -COOH groups.[3][6]
Choosing the Right Path: Silylation as the Method of Choice
While several derivatization techniques exist, including acylation and alkylation, silylation with reagents like BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often preferred for its efficiency and the production of thermally stable derivatives.[6][7] For this compound, both the phenolic hydroxyl and the carboxylic acid moieties are readily derivatized by these powerful silylating agents.[8][9]
The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS) to BSTFA, is recommended to enhance the reactivity of the silylating agent, ensuring complete derivatization, especially for sterically hindered or less reactive compounds.[8] The by-products of the reaction with BSTFA are volatile and typically do not interfere with the chromatographic analysis.[6]
The Silylation Workflow: A Visual Guide
The following diagram illustrates the key steps in the derivatization of this compound for GC-MS analysis.
Caption: Workflow for the silylation of this compound.
Detailed Protocol: Silylation of this compound
This protocol provides a step-by-step guide for the derivatization of this compound using BSTFA with 1% TMCS.
4.1. Materials and Reagents
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable silylation-grade solvent like acetonitrile)
-
GC vials (2 mL) with screw caps and PTFE/silicone septa
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.[6] Perform all steps in a fume hood and wear appropriate personal protective equipment.
4.2. Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample containing this compound is completely dry in a GC vial. If the sample is in an aqueous solution, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Add 50 µL of anhydrous pyridine to the dried sample residue in the GC vial.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 1 minute.
-
Place the vial in a heating block or oven set at 70°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and the sterically hindered phenolic hydroxyl group.[10]
-
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Data Interpretation: Understanding the Mass Spectrum
The silylation of this compound results in the formation of a di-TMS derivative, with trimethylsilyl groups attached to both the carboxylic acid and the phenolic hydroxyl group. The mass spectrum of this derivative will exhibit characteristic fragments that can be used for its identification.
Table 1: Expected Mass Spectral Data for Di-TMS-2-Hydroxyphenoxyacetic Acid
| Feature | Description | Expected m/z |
| Molecular Ion [M]•+ | The intact derivatized molecule. | 328 |
| [M-15]+ | Loss of a methyl group (-CH₃) from a TMS group, a common fragmentation for silylated compounds.[11] | 313 |
| [M-89]+ | Loss of a TMSO• radical, another characteristic fragmentation pathway for derivatized carboxylic acids.[11] | 239 |
| m/z 73 | The trimethylsilyl cation, [Si(CH₃)₃]+, a hallmark of TMS derivatives.[12] | 73 |
The presence of these characteristic ions provides strong evidence for the successful derivatization and identification of this compound.
Alternative Derivatization Strategies
While silylation is a robust method, other derivatization techniques can also be employed for the analysis of this compound and related compounds.
6.1. Acylation
Acylation involves the reaction of the analyte with an acylating agent, such as an acid anhydride (e.g., acetic anhydride, pentafluoropropionic anhydride) to form esters and amides.[13] This method can also increase volatility and improve chromatographic performance.[13]
6.2. Alkylation (Esterification)
Alkylation, specifically esterification, targets the carboxylic acid group. Reagents like diazomethane or methanol with an acid catalyst (e.g., BF₃ or HCl) can be used to form methyl esters.[4][14] This approach is particularly useful for phenoxyacetic acid herbicides.[14] However, it only derivatizes the carboxylic acid group, leaving the phenolic hydroxyl group underivatized, which might still lead to some chromatographic issues.
Troubleshooting and Best Practices
-
Incomplete Derivatization: If the derivatization is incomplete, you may observe broad, tailing peaks for the underivatized or partially derivatized analyte. To address this, ensure that your sample and reagents are completely anhydrous, increase the reaction time or temperature, or use a higher ratio of derivatizing reagent to the analyte.
-
Reagent and By-product Interference: While the by-products of BSTFA are generally volatile, they can sometimes interfere with the analysis of very volatile analytes. In such cases, MSTFA can be a better choice as its by-products are even more volatile.[7]
-
Glassware Deactivation: For trace-level analysis, it is advisable to use silanized glassware to prevent the adsorption of the analyte to active sites on the glass surface.[4]
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. The silylation protocol detailed in this application note, using BSTFA with a TMCS catalyst, provides a reliable and efficient method to convert this polar analyte into a volatile and thermally stable derivative. By understanding the principles of the derivatization reaction and the expected mass spectral fragmentation patterns, researchers can confidently identify and quantify this compound in their samples with high sensitivity and accuracy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labinsights.nl [labinsights.nl]
- 14. americanlaboratory.com [americanlaboratory.com]
The Strategic Role of 2-Hydroxyphenylacetic Acid in Pharmaceutical Synthesis: A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Hydroxyphenylacetic Acid (2-HPAA), a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical causality behind its utility, offering field-proven insights into its application. We will delve into detailed, validated protocols for its synthesis and its transformation into high-value pharmaceutical building blocks. Furthermore, this guide provides comprehensive safety protocols, robust analytical methodologies for quality control, and a forward-looking perspective on the evolving applications of this versatile molecule. This document is designed to be a self-contained, authoritative resource for researchers, medicinal chemists, and process development scientists engaged in the intricate art of drug creation.
Introduction: The Architectural Significance of 2-Hydroxyphenylacetic Acid
In the complex landscape of organic synthesis, certain molecules distinguish themselves not as final products, but as foundational keystones upon which larger, more complex, and ultimately, life-saving structures are built. 2-Hydroxyphenylacetic Acid (CAS 614-75-5), also known as o-hydroxyphenylacetic acid, is a preeminent example of such a molecule.[1][2] Its value lies in the strategic placement of two highly reactive functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) moiety on an aromatic scaffold.[3] This dual functionality allows for a wide range of chemical transformations, including etherification, esterification, amidation, and intramolecular cyclization, making it an exceptionally versatile building block in the synthesis of diverse pharmaceutical compounds.[3]
This guide will provide a comprehensive overview of 2-HPAA's role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of benzofuran-2(3H)-one, a crucial precursor to a variety of biologically active molecules. We will explore the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their execution in a laboratory setting.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Beige to pale yellow crystalline powder | [1] |
| Melting Point | 145-147 °C | [2] |
| Solubility | Moderately soluble in water. Soluble in methanol, ethanol, and acetone. | [4] |
| CAS Number | 614-75-5 | [1] |
Structural Representation:
Caption: Chemical structure of 2-Hydroxyphenylacetic Acid.
Core Application: Synthesis of Benzofuran-2(3H)-one
A primary and highly valuable application of 2-HPAA in pharmaceutical synthesis is its conversion to benzofuran-2(3H)-one. This heterocyclic compound is a key intermediate in the synthesis of a range of pharmaceuticals, including the anti-arrhythmic drug Raxofelast. The transformation is an intramolecular cyclization (lactonization) reaction, which is both efficient and elegant.
Reaction Principle and Mechanism
The synthesis of benzofuran-2(3H)-one from 2-HPAA proceeds via an acid-catalyzed intramolecular esterification (lactonization). The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.
Detailed Experimental Protocol: Silica Sulfonic Acid Catalyzed Cyclization
This protocol describes an environmentally conscious and efficient method for the synthesis of benzofuran-2(3H)-one using a solid acid catalyst.[5]
Materials:
-
2-Hydroxyphenylacetic acid (200 g)
-
Xylene (or other suitable water-carrying agent like toluene or chlorobenzene) (500-900 mL)
-
Silica sulfonic acid (1-2 g)
-
1000 mL round-bottom flask
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Condenser
-
Filtration apparatus
Procedure:
-
To a 1000 mL round-bottom flask, add 200 g of 2-Hydroxyphenylacetic acid, 700 mL of xylene, and 2 g of silica sulfonic acid.
-
Assemble the reaction apparatus with a magnetic stirrer, heating mantle, Dean-Stark trap, and condenser.
-
Stir the mixture and heat to reflux.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by observing the cessation of water formation. The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the silica sulfonic acid catalyst. The catalyst can be washed with a small amount of xylene and reused.
-
The filtrate is then subjected to distillation to remove the xylene, yielding the crude benzofuran-2(3H)-one.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Expected Yield: ~97-98%
Experimental Workflow:
Caption: Workflow for the synthesis of benzofuran-2(3H)-one.
Synthesis of 2-Hydroxyphenylacetic Acid
For researchers who wish to synthesize 2-HPAA in-house, a robust and scalable method involves the copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid.[6] This method is advantageous as it can be performed at atmospheric pressure.[6]
Detailed Experimental Protocol
This protocol is based on established and patented procedures.[6]
Materials:
-
(2-Chlorophenyl)acetic acid (3.4 g, 0.02 mol)
-
Crushed sodium hydroxide pellets (4.8 g, 0.12 mol)
-
Cupric sulfate pentahydrate (0.2 g, 0.0008 mol)
-
High-boiling point inert solvent (e.g., SOLVESSO™ 200) (30 g)
-
Reaction flask with reflux condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask equipped with a stirrer and reflux condenser, add (2-Chlorophenyl)acetic acid (3.4 g), crushed sodium hydroxide pellets (4.8 g), and the high-boiling point solvent (30 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Add cupric sulfate pentahydrate (0.2 g) to the mixture.
-
Heat the reaction mixture to 190-196 °C and maintain this temperature for approximately 4 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (50 g) to the cooled reaction mass and transfer the mixture to a separatory funnel.
-
Filter the mixture to separate the aqueous phase.
-
Acidify the aqueous filtrate to a pH of approximately 4 with hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Hydroxyphenylacetic acid.
-
The crude product can be purified by recrystallization from water or a suitable organic solvent.
Expected Yield: ~86%
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are paramount when handling 2-Hydroxyphenylacetic Acid.
-
Hazard Identification: 2-HPAA is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1][3][7] May be harmful if swallowed or inhaled.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Handling: Avoid creating dust.[2] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, acid chlorides, and oxidizing agents.[2]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]
Analytical Quality Control
Ensuring the purity and identity of 2-HPAA is critical for its successful use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
HPLC Method for Quantification of 2-Hydroxyphenylacetic Acid
This section outlines a reliable reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 2-HPAA.[8]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30°C.[8]
-
UV Detection Wavelength: 215 nm.[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-HPAA reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the 2-HPAA sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of 2-HPAA in the sample by comparing the peak area to the calibration curve.
Analytical Workflow:
Caption: Workflow for the HPLC analysis of 2-HPAA.
Conclusion and Future Outlook
2-Hydroxyphenylacetic Acid stands as a testament to the power of well-chosen intermediates in the grand design of pharmaceutical synthesis. Its inherent reactivity and versatility have solidified its position as a valuable building block for a diverse array of medicinal compounds. The protocols and data presented in this guide offer a robust framework for the effective and safe utilization of 2-HPAA in both research and development settings.
As the quest for novel therapeutics continues, the demand for versatile and reliable chemical intermediates will undoubtedly grow. The ongoing exploration of new synthetic methodologies will likely uncover even more innovative applications for foundational molecules like 2-Hydroxyphenylacetic Acid, ensuring its continued relevance in the advancement of human health.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-Hydroxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Protocol for the Solid-Phase Extraction of 2-Hydroxyphenoxyacetic Acid from Human Plasma
Abstract
This application note presents a detailed and optimized protocol for the selective extraction and purification of 2-Hydroxyphenoxyacetic Acid from human plasma using solid-phase extraction (SPE). Recognizing the challenges posed by the complex biological matrix of plasma, this protocol employs a mixed-mode solid-phase extraction strategy, leveraging both reversed-phase and weak anion exchange (WAX) retention mechanisms. This dual approach ensures high recovery and excellent purity of the analyte, making it suitable for downstream quantitative analysis by techniques such as LC-MS/MS. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of this important phenolic acid.
Introduction
This compound, a phenolic acid with a molecular weight of 152.15 g/mol , is a compound of interest in various fields, including pharmaceutical and metabolic research[1][2]. Accurate quantification of this analyte in biological fluids like plasma is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. However, the direct analysis of plasma is hampered by the presence of high concentrations of proteins, lipids, salts, and other endogenous substances that can cause matrix effects, leading to ion suppression in mass spectrometry and compromised analytical accuracy.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from complex matrices[3][4][5]. This protocol is specifically tailored for this compound, taking into account its chemical properties, particularly its acidic nature (pKa ≈ 4) and moderate water solubility[6]. By utilizing a mixed-mode SPE sorbent, we can achieve superior cleanup compared to single-mechanism approaches. The reversed-phase component retains the analyte based on its hydrophobicity, while the weak anion exchange functionality interacts with the ionized carboxylic acid group, providing a highly selective retention mechanism[3][7][8].
Scientific Principles of the Method
The success of this protocol hinges on the strategic manipulation of pH to control the ionization state of both the analyte and the SPE sorbent.
-
Analyte Chemistry: this compound possesses a carboxylic acid group. At a pH approximately two units above its pKa of ~4, this group will be deprotonated and carry a negative charge (anion). At a pH two units below its pKa, it will be protonated and neutral[9].
-
Sorbent Chemistry (Mixed-Mode WAX): A weak anion exchange sorbent typically contains a secondary or tertiary amine functional group. At a pH below its pKa (typically around 8-9), the amine group is protonated and positively charged, capable of retaining anionic analytes. At a pH above its pKa, the amine group is neutral, and the ion-exchange retention is switched off[8]. The sorbent also has a polymeric reversed-phase backbone for hydrophobic interactions.
This protocol is designed to:
-
Pre-treat Plasma: Precipitate and remove the bulk of plasma proteins.
-
Load: Load the sample at a pH where this compound is negatively charged and the WAX sorbent is positively charged, ensuring strong ion-exchange retention.
-
Wash: Remove neutral and basic interferences with an organic solvent and weakly retained acidic impurities with an appropriate buffer.
-
Elute: Disrupt the ion-exchange interaction by increasing the pH to neutralize the WAX sorbent, allowing for the selective elution of this compound.
Materials and Reagents
| Reagent/Material | Grade |
| Human Plasma (K2-EDTA) | Analytical Grade |
| This compound Reference Standard | ≥98% Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Formic Acid (FA) | LC-MS Grade |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent Grade |
| Water | Deionized, 18 MΩ·cm |
| Mixed-Mode Weak Anion Exchange (WAX) SPE Cartridges | 30 mg / 1 mL |
| Centrifuge | Refrigerated |
| Vortex Mixer | |
| SPE Vacuum Manifold | |
| Collection Tubes | Polypropylene |
Detailed Experimental Protocol
Plasma Pre-treatment: Protein Precipitation
The initial step is to remove the majority of proteins from the plasma sample, which can otherwise clog the SPE cartridge and interfere with the analysis[10][11][12][13].
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and keep the analyte in its protonated, less polar state initially.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation[12].
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
To ensure the analyte is charged for SPE loading, dilute the supernatant with 2.0 mL of deionized water. This reduces the organic solvent concentration and raises the pH to well above the analyte's pKa.
Solid-Phase Extraction Workflow
The following steps should be performed using a vacuum manifold to control the flow rate at approximately 1-2 mL/minute.
SPE Workflow Diagram
Caption: SPE workflow for this compound.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the WAX cartridge. This step solvates the polymeric reversed-phase backbone of the sorbent. Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. The pH of the water is suitable to ensure the weak anion exchanger is in its charged state. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the diluted supernatant from step 4.1 onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (1-2 mL/min). At this stage, the pH of the sample is > 4, so this compound is anionic and binds to the positively charged WAX sorbent. The reversed-phase mechanism also contributes to retention.
-
-
Wash Steps (Interference Removal):
-
Wash 1: Pass 1 mL of 25% methanol in water through the cartridge. This wash step removes weakly bound, more polar interferences and residual proteins without eluting the analyte of interest.
-
Wash 2: Pass 1 mL of deionized water. This step removes any remaining salts that could cause ion suppression in subsequent analyses.
-
-
Elution of this compound:
-
Place clean collection tubes under the SPE cartridge outlets.
-
Elute the analyte by passing 1 mL of 5% ammonium hydroxide in acetonitrile through the cartridge. The high pH of this elution solvent neutralizes the charge on the WAX sorbent, disrupting the primary ion-exchange retention mechanism[5]. The high organic content of the solvent overcomes the reversed-phase interactions, leading to the efficient elution of this compound.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Expected Results and Performance
This protocol is designed to provide high, reproducible recoveries of this compound from plasma, typically exceeding 85%. The dual retention mechanism of the mixed-mode SPE sorbent ensures a very clean extract, minimizing matrix effects and leading to improved signal-to-noise ratios and lower limits of quantification in LC-MS/MS analyses.
Table of Protocol Parameters:
| Step | Solvent/Reagent | Volume | Purpose |
| Protein Precipitation | Acetonitrile (0.1% Formic Acid) | 1.0 mL | Removal of bulk proteins. |
| Dilution | Deionized Water | 2.0 mL | Adjust solvent strength and pH for SPE loading. |
| Conditioning | Methanol | 1 mL | Solvate the SPE sorbent. |
| Equilibration | Deionized Water | 1 mL | Prepare sorbent for aqueous sample and ensure correct ionization state. |
| Loading | Pre-treated Sample | ~3.5 mL | Bind analyte to the sorbent. |
| Wash 1 | 25% Methanol in Water | 1 mL | Remove polar interferences. |
| Wash 2 | Deionized Water | 1 mL | Remove salts. |
| Elution | 5% Ammonium Hydroxide in Acetonitrile | 1 mL | Selectively elute the analyte. |
Troubleshooting
-
Low Recovery:
-
Ensure the pH of the loaded sample is appropriate for analyte retention (at least 2 units above the pKa).
-
Check that the flow rates during loading and elution are not too fast.
-
Confirm that the cartridge did not dry out between the conditioning, equilibration, and loading steps.
-
The elution solvent may be too weak. Increase the percentage of ammonium hydroxide slightly if necessary.
-
-
High Matrix Effects (Ion Suppression):
-
Ensure complete protein precipitation.
-
Optimize the wash steps by increasing the volume or the organic content of the first wash, without eluting the analyte.
-
Consider a stronger wash solvent if interferences persist.
-
-
Poor Reproducibility:
-
Ensure consistent timing and vacuum pressure for all steps across all samples.
-
Use precise pipetting for all reagent and sample transfers.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the solid-phase extraction of this compound from human plasma. By employing a mixed-mode weak anion exchange SPE strategy, this method effectively removes endogenous interferences, leading to high analyte recovery and clean extracts suitable for sensitive bioanalytical techniques. This protocol serves as a robust starting point for method development and can be adapted for similar acidic compounds in complex biological matrices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 6. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Versatile Virtuoso: 2-Hydroxyphenoxyacetic Acid as a Pivotal Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the intricate tapestry of organic synthesis, the selection of a starting material is a decision that dictates the trajectory of a synthetic route. 2-Hydroxyphenoxyacetic acid, a seemingly unassuming molecule, emerges as a powerful and versatile building block for the discerning chemist. Its structure, characterized by a phenoxyacetic acid moiety bearing a hydroxyl group in the ortho position, offers a unique combination of functionalities: a carboxylic acid, an ether linkage, and a reactive phenolic hydroxyl group. This trifecta of reactive sites, confined within a compact and rigid scaffold, opens a gateway to a diverse array of complex molecular architectures.
This technical guide, intended for researchers, scientists, and professionals in drug development, will delve into the multifaceted applications of this compound. We will explore its synthesis and its utility in the construction of valuable heterocyclic systems and other advanced organic molecules, supported by detailed, field-proven protocols.
Core Attributes and Reactivity Profile
The synthetic potential of this compound is rooted in the distinct reactivity of its functional groups. The carboxylic acid readily participates in esterification, amidation, and reduction reactions. The ether linkage, while generally stable, can be cleaved under harsh conditions, a property that can be exploited in certain synthetic strategies. The phenolic hydroxyl group is arguably the most versatile handle, allowing for O-alkylation, acylation, and participation in cyclization reactions. The ortho-relationship between the hydroxyl group and the phenoxyacetic acid side chain is particularly significant, as it pre-disposes the molecule to intramolecular reactions, facilitating the formation of cyclic structures.
| Property | Value |
| CAS Number | 6324-11-4[1] |
| Molecular Formula | C₈H₈O₄[1] |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in methanol, ethanol, and aqueous base. |
Synthetic Protocol: The Williamson Ether Synthesis Approach
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[2][3] This venerable reaction provides a reliable route to phenoxyacetic acids through the reaction of a phenol with a haloacetic acid in the presence of a base. In this case, catechol serves as the phenolic starting material.
Protocol 1: Synthesis of this compound from Catechol
This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers.[2][3]
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
Catechol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve catechol (1 equivalent) in a sufficient amount of water.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (2 equivalents) in water.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1 equivalent) in water to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature and transfer it to a beaker. Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system.
Application in Heterocyclic Synthesis: A Gateway to Benzodioxepinones
One of the most elegant applications of this compound is its use as a precursor in the synthesis of seven-membered heterocyclic rings, specifically benzodioxepinones. A retrosynthetic analysis of 2,3-dihydro-5H-1,4-benzodioxipin-5-one reveals that derivatives of this compound are key intermediates.[4]
The synthesis of these structures leverages the inherent functionality of this compound to construct the heterocyclic core through an intramolecular cyclization reaction.
Workflow for Benzodioxepinone Synthesis
Synthetic workflow for Benzodioxepinone derivatives.
Protocol 2: Intramolecular Cyclization to form a Benzodioxepinone Derivative
This protocol outlines a general procedure for the intramolecular cyclization of a suitably functionalized this compound derivative. The specific reaction conditions will depend on the nature of the substituents.
Reaction Scheme:
The intramolecular cyclization can be viewed as a lactonization reaction, where the hydroxyl group attacks an activated carboxylic acid derivative.[5]
Materials:
-
Functionalized this compound derivative (e.g., an ester or acid chloride)
-
Appropriate solvent (e.g., toluene, THF)
-
Catalyst (if required, e.g., acid or base)
Equipment:
-
Round-bottom flask
-
Reflux condenser or setup for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation of the Precursor: Synthesize the necessary this compound derivative. For instance, the phenolic hydroxyl group can be alkylated with a 2-haloethanol to introduce a hydroxyethyl side chain. The carboxylic acid can then be activated, for example, by conversion to its methyl ester.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in a suitable dry solvent.
-
Cyclization: The cyclization can be promoted under various conditions:
-
Acid-catalyzed: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the reaction to reflux.
-
Base-catalyzed: For an ester precursor, a transesterification can be induced using a base such as sodium methoxide.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture. The workup procedure will vary depending on the reaction conditions. Typically, it involves washing with aqueous solutions to remove the catalyst, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired benzodioxepinone derivative.
Further Synthetic Applications and Future Outlook
The utility of this compound extends beyond the synthesis of benzodioxepinones. Its derivatives have been explored for their biological activities and have been used in various other synthetic contexts:
-
Polymer Chemistry: this compound has been utilized as a cocatalyst in the ring-opening polymerization of L-lactide, suggesting its potential in the development of biodegradable polymers.[6]
-
Agrochemicals and Pharmaceuticals: The phenoxyacetic acid scaffold is a common motif in herbicides and various drug classes.[7] The introduction of a hydroxyl group at the 2-position provides a handle for further derivatization to create novel bioactive molecules. For instance, it has been mentioned in patents related to modifying sweet taste and in the production of taxanes.[7][8]
-
Precursor to Other Heterocycles: The reactive functionalities of this compound make it a plausible starting material for the synthesis of other heterocyclic systems through different cyclization strategies.
The exploration of this compound as a building block is an expanding field. Future research will likely focus on the development of new, more efficient synthetic methodologies and the application of this versatile molecule in the synthesis of novel compounds with interesting biological and material properties.
Conclusion
This compound, with its unique arrangement of functional groups, stands as a testament to the power of bifunctional and trifunctional building blocks in organic synthesis. Its accessibility through the Williamson ether synthesis and its propensity for intramolecular cyclization make it a valuable precursor for the construction of complex heterocyclic frameworks like benzodioxepinones. As the demand for novel organic molecules in medicine, agriculture, and materials science continues to grow, the strategic application of versatile building blocks such as this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. US5739017A - Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents [patents.google.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Hydroxyphenoxyacetic Acid in agrochemical synthesis
An Application Guide to Hydroxylated Phenylacetic and Phenoxyacetic Acids in Agrochemical Synthesis
This document serves as a detailed guide for researchers, chemists, and professionals engaged in agrochemical development. It explores the synthesis and application of key hydroxylated aromatic acids that serve as foundational building blocks for modern fungicides and herbicides.
Introduction: A Tale of Two Structures
In the landscape of agrochemical synthesis, structural nuance is paramount. A subtle difference in a molecule's backbone can lead to a completely different biological target and application. This guide focuses on two such closely related, yet functionally distinct, chemical intermediates: 2-Hydroxyphenylacetic Acid and 2-Hydroxyphenoxyacetic Acid .
While their names are similar, the linkage of the acetic acid moiety—a direct C-C bond versus an ether linkage—dictates their synthetic utility and destines them for different classes of agrochemicals.
-
2-Hydroxyphenylacetic Acid is a critical precursor for strobilurin fungicides, most notably Azoxystrobin.[1][2]
-
This compound and its derivatives are foundational to the synthesis of aryloxyphenoxypropionate 'FOP' herbicides.[3][4]
This guide will elucidate the specific applications of both molecules, providing detailed synthetic protocols, mechanistic insights, and workflow diagrams to empower researchers in their development efforts.
Part I: 2-Hydroxyphenylacetic Acid in Fungicide Synthesis
2-Hydroxyphenylacetic acid (CAS 614-75-5) is an indispensable intermediate in the production of the broad-spectrum fungicide, Azoxystrobin.[1] Its structure provides the necessary phenolic hydroxyl and carboxylic acid groups, which act as reactive handles for constructing the complex toxophore of the final active ingredient.[2]
Application Focus: The Azoxystrobin Backbone
The synthesis of Azoxystrobin involves the strategic assembly of three key fragments. 2-Hydroxyphenylacetic acid serves as the central scaffold, onto which the other two fragments are attached through sequential etherification and esterification reactions. The quality and purity of this intermediate are therefore critical for the efficacy and yield of the final product.[1]
Synthetic Pathway Overview
The industrial synthesis of 2-hydroxyphenylacetic acid itself is a crucial first step. A common and robust method is the copper-catalyzed nucleophilic aromatic substitution of the more readily available 2-chlorophenylacetic acid.[5][6] This process avoids the need for high-pressure autoclaves, making it advantageous for scalable production.[5]
Caption: General workflow for the synthesis and application of 2-Hydroxyphenylacetic Acid.
Protocol 1: Synthesis of 2-Hydroxyphenylacetic Acid
This protocol is adapted from established patented procedures and describes the synthesis from 2-chlorophenylacetic acid.[5][6]
Causality Statement: The choice of a high-boiling inert solvent like 'SOLVESSO' 200 is critical; it allows the reaction to reach the required high temperatures (160-220°C) at atmospheric pressure.[6] The copper (II) sulfate catalyst is essential to facilitate the nucleophilic aromatic substitution of the chloride atom, a reaction that is otherwise extremely difficult.[5] Sodium hydroxide serves as both the source of the nucleophilic hydroxide and to neutralize the acidic starting material and product.[5]
Materials:
-
(2-Chlorophenyl)acetic acid
-
Sodium hydroxide (crushed pellets or pearls)
-
Cupric sulfate pentahydrate
-
High-boiling inert hydrocarbon solvent (e.g., SOLVESSO 200)
-
36% Hydrochloric acid
-
Ethyl acetate
-
Water
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and condenser
-
Heating mantle with temperature controller
-
Separatory funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask, suspend crushed sodium hydroxide pellets (4.8 g, 0.12 mol) in the high-boiling solvent (30 g). Add (2-Chlorophenyl)acetic acid (3.4 g, 0.02 mol) and stir the mixture for 30 minutes at room temperature.
-
Catalyst Addition: Add cupric sulfate pentahydrate (0.2 g, 0.0008 mol) to the suspension.
-
Reaction: Heat the mixture to 190-196°C with vigorous stirring. Maintain this temperature for approximately 4 hours.
-
Self-Validation Checkpoint: Reaction progress can be monitored by TLC or GC/LC to confirm the consumption of the starting material.[6]
-
-
Workup and Isolation: Cool the reaction mass to 20°C. Add water (50 g) and transfer the mixture to a separatory funnel with an additional 50 g of water.
-
Phase Separation: Filter any insoluble material. Separate the aqueous and organic phases.
-
Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of approximately 4 with 36% hydrochloric acid. The product will begin to precipitate.
-
Extraction: Extract the product from the acidified aqueous phase with ethyl acetate (2 x 90 g).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation/rotary evaporation to yield the solid product.
Quantitative Data Summary
The following table summarizes reactant quantities and expected yield for the synthesis protocol described above.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| (2-Chlorophenyl)acetic acid | 170.57 | 3.4 | 0.02 | 1 |
| Sodium Hydroxide | 40.00 | 4.8 | 0.12 | 6 |
| Cupric Sulfate Pentahydrate | 249.69 | 0.2 | 0.0008 | 0.04 |
| 2-Hydroxyphenylacetic acid | 152.15 | ~2.62 | ~0.0172 | ~86% Yield [5] |
Part II: this compound in Herbicide Synthesis
Derivatives of this compound, particularly 2-(4-hydroxyphenoxy)alkanoic acids, are pivotal intermediates for the class of herbicides known as aryloxyphenoxypropionates (APPs or 'FOPs').[3][7] These herbicides are highly effective against grass weeds in broadleaf crops.
Application Focus: Aryloxyphenoxypropionate (FOP) Herbicides
FOP herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a key enzyme in fatty acid synthesis.[8] This disruption blocks the production of phospholipids needed for cell membrane formation, leading to the death of the weed.[8] The 2-(4-hydroxyphenoxy)propionic acid moiety forms the core of these herbicides, which is then linked to various substituted aromatic or heterocyclic systems to modulate activity and selectivity.[7]
Synthetic Pathway Overview
The synthesis of these intermediates can be challenging due to the presence of two reactive hydroxyl groups on the hydroquinone starting material. A common strategy involves the mono-alkylation of hydroquinone or a protected derivative.[3][4] The resulting intermediate is the key building block for the final herbicide.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Hydroxyphenoxyacetic Acid as a urinary biomarker for metabolic disorders
Application Note & Protocol Guide
Topic: 2-Hydroxyphenoxyacetic Acid as a Urinary Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Significance of this compound
Metabolic disorders, particularly inborn errors of metabolism, present significant diagnostic and monitoring challenges. The identification of reliable biomarkers is crucial for early detection, therapeutic monitoring, and understanding disease pathophysiology. This compound (2-HPAA), also known as o-hydroxyphenylacetic acid, is an organic acid that has emerged as a significant urinary biomarker, primarily for Phenylketonuria (PKU).[1][2][3] PKU is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which is necessary to metabolize the amino acid phenylalanine (Phe).[1][4]
In a healthy individual, dietary phenylalanine is converted to tyrosine. However, in individuals with PKU, this pathway is impaired, leading to a buildup of phenylalanine in the body.[4] This excess phenylalanine is shunted into alternative metabolic routes, resulting in the overproduction of phenylpyruvic acid. Phenylpyruvic acid is then further metabolized into several by-products, including 2-HPAA.[4] Consequently, elevated urinary levels of 2-HPAA serve as a direct indicator of high systemic phenylalanine concentrations and poor metabolic control in patients with PKU.[1][4] Beyond PKU, altered levels of 2-HPAA may also suggest gastrointestinal dysbiosis, such as small intestinal bacterial overgrowth (SIBO), as gut bacteria can also contribute to its production from dietary phenylalanine and tyrosine.[5]
This guide provides a comprehensive overview of the biochemical basis for using 2-HPAA as a biomarker, detailed protocols for its quantification in urine, and insights into data interpretation for clinical and research applications.
Biochemical Pathway: The Origin of this compound
Understanding the metabolic origin of 2-HPAA is fundamental to its application as a biomarker. The pathway diagram below illustrates the metabolic fate of phenylalanine in both healthy individuals and those with Phenylketonuria.
Caption: Phenylalanine metabolism in healthy vs. PKU states.
In individuals with a functional PAH enzyme, phenylalanine is predominantly converted to tyrosine, a precursor for crucial molecules like neurotransmitters.[1] In PKU, the deficiency of PAH causes phenylalanine to accumulate and be diverted to an alternative pathway, leading to the formation of phenylpyruvic acid and subsequently 2-HPAA.[4] This metabolic shift makes the urinary concentration of 2-HPAA a sensitive indicator of metabolic dysregulation in PKU.
Quantitative Analysis of Urinary 2-HPAA
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the quantitative analysis of urinary organic acids, including 2-HPAA.[1][4] The following sections provide a detailed protocol and the scientific rationale behind the procedural steps.
Reference Data
The interpretation of biomarker levels requires comparison against established reference ranges. While values can vary between laboratories, the following table provides a general guide.
| Patient Group | Urinary 2-HPAA Level (mmol/mol creatinine) |
| Healthy Individuals | < 2.0[1] (or 0 - 0.76[5]) |
| PKU (untreated) | Significantly elevated |
| PKU (on diet therapy) | Levels decrease with dietary compliance |
Note: It is imperative to consult the specific reference ranges provided by the testing laboratory, as methodologies and patient populations can influence results.
Experimental Workflow
A systematic workflow is essential for achieving accurate and reproducible results. The diagram below outlines the key stages of urinary 2-HPAA analysis.
Caption: Workflow for urinary 2-HPAA analysis by GC-MS.
Detailed Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol provides a framework for the extraction, derivatization, and analysis of 2-HPAA from urine.
Materials & Reagents:
-
Urine sample (spot or 24-hour collection)
-
Internal Standard (IS) solution (e.g., tropic acid or 3-hydroxyphenylacetic acid in methanol)[4][6]
-
Hydrochloric acid (HCl), 6M
-
Sodium chloride (NaCl)
-
Ethyl acetate and Diethyl ether (or other suitable organic solvents)
-
Sodium sulfate (anhydrous)
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the clear supernatant to a clean glass tube.
-
Add a known amount of the Internal Standard solution.
-
Rationale (Expertise): An internal standard is a compound with similar chemical properties to the analyte but which is not naturally present in the sample. It is added at a known concentration to every sample, calibrator, and quality control. By comparing the peak area of the analyte (2-HPAA) to the peak area of the IS, variations in sample extraction efficiency and injection volume can be corrected for, ensuring accurate quantification. This is a cornerstone of a self-validating system.
-
-
-
Acidification and Extraction:
-
Add 100 µL of 6M HCl to acidify the sample to a pH < 2.
-
Rationale (Causality): Organic acids like 2-HPAA are more soluble in organic solvents when they are in their protonated (non-ionized) form. Acidification ensures that the carboxyl group is protonated, maximizing its extraction from the aqueous urine matrix into the organic solvent.
-
-
Add approximately 0.5 g of NaCl to saturate the aqueous phase.
-
Rationale (Causality): Salting-out increases the ionic strength of the aqueous layer, which decreases the solubility of non-polar compounds like 2-HPAA and drives them into the organic phase, thereby improving extraction efficiency.
-
-
Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube. Repeat the extraction process for a second time and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Rationale (Expertise): 2-HPAA is a polar, non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization with BSTFA replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups. This TMS-ether/ester derivative is much more volatile and less polar, making it suitable for GC analysis.
-
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temp: 250°C
-
Oven Program: Initial temp 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temp: 230°C
-
Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
-
Data Processing and Quantification:
-
Identify the TMS-derivatized 2-HPAA peak based on its retention time and mass spectrum.
-
Integrate the peak areas for 2-HPAA and the internal standard.
-
Calculate the concentration of 2-HPAA using a calibration curve prepared with known standards.
-
Normalize the final concentration to the urinary creatinine level (measured separately) to account for variations in urine dilution. The final result is typically reported in mmol/mol creatinine.
-
Conclusion and Future Directions
This compound is a valuable urinary biomarker for monitoring metabolic control in Phenylketonuria and may offer insights into gut microbiome activity.[1][5] The analytical methods, particularly GC-MS, are well-established for providing reliable and quantitative measurements.[4][6] The protocol detailed in this guide represents a robust, self-validating system for the analysis of this important metabolite.
Future research should focus on further standardizing reference ranges across different age groups and clinical populations. Additionally, exploring the correlation between urinary 2-HPAA levels and long-term clinical outcomes, such as neurocognitive function in PKU patients, will be essential to fully establish its role in the management of metabolic disorders.
References
- 1. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. 2-Hydroxyphenylacetic acid | CAS#:614-75-5 | Chemsrc [chemsrc.com]
- 3. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for assessing the antimicrobial properties of 2-Hydroxyphenoxyacetic Acid and its salts
A Comprehensive Guide to Assessing the Antimicrobial Properties of 2-Hydroxyphenoxyacetic Acid and Its Salts
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of this compound and its various salt formulations. As a compound with structural similarities to known phenolic antimicrobials, this compound presents a promising avenue for the development of novel therapeutic agents.[1][2][3][4] This guide eschews a rigid template in favor of a logically structured approach, grounded in established microbiological testing standards. It details the necessary materials, step-by-step protocols for key assays, and guidance on data interpretation, all supported by authoritative references and visual aids to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with virulence factors.[1] this compound, a derivative of phenylacetic acid, shares structural motifs with these bioactive molecules, making it a compelling candidate for antimicrobial research.[5][6] Its potential applications span various sectors, from pharmaceuticals to agrochemicals.[7] Preliminary studies on related compounds, such as 2-(2-hydroxy phenylimino) acetic acid, have demonstrated inhibitory effects against pathogenic bacteria like E. coli and Staphylococcus aureus.[8]
The protocols detailed herein are designed to provide a robust in vitro characterization of the antimicrobial profile of this compound and its salts. The experimental design is guided by the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable to international standards.[9][10][11]
Essential Materials and Reagents
A successful investigation hinges on the quality and standardization of the materials used. The following is a comprehensive list of necessary reagents and equipment.
2.1. Test Compounds:
-
This compound: High purity grade (>98%).
-
Salts of this compound: (e.g., sodium, potassium salts). The synthesis of these salts may be required if not commercially available.
-
Solvent: A suitable solvent for dissolving the test compounds that exhibits no intrinsic antimicrobial activity at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice.
2.2. Microbial Strains: A representative panel of microorganisms is crucial for determining the spectrum of activity. The following are recommended, including quality control (QC) strains as stipulated by CLSI and EUCAST.[12]
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 13883)
-
-
Fungi (Yeasts):
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
2.3. Culture Media and Reagents:
-
Mueller-Hinton Broth (MHB): Cation-adjusted for bacterial susceptibility testing.[13]
-
Mueller-Hinton Agar (MHA): For disk diffusion and agar dilution methods.
-
RPMI 1640 Medium: Buffered with MOPS for fungal susceptibility testing.[14]
-
Tryptic Soy Broth (TSB) or Saline (0.85%): For inoculum preparation.
-
0.5 McFarland Turbidity Standard: For standardizing inoculum density.[15]
-
Sterile Paper Disks (6 mm): For the disk diffusion assay.
-
96-Well Microtiter Plates: For broth microdilution assays.
-
Positive Control Antibiotics: (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Amphotericin B for fungi)
-
Negative Control: Solvent used to dissolve test compounds.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a comprehensive assessment of the antimicrobial properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19] This is a gold-standard method recommended by both CLSI and EUCAST.[9][20]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound (and its salts) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB for bacteria, RPMI 1640 for fungi) to achieve a range of test concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or TSB.[15]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[21]
-
-
MIC Determination:
Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[22] It is based on the principle of diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Assay.
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Preparation of Disks:
-
Since this compound is a novel agent, disks will need to be prepared in-house.[15]
-
Impregnate sterile 6 mm paper disks with a known concentration of the test compound solution. Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Disk Placement and Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[23] The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Time-Kill Kinetics Assay
The time-kill assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[24][25][26][27] A bactericidal agent causes a ≥3-log10 (99.9%) reduction in CFU/mL, while a bacteriostatic agent inhibits growth without significant killing.[24][28][29][30][31]
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Detailed Protocol:
-
Preparation:
-
Grow a bacterial culture to the early to mid-logarithmic phase of growth.
-
Prepare flasks or tubes containing fresh broth with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.
-
-
Inoculation and Sampling:
-
Inoculate the flasks with the log-phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[24]
-
-
Enumeration of Viable Cells:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each concentration of the test compound.
-
A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.[24] A less than 3-log10 reduction, with the CFU count remaining similar to the initial inoculum, suggests bacteriostatic activity.[28]
-
Data Presentation and Interpretation
Table 1: MIC Values of this compound and its Salts (µg/mL)
| Microorganism | This compound | Sodium Salt | Potassium Salt | Positive Control |
| S. aureus ATCC 29213 | Vancomycin: X | |||
| MRSA ATCC 43300 | Vancomycin: Y | |||
| E. coli ATCC 25922 | Ciprofloxacin: Z | |||
| P. aeruginosa ATCC 27853 | Ciprofloxacin: A | |||
| C. albicans ATCC 90028 | Amphotericin B: B |
Table 2: Zone of Inhibition Diameters (mm) for this compound
| Microorganism | Disk Conc. 1 | Disk Conc. 2 | Positive Control |
| S. aureus ATCC 25923 | Vancomycin (30 µg): X | ||
| E. coli ATCC 25922 | Ciprofloxacin (5 µg): Y | ||
| P. aeruginosa ATCC 27853 | Ciprofloxacin (5 µg): Z |
Interpretation:
-
MIC Values: Lower MIC values indicate greater potency.[18] A broad-spectrum agent will exhibit low MICs against a wide range of microorganisms.
-
Zone Diameters: Larger zones of inhibition suggest greater susceptibility of the organism to the compound.
-
Time-Kill Curves: The shape of the time-kill curve reveals the nature of the antimicrobial activity (bactericidal vs. bacteriostatic) and whether the killing is concentration-dependent or time-dependent.[32]
Conclusion
The protocols outlined in this application note provide a robust and standardized approach for the initial in vitro evaluation of the antimicrobial properties of this compound and its salts. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that can effectively guide further research and development efforts, including mechanistic studies and in vivo efficacy trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 4. Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. ESCMID: EUCAST [escmid.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. asm.org [asm.org]
- 24. emerypharma.com [emerypharma.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rskoriatechnicals.com [rskoriatechnicals.com]
- 28. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 29. droracle.ai [droracle.ai]
- 30. Bacteriostatic and Bactericidalantibiotics-MICROBIOLOGY QUICK LEARN | PPTX [slideshare.net]
- 31. medisearch.io [medisearch.io]
- 32. Time-Kill Assay Services for Antimicrobial Development [pharma-industry-review.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyphenoxyacetic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxyphenoxyacetic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthesis, thereby improving yield and purity.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals. Its synthesis, commonly achieved through modifications of the Williamson ether synthesis, can present challenges that lead to lower than expected yields. This guide provides in-depth, experience-based insights and actionable protocols to navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Significantly Low Yield of this compound
Question: My synthesis of this compound resulted in a very low yield. What are the most probable causes, and how can I rectify this?
Answer: A low yield in this synthesis can be attributed to several factors, from the quality of your reagents to the specific reaction conditions. Below is a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for low yield.
-
Reagent Quality:
-
Catechol/Guaiacol: Ensure the purity of your starting phenol. Oxidized phenols can introduce colored impurities and participate in side reactions.
-
Chloroacetic Acid/Esters: The alkylating agent should be pure. Hydrolysis of chloroacetic acid can neutralize the base.
-
Base: The choice and quality of the base are critical. For instance, sodium hydroxide pellets should be fresh and not have significant carbonate contamination from exposure to air. The base is crucial for deprotonating the phenol to form the reactive phenoxide.[1][2]
-
-
Reaction Conditions:
-
Stoichiometry: An excess of the base is typically used to ensure complete deprotonation of the phenol and to neutralize the carboxylic acid product. A common molar ratio is 1 equivalent of the phenol to at least 2 equivalents of the base.
-
Temperature: The reaction temperature is a key parameter. While higher temperatures can accelerate the reaction, they can also promote side reactions like decarboxylation or polymerization. A temperature range of 90-100°C is often a good starting point for aqueous solutions.[3] For syntheses using high-boiling organic solvents, temperatures can range from 160-220°C.[1][2]
-
Solvent: The choice of solvent is crucial. While water is a common solvent, high-boiling point organic solvents like 'SOLVESSO' 200 can be used to achieve higher reaction temperatures at atmospheric pressure.[1][4] The use of polar aprotic solvents like DMF or DMSO can also increase the reaction rate.[5]
-
-
Workup and Purification:
-
Acidification: After the reaction, the mixture must be acidified to protonate the carboxylate salt of the product, making it less soluble in water and extractable into an organic solvent. Ensure the pH is sufficiently low (typically pH 2-3) for complete protonation.[3]
-
Extraction: Inefficient extraction will lead to significant product loss. Use an appropriate organic solvent, such as ethyl acetate, and perform multiple extractions to ensure complete recovery from the aqueous phase.[1]
-
Purification: Product loss during recrystallization is a common cause of low yield. The choice of solvent is critical. Water or acetic acid are commonly used for recrystallization of this compound.[1][4]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is often due to side reactions or incomplete reaction. Understanding the potential side reactions is key to mitigating them.
Caption: Potential side reactions in the synthesis.
-
Dialkylation: If using a starting material with more than one hydroxyl group, such as catechol, dialkylation can occur where the alkylating agent reacts with both hydroxyl groups.
-
Solution: To favor mono-alkylation, carefully control the stoichiometry of the alkylating agent. Using a slight excess of the di-phenol can also help.
-
-
Unreacted Starting Materials: The presence of unreacted phenol or chloroacetic acid is a common impurity.
-
Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[4]
-
-
Hydrolysis of Chloroacetic Acid: In the presence of a strong base and water, chloroacetic acid can be hydrolyzed to glycolic acid. This consumes both the base and the alkylating agent, reducing the yield of the desired product.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing many impurities. Experiment with different solvents to find the optimal conditions for your product's crystallization, leaving impurities in the mother liquor.[4][6]
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for purification by acid-base extraction. The product can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The aqueous phase can then be re-acidified and the pure product extracted back into an organic solvent.
-
Experimental Protocols & Data
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
Reaction Scheme:
References
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 2-Hydroxyphenylacetic acid | 614-75-5 [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of 2-Hydroxyphenoxyacetic Acid and its Isomers
Welcome to the technical support center for the chromatographic analysis of 2-Hydroxyphenoxyacetic Acid (2-HPAA) and its positional isomers, 3-HPAA and 4-HPAA. Separating these structurally similar compounds is a common challenge in pharmaceutical development, metabolite identification, and quality control. This guide provides in-depth, experience-based answers and troubleshooting strategies to help you achieve robust and reproducible separations.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental challenges and initial considerations for developing a separation method for HPAA isomers.
Q1: Why is the separation of 2-, 3-, and 4-Hydroxyphenoxyacetic Acid isomers so challenging?
A1: The primary challenge lies in their structural similarity. As positional isomers, they share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ).[1][2][3] This results in nearly identical physicochemical properties such as polarity and pKa, making them difficult to resolve with standard reversed-phase HPLC methods.[4] The subtle differences in the position of the hydroxyl group on the phenyl ring (ortho, meta, or para) create minor variations in dipole moment and hydrogen bonding potential, which must be exploited for successful separation.
Q2: What are the key physicochemical properties of HPAA isomers to consider for method development?
A2: Understanding the pKa values of both the carboxylic acid and the phenolic hydroxyl groups is critical. The carboxylic acid group has a pKa around 4, while the phenolic hydroxyl group has a pKa of approximately 9.5-10.[5][6][7][8][9] This means the overall charge of the molecules is highly dependent on the mobile phase pH. Controlling the pH is the most powerful tool for manipulating the retention and selectivity of these isomers.[10][11][12]
| Property | 2-HPAA | 3-HPAA | 4-HPAA |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 | 152.15 | 152.15 |
| Predicted pKa (Acidic) | ~4.0[6][8] | ~4.0[8][9] | ~4.5[5][13] |
| Predicted logP | 0.99[6] | 0.93[8] | 0.93[5] |
Q3: What is a good starting point for column and mobile phase selection?
A3: A modern, high-purity C18 column (e.g., 4.6 x 150 mm, ≤5 µm particle size) is a reliable starting point.[14] For the mobile phase, an isocratic or gradient elution using acetonitrile and an acidified aqueous buffer is recommended.[14][15][16] A typical starting point would be a mobile phase of Acetonitrile:Water (containing 0.1% phosphoric acid or formic acid).[15][16] Phosphoric acid provides a stable, low pH, while formic acid is preferred for mass spectrometry (MS) compatibility. The key is to set the mobile phase pH at least 2 units below the carboxylic acid pKa (i.e., pH < 2.5) to ensure the molecules are fully protonated and uncharged, which maximizes retention and often improves peak shape in reversed-phase chromatography.[11][17]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of HPAA isomers.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most frequent obstacle. The peaks may be partially merged or elute as a single, broad peak.
Causality and Strategic Solutions
The root cause is insufficient differential interaction between the isomers and the stationary phase. To resolve this, we must amplify the subtle structural differences.
Solution 2.1.1: Optimize Mobile Phase pH The ionization state of the carboxylic acid and phenol groups is the most critical factor influencing selectivity.[10][12][18]
-
Mechanism: By adjusting the pH, you alter the degree of ionization of the analytes. Since the ionized form is more polar, it is retained less on a non-polar C18 column.[11] Fine-tuning the pH can create subtle differences in the hydrophobicity of the isomers, leading to changes in elution order and improved separation.
-
Protocol:
-
Start Low: Begin with a mobile phase pH of ~2.5 using 0.1% phosphoric or formic acid. This ensures the carboxylic acid group is fully protonated (non-ionized).
-
Systematic Increase: If resolution is poor, incrementally increase the pH of the aqueous portion of the mobile phase (e.g., to 3.0, 3.5, 4.0) using a phosphate buffer. Be aware that operating near the pKa (~4.0-4.5) can lead to peak splitting or broadening, so small, careful adjustments are necessary.[10][18]
-
Buffer Choice: Use a buffer with a pKa close to the desired pH for stable results. Phosphate buffers are excellent for the pH 2-4 range.
-
Solution 2.1.2: Change the Organic Modifier Acetonitrile and methanol interact differently with analytes and the stationary phase.
-
Mechanism: Acetonitrile and methanol have different polarities and hydrogen bonding capabilities. Switching from acetonitrile to methanol can alter the selectivity (α), which has the largest impact on resolution.[19] Sometimes a ternary mixture (Water/Acetonitrile/Methanol) can provide a unique selectivity.
-
Protocol:
-
Prepare a mobile phase with methanol at a concentration that gives a similar retention time as your starting acetonitrile method.
-
Evaluate the chromatogram for changes in elution order and resolution.
-
If promising, optimize the gradient or isocratic percentage of methanol.
-
Solution 2.1.3: Select an Alternative Stationary Phase If modifying the mobile phase is insufficient, the column chemistry is the next logical step.
-
Mechanism: Not all C18 columns are the same. For aromatic and positional isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[4][20] These phases provide alternative separation mechanisms, such as pi-pi interactions with the aromatic rings of the HPAA isomers, in addition to hydrophobic interactions.
-
Protocol:
-
Select a Phenyl-Hexyl or PFP column with similar dimensions to your C18 column.
-
Begin with the optimized mobile phase conditions from your C18 experiments.
-
Re-optimize the mobile phase pH and organic modifier percentage for the new column chemistry. Phenyl columns often show enhanced selectivity for positional isomers.[20]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue with acidic compounds like HPAA, resulting in asymmetrical peaks that are difficult to integrate accurately.
Causality and Strategic Solutions
Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase, specifically with active silanol groups on the silica backbone. Peak fronting is typically a sign of column overload or sample solvent incompatibility.[21]
Solution 2.2.1: Ensure Sufficiently Low Mobile Phase pH
-
Mechanism: Un-dissociated silanol groups (Si-OH) on the silica surface are acidic. If the HPAA molecules are partially ionized (negatively charged), they can engage in strong, undesirable ionic interactions with trace metal impurities or even the silanols themselves, causing tailing. By lowering the mobile phase pH to ~2.5, you suppress the ionization of both the HPAA's carboxylic acid group and the surface silanol groups, minimizing these secondary interactions.[17]
-
Protocol:
Solution 2.2.2: Reduce Sample Load
-
Mechanism: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion, typically fronting.[21][22]
-
Protocol:
-
Perform a dilution series of your sample (e.g., dilute by a factor of 5, 10, and 50).
-
Inject the diluted samples. If peak shape improves, your original sample was overloaded.
-
Similarly, reduce the injection volume (e.g., from 10 µL to 2 µL) to see if volume overload is the issue.[22]
-
Solution 2.2.3: Match Sample Solvent to Mobile Phase
-
Mechanism: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the initial part of the column too quickly, leading to band broadening and distorted peaks.
-
Protocol:
-
Whenever possible, dissolve and dilute your standards and samples in the initial mobile phase composition.[21]
-
If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable, which is unacceptable for validated methods.
Causality and Strategic Solutions
Retention time drift is most often caused by changes in the mobile phase, column temperature, or insufficient column equilibration.[21]
Solution 2.3.1: Ensure Proper Column Equilibration
-
Mechanism: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable chemical environment. If equilibration is incomplete, the surface chemistry will continue to change during the analytical run, causing retention times to shift.
-
Protocol:
-
Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.
-
For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient time between injections (typically 5-10 column volumes).
-
Solution 2.3.2: Use a Column Oven and Pre-heat the Mobile Phase
-
Mechanism: Retention in reversed-phase HPLC is an exothermic process. Even small fluctuations in ambient temperature can affect retention times.[22][23]
-
Protocol:
-
Always use a thermostatically controlled column oven. A starting temperature of 30°C is common.[14]
-
Ensure the mobile phase tubing passes through a heat exchanger within the oven to pre-heat it to the column temperature before it enters the column.
-
Solution 2.3.3: Prepare Fresh, Accurately Buffered Mobile Phase
-
Mechanism: Mobile phase pH can be unstable, especially if buffers are prepared incorrectly or are old. Volatile components (like formic acid or acetonitrile) can evaporate over time, changing the composition and affecting retention.[23]
-
Protocol:
-
Prepare fresh mobile phase daily.
-
When using buffers, ensure the pH is measured accurately with a calibrated pH meter.
-
Keep mobile phase reservoirs capped to prevent evaporation. Degas the mobile phase to prevent air bubbles from causing pump flow fluctuations.[21]
-
Section 3: Detailed Experimental Protocol
This section provides a robust starting method that can be used as a baseline for the separation of HPAA isomers.
Protocol: Baseline Isocratic Separation of HPAA Isomers
1. Instrumentation and Materials
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[14]
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).[14]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (85%).[14]
-
Standards: Reference standards of 2-HPAA, 3-HPAA, and 4-HPAA (≥98% purity).
2. Preparation of Solutions
-
Mobile Phase:
-
To 700 mL of HPLC-grade water in a 1 L flask, carefully add 1.0 mL of 85% phosphoric acid (this creates a 0.1% solution).
-
Add 300 mL of acetonitrile.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. The final composition is Acetonitrile:Water (30:70) with 0.1% H₃PO₄.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of each HPAA isomer.
-
Dissolve each in 10 mL of methanol in separate 10 mL volumetric flasks.
-
-
Working Standard Solution (10 µg/mL):
-
Create a mixed working standard by diluting the stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (30:70) with 0.1% H₃PO₄ | Isocratic elution is simple and robust. Low pH ensures analytes are protonated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[14] |
| Column Temp. | 30°C | Provides stable retention times.[14][23] |
| Injection Vol. | 10 µL | A common starting volume; adjust based on sensitivity and peak shape.[14] |
| UV Wavelength | 215 nm or 275 nm | 215 nm offers higher sensitivity for the carboxyl group, while ~275 nm is more selective for the phenyl ring. Use a PDA detector to determine the optimal wavelength. |
| Run Time | ~15 minutes | Adjust as needed to ensure all peaks have eluted. |
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (at least 20 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the 10 µg/mL mixed working standard solution.
-
Analyze the resulting chromatogram for resolution, peak shape, and retention time. Use this baseline data to make informed decisions for further optimization based on the troubleshooting guides above.
References
- 1. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 6. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 7. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER CAS#: 22446-37-3 [m.chemicalbook.com]
- 8. Showing Compound 3-Hydroxyphenylacetic acid (FDB022047) - FooDB [foodb.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 16. Separation of 2-Hydroxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. biotage.com [biotage.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 23. uhplcs.com [uhplcs.com]
Technical Support Center: A Guide to Preventing Degradation of 2-Hydroxyphenoxyacetic Acid During Sample Storage
Introduction: The Challenge of 2-Hydroxyphenoxyacetic Acid Stability
This compound (2-HPAA) is a valuable organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals.[1] As a human and microbial metabolite, it is also a critical analyte in metabolic and gastrointestinal health research.[2][3] However, the very functional groups that make 2-HPAA chemically useful—a phenolic hydroxyl group and a carboxylic acid moiety—also render it susceptible to degradation if not handled and stored with precision.[4][5]
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It moves beyond generic storage instructions to provide a detailed, mechanism-based understanding of 2-HPAA degradation. Through a practical question-and-answer format, troubleshooting guides, and validated protocols, we aim to empower you to ensure the integrity and reproducibility of your experiments by preserving the stability of your 2-HPAA samples.
Section 1: Understanding the Core Instability of this compound
Q: I'm observing inconsistent results in my assays. Why might my 2-HPAA sample be degrading?
A: The degradation of this compound is primarily rooted in its molecular structure, which contains two reactive functional groups: a phenol and a carboxylic acid.[3][6] These groups are susceptible to specific environmental and chemical stressors that can alter the molecule's integrity. The main pathways of degradation are oxidation, photodegradation, and decarboxylation under thermal stress.[4]
-
Oxidation: The phenolic hydroxyl group is electron-rich and highly prone to oxidation.[7] Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can initiate a reaction that converts the hydroxyl group into a quinone-type structure. This is often visually indicated by a color change in the sample, from a white or beige solid to yellow or brown.
-
Photodegradation: The aromatic ring in 2-HPAA can absorb UV light. This energy can lead to the formation of reactive radical species, triggering a cascade of degradation reactions.[4] Suppliers explicitly note that the compound is light-sensitive.
-
Decarboxylation: While 2-HPAA is thermally stable under moderate conditions, high temperatures can cause the loss of the carboxylic acid group as carbon dioxide (CO₂).[1][4] This is a common degradation route for carboxylic acids when subjected to thermal stress.[8]
Below is a diagram illustrating the primary degradation vulnerabilities of the 2-HPAA molecule.
Caption: Potential degradation pathways for this compound.
Section 2: FAQs & Best Practices for Sample Storage
This section directly addresses the most common user questions regarding the proper storage of 2-HPAA in both solid and solution forms.
Q1: What are the ideal conditions for storing the solid (powder) form of 2-HPAA?
A: Storing the solid compound correctly is the first line of defense against degradation. While generally stable at room temperature in a sealed container, optimal long-term stability requires stricter controls.[9] The key is to mitigate exposure to air, light, and moisture.[1]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (<15°C) or Room Temperature | Slows down any potential solid-state degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive phenol group by displacing atmospheric oxygen. |
| Light | In an amber glass vial or protected from light | Prevents photodegradation, as the compound is known to be light-sensitive. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and exposure to atmospheric oxygen.[9] |
| Location | Cool, dry, well-ventilated area[9] | Avoids temperature fluctuations and high humidity. |
Q2: I need to make a stock solution. What is the best solvent and how should I store it?
A: Preparing and storing solutions correctly is critical, as degradation reactions occur much faster in solution than in the solid state.
Solvent Selection:
-
DMSO: A good choice for creating high-concentration stocks. It is an aprotic solvent, which minimizes certain reaction pathways.
-
Methanol/Ethanol: 2-HPAA is soluble in alcohols.[1][4] These are suitable for many applications but are more protic than DMSO.
-
Aqueous Buffers: For direct use in biological assays, buffers are necessary. A slightly acidic pH (e.g., pH 5-6.5) is often optimal, as it keeps the carboxylic acid protonated and can help reduce the oxidation rate of the phenol group. Avoid alkaline conditions, which can deprotonate the phenol, making it more susceptible to oxidation.
Storage Protocol: The gold standard for long-term solution storage is to aliquot and freeze at ultra-low temperatures under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term (>1 month) storage | Drastically reduces the rate of all chemical reactions, providing the best stability. |
| -20°C for short-to-medium term storage | Sufficient for many applications, but -80°C is superior for preserving integrity over months or years. | |
| Aliquoting | Prepare single-use aliquots | Avoids multiple freeze-thaw cycles, which introduce atmospheric oxygen and can cause compound precipitation. |
| Atmosphere | Purge vial headspace with Argon/Nitrogen before sealing | Displaces oxygen from the vial, directly preventing oxidative degradation. |
| Container | Amber glass vials or clear vials wrapped in aluminum foil | Provides crucial protection from light-induced degradation.[4] |
Q3: Can I repeatedly freeze and thaw my 2-HPAA stock solution?
A: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle re-introduces a small amount of dissolved oxygen into the solution when the sample is thawed and opened, increasing the cumulative risk of oxidation. Furthermore, repeated temperature changes can affect the solubility and may lead to the formation of micro-precipitates, altering the effective concentration of your solution. The best practice is to prepare single-use aliquots from your primary stock solution (see Protocol 1).
Section 3: Troubleshooting Guide
Q4: My 2-HPAA solution has turned a pale yellow/brown. Is it still usable?
A: A color change is a strong visual indicator of degradation, specifically the oxidation of the phenolic group to form colored quinone-like products.[4] While the solution may still contain a significant amount of the parent compound, it is now contaminated with degradation products. For sensitive quantitative assays, this solution should be discarded. Using it will lead to an inaccurate concentration of the active compound and potentially introduce interfering substances into your experiment.
Q5: How can I definitively check if my stored sample has degraded?
A: The most reliable method is to use High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] A stability-indicating HPLC method can separate 2-HPAA from its potential degradation products.
To check for degradation:
-
Analyze your stored sample using a validated HPLC method.
-
Compare the chromatogram to that of a freshly prepared standard of 2-HPAA.
-
Look for three signs of degradation:
-
A significant decrease in the peak area of the main 2-HPAA peak.
-
The appearance of new, smaller peaks, which are the degradation products.
-
A change in the retention time of the main peak, which could indicate a change in the sample matrix due to degradation.
-
The following workflow illustrates the logical process for investigating potential sample degradation.
Caption: Troubleshooting workflow for suspected 2-HPAA degradation.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 2-HPAA Stock Solution for Long-Term Storage
This protocol describes the best practice for preparing a stable stock solution intended for long-term storage at -80°C.
-
Preparation: In a fume hood, accurately weigh the desired amount of solid 2-HPAA.
-
Solvent Degassing: Select your solvent (e.g., HPLC-grade DMSO). To remove dissolved oxygen, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes.
-
Dissolution: Add the degassed solvent to the solid 2-HPAA to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.
-
Inert Gas Purge: Before capping, gently blow a stream of inert gas into the headspace of the primary stock vial for 10-15 seconds to displace the air.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials.
-
Final Purge & Sealing: Purge the headspace of each aliquot vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Immediately place them in a labeled box in a -80°C freezer.
Protocol 2: Basic Workflow for Assessing Sample Stability by HPLC-UV
This protocol provides a framework for using HPLC to compare a stored sample against a fresh standard.
-
Standard Preparation: Prepare a fresh solution of 2-HPAA in the same solvent and at the same theoretical concentration as your stored sample. This is your "Time Zero" reference.
-
HPLC System Setup:
-
Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 55:45 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.[10]
-
Detection: Set the UV detector to a wavelength that provides a good response for 2-HPAA (e.g., 215 nm or 275 nm).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis:
-
Inject the "Time Zero" reference standard to determine its retention time and peak area.
-
Inject your stored sample.
-
Inject a solvent blank to ensure no carryover or system contamination.
-
-
Data Interpretation:
-
Compare the retention times. They should be identical.
-
Compare the peak shapes. The stored sample should not show significant peak fronting or tailing compared to the standard.
-
Quantify the results. Calculate the percentage of the parent compound remaining in the stored sample relative to the fresh standard. Look for any peaks in the stored sample's chromatogram that are not present in the standard.
-
References
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 6. Exposome-Explorer - 2-Hydroxyphenylacetic acid (Compound) [exposome-explorer.iarc.fr]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onepetro.org [onepetro.org]
- 9. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Peak Shape in the HPLC Analysis of 2-Hydroxyphenoxyacetic Acid
Welcome to the technical support center for the HPLC analysis of 2-Hydroxyphenoxyacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a focus on achieving optimal peak shape. Here, you will find scientifically grounded explanations and actionable protocols to enhance the accuracy and reproducibility of your analyses.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A: Peak tailing for this compound is commonly due to secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface of the column.[1][2][3] Another frequent cause is the interaction of the analyte with metal contaminants in the HPLC system or column.[1][4] Finally, an improperly buffered mobile phase with a pH close to the analyte's pKa can also lead to peak tailing.[5]
Q2: What is the pKa of this compound, and why is it important for my HPLC method?
Q3: I'm observing peak fronting. What should I investigate first?
A: Peak fronting is often an indication of column overload or a sample solvent that is stronger than the mobile phase.[10][11] Try diluting your sample or dissolving it in the mobile phase to see if the peak shape improves.[5]
Q4: Can the type of C18 column I use affect the peak shape of this compound?
A: Absolutely. Not all C18 columns are the same. Modern columns with high-purity silica and advanced end-capping are designed to minimize the number of accessible silanol groups, which are a primary cause of peak tailing for polar and acidic compounds.[2][3][12] For highly polar acidic molecules, consider using a column with a polar-embedded or polar-endcapped stationary phase, which can improve retention and peak shape.[8]
In-Depth Troubleshooting Guide for Peak Shape Issues
Poor peak shape can compromise the resolution and integration of your chromatogram, leading to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
I. Addressing Peak Tailing
Peak tailing is the most common peak shape problem encountered with acidic analytes like this compound. It is characterized by an asymmetric peak with a trailing edge.
The Science: The carboxyl group and the phenolic hydroxyl group of this compound are acidic. When the mobile phase pH is close to the pKa of these groups, the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5] By lowering the mobile phase pH, we can suppress the ionization of the carboxylic acid, making the molecule less polar and more retained on a C18 column, resulting in a sharper, more symmetrical peak.[8][9]
Experimental Protocol: pH Optimization
-
Initial Condition: Prepare a mobile phase with a pH of approximately 2.5-3.0 using an appropriate buffer like phosphate or formate. A common starting point is a mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid).[13][14][15]
-
Buffer Selection: Ensure you are using a buffer that is effective in your desired pH range. The buffering capacity is generally considered to be ±1 pH unit from the buffer's pKa.[9]
-
Systematic Adjustment: If tailing persists, adjust the pH in small increments (e.g., 0.2 pH units) and observe the effect on peak shape.
-
Data Comparison: Record the tailing factor and resolution at each pH to determine the optimal condition.
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) | Suitability for MS |
| Phosphoric Acid | 0.1% (v/v) | 2.1 | No |
| Formic Acid | 0.1% (v/v) | 2.7 | Yes |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | < 2.0 | Yes (can cause ion suppression) |
The Science: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[12] At mobile phase pH values above approximately 3.5, these silanol groups can become ionized (Si-O⁻) and interact with any positive character on the analyte molecule or through hydrogen bonding, causing secondary retention and peak tailing.[3][16]
Troubleshooting Workflow for Silanol Interactions
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Column Selection and Conditioning
-
Use a High-Quality Column: Employ a modern, high-purity, base-deactivated, and end-capped C18 column. These columns are manufactured to minimize residual silanol groups.[2][17]
-
Consider Alternative Stationary Phases: For this polar acidic analyte, a column with a polar-embedded phase may offer better peak shape and retention.[8]
-
Column Flushing: If you suspect your column is contaminated, flush it with a strong solvent according to the manufacturer's instructions.[10]
The Science: this compound has functional groups that can chelate with metal ions.[18] Trace metal contaminants on the column's silica surface, in the stainless steel components of the HPLC system (like frits and tubing), or in the sample itself can interact with the analyte, leading to severe peak tailing.[1][4][19]
Chemical Interaction Leading to Peak Tailing
Caption: Mechanisms of peak tailing.
Experimental Protocol: Mitigating Metal Chelation
-
Use a Metal-Free System: If possible, use an HPLC system with PEEK or other biocompatible components to minimize metal contact.
-
Mobile Phase Additives: Add a competitive chelating agent, such as a low concentration of Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-0.5 mM), to the mobile phase.[18][20] The EDTA will bind to the metal ions, preventing them from interacting with your analyte.
-
Column Passivation: In some cases, repeated injections of a high-concentration standard can "passivate" the active sites on the column, but this is often not a permanent solution.[18]
II. Resolving Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common for acidic analytes but can still occur.
The Science: Peak fronting is typically caused by injecting the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase.[11] This causes the analyte to travel through the beginning of the column too quickly before it has a chance to properly partition with the stationary phase. Column overload can also lead to fronting.[10]
Experimental Protocol: Addressing Peak Fronting
-
Sample Solvent Matching: Dissolve and inject your sample in the initial mobile phase whenever possible.[5] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
Reduce Injection Volume/Concentration: Perform a sample loading study. Systematically decrease the injection volume or the sample concentration to see if the peak shape improves.[10][21] If it does, you have identified column overload as the issue.
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded phase column. | Minimizes silanol interactions.[2][17] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid. | Ensures a low pH to suppress analyte ionization.[13][14] |
| pH | 2.5 - 3.0 | Keeps the analyte in a single, un-ionized state for better peak shape.[8][9] |
| Column Temperature | 30-40 °C | Can improve efficiency and reduce peak broadening.[22][23] |
| Injection Volume | 5-20 µL (dependent on column dimensions and sample concentration) | Avoids column overload.[21] |
| Sample Solvent | Mobile Phase | Prevents peak distortion due to solvent mismatch.[5] |
By systematically addressing these potential issues, you can significantly improve the peak shape in your HPLC analysis of this compound, leading to more reliable and accurate results.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 7. chromblog.wordpress.com [chromblog.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 15. Separation of 2-Hydroxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 22. researchgate.net [researchgate.net]
- 23. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Common impurities in 2-Hydroxyphenoxyacetic Acid synthesis and their removal
Welcome to the technical support center for the synthesis of 2-Hydroxyphenoxyacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most prevalent method for synthesizing this compound is a modification of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide, in this case, the disodium salt of catechol. The reaction is conducted in an aqueous medium with a strong base like sodium hydroxide.
The primary impurities to anticipate are:
-
Unreacted Starting Materials: Catechol and chloroacetic acid.
-
Isomeric Byproducts: 4-Hydroxyphenoxyacetic acid, if the reaction conditions are not carefully controlled.
-
Over-alkylation Products: 1,2-Bis(carboxymethoxy)benzene.
-
Impurities from Starting Materials: Dichloroacetic acid and trichloroacetic acid may be present in the chloroacetic acid starting material.[3]
-
Degradation Products: Oxidized catechol species (quinones), which can lead to discoloration.[4]
Q2: My final product is discolored (pink, brown, or black). What is the cause and how can I prevent it?
A2: Discoloration is a common issue and is almost always due to the oxidation of residual catechol. Catechol is highly susceptible to oxidation, especially under basic conditions and in the presence of trace metal ions, forming colored quinone-type compounds.[4]
-
Prevention:
-
Use high-purity catechol.
-
De-gas all solvents to remove dissolved oxygen.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce a small amount of a reducing agent, like sodium sulfite or sodium dithionite, to the reaction mixture to inhibit oxidation.
-
-
Removal:
Q3: I am observing a second spot on my TLC that is close to my product spot. What could it be?
A3: This is likely an isomeric byproduct, 4-Hydroxyphenoxyacetic acid. The formation of this isomer occurs due to the two hydroxyl groups on catechol having similar reactivity. While the ortho product (this compound) is generally favored, the para product can form, especially if the reaction temperature is not well-controlled.
Q4: My yield is significantly lower than expected. What are the common causes?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Side Reactions: The formation of over-alkylation products like 1,2-Bis(carboxymethoxy)benzene consumes the starting materials and reduces the yield of the desired product.
-
Product Loss During Workup:
-
Precipitation: Ensure the pH is sufficiently low during acidification to fully precipitate the product. This compound is a carboxylic acid and will remain in solution at higher pH.
-
Extraction: If performing a liquid-liquid extraction, ensure the correct solvent is used and that a sufficient number of extractions are performed to recover all the product.
-
Troubleshooting Guides
Issue 1: Low Purity of Final Product
Symptoms:
-
Broad melting point range.
-
Multiple spots on TLC/LC.
-
Unexpected peaks in NMR/MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product purity.
Detailed Steps:
-
Analyze Starting Materials: Before troubleshooting the reaction, confirm the purity of your catechol and chloroacetic acid. Impurities in the starting materials will carry through to the final product. Dichloroacetic acid is a common impurity in chloroacetic acid and can lead to undesired byproducts.[3]
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Fluctuations can lead to the formation of isomeric byproducts.
-
Stoichiometry: Use a slight excess of chloroacetic acid to ensure complete conversion of the catechol, but avoid a large excess which can lead to over-alkylation.
-
-
Targeted Purification:
-
Recrystallization: This is the most effective method for removing most impurities.[6] A two-stage recrystallization from water and then acetic acid can be particularly effective.[5]
-
Acid-Base Extraction: To remove unreacted catechol, an extractive workup can be employed. By carefully adjusting the pH, the acidic product can be separated from the more acidic catechol.
-
Issue 2: Presence of Unreacted Catechol
Symptoms:
-
Discoloration of the final product.
-
Characteristic catechol spot on TLC.
Troubleshooting Protocol: Selective Basic Extraction
This protocol leverages the difference in pKa values between this compound and catechol to selectively remove unreacted catechol.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate.
-
Extract the organic layer with the sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while the less acidic catechol will remain in the organic layer.
-
Separate the aqueous layer and acidify with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Filter and dry the product.
Detailed Protocols
Protocol 1: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot water.
-
If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.[5]
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
For higher purity, a second recrystallization can be performed using acetic acid as the solvent.[5]
Protocol 2: General Synthesis and Workup Workflow
Caption: General workflow for synthesis and purification.
Data Summary
| Impurity | Source | Removal Method |
| Unreacted Catechol | Incomplete reaction | Selective basic extraction, Recrystallization |
| Chloroacetic Acid | Incomplete reaction | Aqueous wash during workup |
| Dichloroacetic Acid | Impurity in starting material[3] | Recrystallization |
| 4-Hydroxyphenoxyacetic Acid | Isomer formation | Fractional crystallization |
| 1,2-Bis(carboxymethoxy)benzene | Over-alkylation | Recrystallization |
| Oxidized Catechol (Quinones) | Oxidation of catechol[4] | Activated charcoal treatment, Recrystallization |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. chemcess.com [chemcess.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 6. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Recovery of 2-Hydroxyphenoxyacetic Acid from Complex Matrices
Welcome to the technical support center for 2-Hydroxyphenoxyacetic Acid (2-HPAA) recovery. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this valuable compound from challenging biological and chemical matrices. As a key metabolite and pharmaceutical intermediate, achieving high, reproducible recovery of 2-HPAA is critical for accurate quantification and successful downstream applications.
This document moves beyond simple protocols to explain the underlying chemical principles that govern extraction efficiency. By understanding the "why" behind each step, you will be empowered to troubleshoot and optimize your own workflows effectively.
Section 1: Foundational Knowledge - Understanding this compound
A thorough understanding of your analyte's properties is the bedrock of any successful extraction strategy. Here, we address the most critical physicochemical characteristics of 2-HPAA.
Q1: What are the key physicochemical properties of this compound that influence its recovery?
A1: The recovery of 2-HPAA is governed by its structure, which features both a phenolic hydroxyl group and a carboxylic acid group. These functional groups dictate its solubility, polarity, and reactivity. Key properties are summarized below.
| Property | Value | Significance for Recovery Strategies |
| Molecular Formula | C₈H₈O₃ | Basic information for mass spectrometry and calculations. |
| Molecular Weight | 152.15 g/mol | Essential for preparing standard solutions and for mass spectrometry.[1][2] |
| Appearance | White to off-white/beige crystalline solid.[1][3] | Important for visual identification of the pure compound. |
| Water Solubility | Moderately soluble. Reported values vary (e.g., 6.38 g/L to 44 mg/mL).[1][4] | Its moderate aqueous solubility must be managed. Solubility is highly pH-dependent. |
| Organic Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO.[3][4][5][6] | This property is the basis for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) elution steps. |
| pKa (estimated) | ~4 (Carboxylic Acid), ~10 (Phenolic Hydroxyl) | CRITICAL: The pKa of the carboxylic acid is the most important parameter for optimizing LLE and SPE, as it determines the pH at which the molecule is charged or neutral. |
| Stability | Generally stable under normal storage. Susceptible to oxidation, thermal degradation, and photodegradation.[4] | Samples should be protected from heat, light, and strong oxidizing agents.[7][8] |
Q2: How does pH affect the solubility and extractability of this compound?
A2: The pH of the sample matrix is the most powerful tool you have to control the retention and elution of 2-HPAA. The molecule has two ionizable groups: the carboxylic acid and the phenolic hydroxyl group.
-
At Acidic pH (pH < 2): The carboxylic acid group (-COOH) is fully protonated and neutral. This makes the overall molecule less polar and significantly more soluble in organic solvents. This is the ideal condition for extraction into a non-polar solvent during LLE or for retention onto a reversed-phase SPE sorbent.
-
At Neutral to Slightly Basic pH (pH 6-8): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻), making the molecule charged and highly water-soluble. In this state, it will not be retained by reversed-phase sorbents and will not partition into non-polar organic solvents. This principle is used for elution from anion-exchange sorbents.
-
At High pH (pH > 11): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated, making the molecule even more polar and water-soluble.
Expert Tip: To maximize recovery, the pH of your sample should always be adjusted to at least 2 pH units below the pKa of the functional group you are targeting for retention, or 2 pH units above it for elution/ion-pairing.
Section 2: Troubleshooting Common Recovery Workflows
This section provides direct, actionable advice for the most common extraction techniques and the problems frequently encountered.
Scenario 1: Low Recovery using Liquid-Liquid Extraction (LLE)
FAQ: "My LLE recovery of 2-HPAA from an aqueous sample (e.g., urine) is consistently low and variable. What am I doing wrong?"
A: Low LLE recovery is almost always traced back to incorrect pH, poor solvent choice, or inefficient extraction technique. Let's break down the troubleshooting process.
-
Verify Sample pH: This is the most common culprit. For LLE with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE), you must ensure the 2-HPAA is in its neutral, non-polar form.
-
Action: Before extraction, acidify your aqueous sample to pH ≤ 2 using a strong acid like HCl or phosphoric acid.[3] This protonates the carboxylate group, driving the molecule into the organic phase.
-
-
Evaluate Your Organic Solvent: The ideal solvent should be immiscible with water, have a high affinity for 2-HPAA, and be easy to evaporate.
-
Ethyl Acetate: A good starting point. It has the right polarity to extract 2-HPAA effectively.[9]
-
MTBE: An excellent alternative, often forming cleaner phase separations than ethyl acetate.
-
Dichloromethane (DCM): Can be used, but is denser than water, which can complicate handling.
-
-
Optimize Extraction Volume & Repetitions: A single extraction is rarely sufficient.
-
Action: Perform the extraction with your chosen organic solvent three times (e.g., 3 x 5 mL) instead of once (1 x 15 mL).[2] Combining the organic fractions from these repeated extractions will significantly improve recovery.
-
-
Address Emulsion Formation: Emulsions (a stable mixture of the aqueous and organic layers) are common with complex matrices like plasma and prevent clean phase separation.
-
Action: To break emulsions, try adding a small amount of salt (NaCl) to the aqueous layer, centrifuging the sample at high speed, or using a filter-based technique like Supported Liquid Extraction (SLE).[10]
-
Here is a logical workflow to diagnose and solve poor LLE performance.
Caption: A systematic workflow for troubleshooting low LLE recovery.
Scenario 2: Poor Purity and High Matrix Effects with Solid-Phase Extraction (SPE)
FAQ: "My final extract after SPE is still dirty and shows significant ion suppression in my LC-MS analysis. How can I improve the clean-up?"
A: This is a classic sample preparation challenge. The goal of SPE is to retain your analyte while washing away interfering matrix components. If your extract is "dirty," it means your wash steps are too weak or your elution step is too strong (eluting interferences along with your analyte).
-
Sorbent Selection is Key: The choice of sorbent dictates the entire method.
-
Reversed-Phase (C18, C8): Good for retaining 2-HPAA from aqueous samples. Retention is based on non-polar interactions. You must load the sample at low pH (≤ 2) to ensure 2-HPAA is neutral.[3]
-
Weak Anion Exchange (WAX): Excellent for selective capture of acidic compounds like 2-HPAA. Retention is based on the ionic interaction between the negatively charged carboxylate group (at pH ~5-7) and the positively charged sorbent. This is often more selective than reversed-phase.
-
Mixed-Mode (Reversed-Phase + Anion Exchange): Offers the highest level of selectivity by using two retention mechanisms. These are ideal for very complex matrices like plasma.
-
-
Optimize the Four SPE Steps: Analyte loss or insufficient clean-up can happen at any stage. It is crucial to collect and analyze the effluent from each step to pinpoint where the problem is occurring.[8][11]
-
Conditioning: Purpose: To activate the sorbent.[12] Always use an organic solvent (e.g., methanol) followed by an equilibration step with a solution similar to your sample matrix (e.g., acidified water for reversed-phase).[13] Never let the sorbent go dry after conditioning.
-
Loading: Load the pre-treated sample slowly (e.g., 1 mL/min) to ensure adequate interaction time between 2-HPAA and the sorbent.[5][13] If your sample solvent is too high in organic content, the analyte may fail to bind to a reversed-phase sorbent.[3]
-
Washing: This is the most critical step for clean-up. The goal is to use the strongest possible solvent that removes interferences without eluting the 2-HPAA.[5] For reversed-phase, start with a weak wash (e.g., 5% methanol in acidified water) and test increasing strengths. For ion-exchange, wash with a buffer and/or a weak organic solvent to remove non-ionic interferences.
-
Elution: The goal is to use the weakest possible solvent that provides complete recovery of 2-HPAA. For reversed-phase, this is typically a high-organic solvent like methanol or acetonitrile. To ensure complete elution, adding a small amount of base (e.g., 2% ammonium hydroxide in methanol) will ionize the 2-HPAA, disrupting its retention and ensuring full recovery.[3] For anion-exchange, elution is achieved by using a high pH buffer or a solvent containing an acid to neutralize the analyte's charge.
-
This diagram helps guide the choice of SPE chemistry based on matrix complexity and required selectivity.
Caption: Decision tree for selecting an appropriate SPE sorbent.
Section 3: Advanced Troubleshooting & FAQs
Q1: How do I handle potential degradation of 2-HPAA during sample processing?
A1: 2-HPAA's phenolic group is susceptible to oxidation.[4] To minimize degradation:
-
Work Quickly and Keep Samples Cold: Process samples on ice and store extracts at low temperatures (-20°C or -80°C).
-
Use Antioxidants: For long-term storage or aggressive extraction conditions, consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your sample.
-
Protect from Light: Use amber vials or work in a low-light environment to prevent photodegradation.[4]
Q2: What is the best initial step for samples high in protein, like plasma or serum?
A2: High protein content will clog SPE cartridges and interfere with LLE. The best first step is protein precipitation .[14][4]
-
Method: Add 3-4 volumes of a cold, water-miscible organic solvent like acetonitrile or methanol to your plasma sample.[14] Vortex thoroughly and centrifuge at high speed (>10,000 x g) to pellet the precipitated proteins. The supernatant, which contains the 2-HPAA, can then be decanted and processed further by LLE or SPE. Acetonitrile is often preferred as it tends to produce cleaner protein pellets.[14]
Q3: My recovery is still low even after optimizing my SPE protocol. What else could be wrong?
A3: If you have optimized pH, solvents, and flow rates, consider these less common issues:
-
Secondary Interactions: The residual silanol groups on silica-based SPE sorbents can sometimes interact with 2-HPAA, leading to irreversible binding. If you suspect this, try eluting with a modified solvent, such as methanol with a small percentage of acid or base, which can disrupt these interactions.[15]
-
Analyte Overload: You may be loading too much sample mass onto the cartridge, exceeding its capacity.[5][11] Try reducing the sample volume or using a cartridge with a larger sorbent bed mass.[13]
Section 4: Protocols
These protocols provide a robust starting point for your method development. They should be optimized for your specific matrix and analytical system.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Urine
-
Sample Preparation: Take 1 mL of urine in a glass tube. Add 50 µL of concentrated phosphoric acid to adjust the pH to ≤ 2. Vortex briefly.
-
First Extraction: Add 4 mL of ethyl acetate.[9] Cap the tube and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass pipette.
-
Repeat: Repeat steps 2-4 two more times, combining all organic extracts into the same collection tube.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your mobile phase for LC-MS analysis.
Protocol 2: Robust Solid-Phase Extraction (Reversed-Phase) from Plasma
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile. Vortex for 30 seconds. Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Sample Pre-treatment: Dilute the supernatant 1:1 with water containing 2% formic acid. This ensures the pH is low and the organic content is not too high for loading.[3]
-
SPE Cartridge Conditioning: Using a C18 SPE cartridge (e.g., 100 mg), perform the following steps:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water with 0.1% formic acid. Do not allow the sorbent to dry.
-
-
Sample Loading: Load the pre-treated sample from step 2 onto the cartridge at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: Pass 3 mL of water with 0.1% formic acid to remove salts.
-
Wash 2: Pass 3 mL of 10% methanol in water with 0.1% formic acid to remove polar interferences.
-
-
Elution: Elute the 2-HPAA with 2 x 1.5 mL of methanol containing 2% ammonium hydroxide.[3] The basic modifier ensures the analyte is ionized and easily released.
-
Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. specartridge.com [specartridge.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
- 11. youtube.com [youtube.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: A Guide to Consistent Quantification of 2-Hydroxyphenoxyacetic Acid in Inter-laboratory Studies
Welcome to the technical support center dedicated to addressing the challenges of inconsistent quantification of 2-Hydroxyphenoxyacetic Acid (2-HPPA) in inter-laboratory studies. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible data. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical methods effectively.
Inconsistent results between laboratories can derail research programs and delay development timelines. This guide provides a framework for understanding the root causes of variability and offers practical solutions to achieve robust and comparable data for 2-HPPA quantification.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the analysis of this compound.
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of 2-HPPA and similar phenolic compounds in biological and pharmaceutical matrices are chromatographic techniques coupled with various detectors.[1] The choice of method is often a balance between the required sensitivity, selectivity, and sample throughput.[1] The three main techniques are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique suitable for relatively high concentrations of 2-HPPA.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of organic acids in urine, this method typically requires derivatization to make the analyte volatile.[1][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool offering high sensitivity and selectivity, making it ideal for detecting low concentrations of 2-HPPA in complex matrices.[1]
Q2: My 2-HPPA recovery is low and inconsistent. What are the likely causes?
A2: Low and variable recovery of 2-HPPA can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction from the sample matrix is a common culprit. The choice of extraction solvent and pH are critical. For biological fluids, protein precipitation is a necessary step that can lead to co-precipitation of the analyte if not optimized.[2]
-
Analyte Stability: 2-HPPA, being a phenolic compound, can be susceptible to degradation under certain conditions.[5] Factors like pH, light exposure, and repeated freeze-thaw cycles can impact its stability in biological samples.[5][6]
-
Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of 2-HPPA, leading to ion suppression or enhancement.[7][8][9] This can significantly impact the accuracy and precision of quantification.
Q3: We are observing significant variability in 2-HPPA quantification between our collaborating laboratories. How can we standardize our methods?
A3: Achieving inter-laboratory consistency requires a multi-faceted approach focused on method validation and standardization.[10][11] Key steps include:
-
Develop a Detailed, Standardized Protocol: All participating laboratories should adhere to a single, comprehensive analytical protocol that details every step from sample receipt to data analysis.
-
Method Validation: The analytical method must be thoroughly validated in each laboratory according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][12][13] This includes assessing specificity, linearity, accuracy, precision, and robustness.
-
Use of a Common Reference Standard: All laboratories must use the same well-characterized reference standard for 2-HPPA to eliminate variability arising from differences in standard purity or concentration.
-
Conduct an Inter-laboratory Comparison Study: A formal inter-laboratory comparison (also known as a proficiency test) is essential to identify and address sources of variability.[11][14][15] This involves analyzing a common set of blind samples and comparing the results.
Q4: What are "matrix effects" in LC-MS/MS analysis and how can I mitigate them for 2-HPPA?
A4: Matrix effects are a significant challenge in LC-MS/MS, where components of the sample matrix other than the analyte of interest interfere with the analyte's ionization process.[7][9] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[8]
To mitigate matrix effects for 2-HPPA analysis, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.[16]
-
Optimize Chromatography: Adjusting the HPLC method to achieve better separation between 2-HPPA and co-eluting matrix components can significantly reduce interference.[7]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2-HPPA is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for matrix effects.
Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during the quantification of this compound.
Guide 1: Addressing Inconsistent Peak Areas in HPLC-UV Analysis
This guide will help you diagnose and resolve issues with inconsistent peak areas for 2-HPPA when using an HPLC-UV method.
Troubleshooting Workflow for Inconsistent HPLC-UV Peak Areas
Caption: Troubleshooting workflow for inconsistent HPLC-UV peak areas.
Detailed Steps:
-
Systematic Check of the HPLC System:
-
Leaks: Visually inspect all fittings and connections for any signs of leakage, which can cause flow rate fluctuations.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the composition is not changing over time due to evaporation.[17]
-
Column Health: Poor peak shape (tailing or fronting) can affect peak integration.[18] Flush the column or, if necessary, replace it. For acidic compounds like 2-HPPA, using a mobile phase with a pH that suppresses the ionization of silanol groups can improve peak shape.[18]
-
Autosampler Performance: Verify the injection volume precision by making multiple injections of the same standard.
-
-
Evaluation of Sample and Standard Integrity:
-
Standard Stability: Prepare fresh working standard solutions from a stock solution to rule out degradation.[2]
-
Sample Preparation Consistency: Review the sample preparation procedure for any potential inconsistencies. Ensure that all analysts are following the standard operating procedure (SOP) precisely.
-
Analyte Stability in Sample: Investigate the stability of 2-HPPA in the sample matrix under the specific storage and handling conditions.[5][6]
-
Guide 2: Investigating and Mitigating Matrix Effects in LC-MS/MS
This guide provides a systematic approach to identifying and addressing matrix effects in the LC-MS/MS quantification of 2-HPPA.
Workflow for Investigating Matrix Effects
Caption: Workflow for investigating and mitigating matrix effects.
Detailed Steps:
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike Experiment: This is a key experiment to assess matrix effects. A known amount of 2-HPPA is added to a blank matrix extract (post-extraction) and the response is compared to that of a pure standard solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
-
Calibration Curve Comparison: Compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract. A difference in the slopes is indicative of matrix effects.[7]
-
-
Implementation of Mitigation Strategies:
-
Enhanced Sample Preparation: If significant matrix effects are observed, consider implementing a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.[16]
-
Chromatographic Optimization: Modify the HPLC gradient or change the column to improve the separation of 2-HPPA from the matrix interferences.[7]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard for 2-HPPA is the gold standard for correcting matrix effects and improving the accuracy and precision of the assay.
-
Calibration Strategy: If a suitable SIL-IS is not available, using matrix-matched calibrators is a viable alternative.
-
Experimental Protocols
This section provides a detailed protocol for a common analytical method used for the quantification of this compound, which can be adapted and validated in your laboratory.
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a general framework for the analysis of 2-HPPA in human plasma. It should be fully validated before use in a regulated environment.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)[2]
-
Water (HPLC grade or ultrapure)
-
Perchloric acid (for protein precipitation)[2]
-
Human plasma (blank)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30°C[2]
-
UV Detection Wavelength: 215 nm[2]
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-HPPA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve.[2]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 600 µL of cold acetonitrile (or 200 µL of 4 M perchloric acid).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of 2-HPPA against the concentration of the working standard solutions.
-
Determine the concentration of 2-HPPA in the plasma samples by interpolating their peak areas from the calibration curve.
Data Presentation
To facilitate the comparison of different analytical methods for 2-HPPA quantification, the following table summarizes typical performance characteristics. Note that these are representative values and should be established during method validation in your laboratory.
Table 1: Comparison of Validation Parameters for 2-HPPA Quantification Methods (Hypothetical Data)
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | ≥ 0.999 |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 10% | < 15% | < 5% |
Conclusion
Achieving consistent and reliable quantification of this compound across different laboratories is an attainable goal. It requires a commitment to robust method validation, a thorough understanding of potential analytical challenges, and open communication between collaborating sites. By implementing the strategies and protocols outlined in this guide, you can enhance the quality and reproducibility of your data, ultimately contributing to the success of your research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 4. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. particle.dk [particle.dk]
- 11. diva-portal.org [diva-portal.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. What is an inter laboratory comparison ? [compalab.org]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. hplc.eu [hplc.eu]
Technical Guide: Selecting and Validating an Internal Standard for the Quantification of 2-Hydroxyphenoxyacetic Acid
Introduction
2-Hydroxyphenoxyacetic Acid (2-HPAA) is a significant phenolic acid and a metabolite of interest in various clinical and research fields.[1][2][3] Accurate quantification is paramount for understanding its role in metabolic pathways and as a potential biomarker.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this task due to its high sensitivity and selectivity. However, achieving reliable and reproducible results in complex biological matrices is impossible without the correct use of an internal standard (IS).[4] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability in sample preparation, injection volume, and instrument response.[5][6]
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection, evaluation, and implementation of an appropriate internal standard for the robust quantification of 2-HPAA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is an internal standard absolutely essential for quantifying 2-HPAA?
In quantitative analysis, especially with LC-MS/MS, multiple steps can introduce variability. An internal standard is the key to ensuring accuracy and precision by correcting for these potential errors.[5] Its primary roles are to:
-
Correct for Sample Preparation Variability: 2-HPAA may be lost during extraction, evaporation, or reconstitution steps. An ideal IS will experience similar losses, keeping the analyte/IS peak area ratio constant and ensuring the calculated concentration remains accurate.[4]
-
Normalize for Injection Volume Differences: Autosamplers, while precise, can have minor variations in injection volume. The IS normalizes for these fluctuations.
-
Compensate for Matrix Effects: Biological matrices (e.g., plasma, urine) contain endogenous compounds that can co-elute with 2-HPAA and either suppress or enhance its ionization in the mass spectrometer's source. This "matrix effect" is a major source of inaccuracy. A co-eluting IS will be subjected to the same matrix effects, allowing for reliable correction.[4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend, and often require, the use of an appropriate internal standard for bioanalytical method validation.[7][8][9]
Q2: What are the ideal characteristics of an internal standard for 2-HPAA analysis by LC-MS/MS?
The perfect internal standard behaves identically to the analyte (2-HPAA) in every analytical step but is still distinguishable by the mass spectrometer. The key characteristics are:
-
Structural and Physicochemical Similarity: The IS should have a structure, polarity, and pKa value very close to 2-HPAA to ensure similar behavior during extraction and chromatography.
-
Co-elution with the Analyte: For optimal correction of matrix effects, the IS should have the same retention time as 2-HPAA.
-
Similar Ionization Efficiency: The IS and analyte should ionize similarly in the MS source (e.g., both readily form [M-H]⁻ ions in negative electrospray ionization).
-
Mass Spectrometric Resolution: The IS must have a different mass-to-charge ratio (m/z) from 2-HPAA to be distinguished by the mass spectrometer. Its fragments (product ions) should also not interfere with the analyte's fragments.
-
Purity and Stability: The IS must be highly pure, free of any unlabeled analyte, and stable throughout the entire analytical process.
-
Commercial Availability: The IS should be readily available in high purity.
-
Absence from Samples: The IS must not be naturally present in the study samples.[6]
Q3: What are the main types of internal standards, and which is the gold standard for 2-HPAA?
There are two primary types of internal standards used in LC-MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavy isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[4] For 2-HPAA, a common example would be [¹³C₆]-2-Hydroxyphenoxyacetic acid .[10]
-
Structural Analogs: These are different but structurally similar molecules that are not expected to be in the sample. Examples could include isomers or related compounds.
The gold standard is unequivocally a Stable Isotope-Labeled (SIL) internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for extraction recovery, chromatographic retention, and matrix effects.[4] Regulatory guidelines from the FDA and EMA identify SIL-IS as the preferred choice for bioanalytical methods.[8]
Q4: I cannot find or afford a SIL-IS for 2-HPAA. What are some suitable structural analogs to consider?
When a SIL-IS is unavailable, a carefully selected structural analog is the next best option. For 2-HPAA, logical candidates include its isomers or other closely related phenolic acids.
-
Positional Isomers: 3-Hydroxyphenoxyacetic acid and 4-Hydroxyphenoxyacetic acid (p-Hydroxyphenylacetic acid) are excellent first choices.[11][12] They share the same molecular formula (C₈H₈O₃) and weight (152.15 g/mol ) as 2-HPAA, with very similar chemical properties.[1][13] The main difference will be their chromatographic retention time, which may or may not be beneficial (see Q6).
-
Other Phenolic Acids: Compounds like Salicylic acid have been used as an internal standard for the general quantification of phenolic compounds.[14][15] However, its structural difference from 2-HPAA is more significant, which could lead to differences in extraction and ionization behavior.
Crucial Caveat: Before using a structural analog, you must confirm it is not endogenously present in your study samples or that its presence is negligible compared to the concentration at which you will add it. Both 3- and 4-Hydroxyphenoxyacetic acid can be present in biological samples.[12]
Q5: How do I systematically choose between potential structural analog candidates?
A systematic evaluation is critical. You should compare your top candidates against 2-HPAA across several parameters, as summarized in the table below. The goal is to find the analog that mimics 2-HPAA most closely.
| Parameter | 2-HPAA (Analyte) | Candidate 1: 4-HPAA | Candidate 2: Salicylic Acid | Rationale for Comparison |
| Structure | Phenoxyacetic Acid | Phenoxyacetic Acid | Hydroxybenzoic Acid | Closer structural similarity predicts more similar analytical behavior. |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [11] | 138.12 g/mol | Significant differences can affect ionization and fragmentation. |
| pKa (Acidic) | ~4.17 | ~4.50 | ~2.97 | pKa influences extraction efficiency at different pH values and chromatographic retention. |
| Expected Elution | (Reference) | Expected to be similar | May differ significantly | Aim for close elution to compensate for matrix effects. |
| Ionization | ESI Negative | ESI Negative | ESI Negative | Must ionize under the same conditions to be a valid IS. |
Based on this comparison, 4-Hydroxyphenoxyacetic acid is a more suitable structural analog than Salicylic acid due to its identical molecular weight and greater structural similarity.
Q6: My chosen structural analog IS does not co-elute with 2-HPAA. How can I troubleshoot this?
This is a common issue with structural analogs. If the retention time (RT) difference is significant, the IS may not experience the same matrix effects as the analyte, compromising data quality.
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Slowing down the mobile phase gradient around the elution time of the two compounds can reduce the separation between them.
-
Change Mobile Phase pH: Since these are acidic compounds, slight changes in the mobile phase pH can alter their ionization state and thus their interaction with the stationary phase, potentially shifting their retention times closer together.
-
Consider a Different Column: A column with different selectivity (e.g., a Phenyl-Hexyl instead of a C18) might provide a different elution order or reduced separation.
-
-
Accept and Characterize: If co-elution cannot be achieved, you must rigorously validate that the matrix effects at the RT of the IS are identical to those at the RT of the analyte. This involves performing matrix effect experiments using multiple sources of blank matrix as per FDA/EMA guidelines.[7][9][16]
Q7: I'm seeing significant ion suppression/enhancement differences between 2-HPAA and my IS. What should I do?
This indicates that the IS is not adequately correcting for matrix effects and is a critical failure of the method.
-
Confirm Co-elution: As discussed in Q6, ensure the peaks are as close as chromatographically possible.
-
Investigate Sample Preparation: The source of the matrix effect may be an interfering compound that is not being removed during sample clean-up. Consider a more rigorous extraction method, such as solid-phase extraction (SPE) instead of a simple protein precipitation ("crash").
-
Reduce Matrix Load: Dilute the sample with the initial mobile phase. This reduces the concentration of all components, including matrix interferences, and can often mitigate ion suppression.
-
Re-evaluate the IS: If the problem persists, the chosen structural analog may be fundamentally unsuitable due to differences in ionization chemistry. At this point, acquiring a Stable Isotope-Labeled IS is the most robust solution.
Visual Workflow and Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [3][17][18] |
| Molecular Weight | 152.15 g/mol | [1][18] |
| Appearance | Beige or off-white crystalline solid | [17] |
| Solubility | Soluble in Methanol and Water | [3][19] |
| IUPAC Name | 2-(2-hydroxyphenyl)acetic acid | [1] |
Experimental Protocol: Validation of a Proposed Internal Standard
This protocol outlines the essential steps to validate your chosen internal standard (IS) in accordance with bioanalytical method validation guidelines.[16][20][21]
Objective: To demonstrate that the chosen IS is fit-for-purpose and ensures the accuracy, precision, and reliability of the 2-HPAA quantification method.
Materials:
-
Certified reference standards of 2-HPAA and the proposed IS (e.g., 4-HPAA).
-
Blank biological matrix (e.g., human plasma, urine) from at least six unique sources.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Stock Solution and Working Solution Preparation:
-
Prepare individual stock solutions of 2-HPAA and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of the IS at a concentration that will yield a robust signal in the middle of the mass spectrometer's linear range. This concentration will be added to all samples.
-
Prepare a series of working standard solutions of 2-HPAA for spiking into the blank matrix to create calibration standards and quality control (QC) samples.
-
-
Selectivity and Specificity Assessment:
-
Process and analyze blank matrix samples from at least six different sources.
-
Acceptance Criteria: There should be no significant interfering peaks at the retention times of 2-HPAA and the IS. The response of any interfering peak must be <20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
-
-
Chromatographic Performance (Co-elution):
-
Inject a solution containing both 2-HPAA and the IS.
-
Ideal Outcome (for SIL-IS): Retention times should be identical or nearly identical.
-
Acceptable Outcome (for Analog IS): Retention times should be as close as possible. The peaks must be chromatographically resolved from any matrix interferences.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Standard solutions in a neat (non-matrix) solvent.
-
Set B: Blank matrix extracts spiked with the analyte and IS post-extraction.
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
-
-
Calibration Curve, Accuracy, and Precision:
-
Prepare a full calibration curve by spiking blank matrix with 2-HPAA at 8-10 concentration levels, plus a blank and a zero sample (matrix + IS only).[21]
-
Prepare QC samples in blank matrix at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC).
-
Analyze three separate accuracy and precision batches on different days.
-
Acceptance Criteria:
-
Calibration Curve: A regression model (e.g., 1/x² weighted linear regression) must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of nominal (±20% at LLOQ).
-
Accuracy & Precision: For LQC, MQC, and HQC, the mean accuracy must be within 85-115% of nominal, and the precision (CV%) must be ≤15%. For the LLOQ, accuracy must be within 80-120% and precision ≤20%.
-
-
If the chosen internal standard meets all these criteria, the bioanalytical method is considered validated and ready for the analysis of study samples.
References
- 1. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 12. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 13. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. scbt.com [scbt.com]
- 19. 2-Hydroxyphenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 20. ema.europa.eu [ema.europa.eu]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Forced Degradation Studies of 2-Hydroxyphenoxyacetic Acid for Stability-Indicating Method Development
Welcome to the technical support center for forced degradation studies of 2-Hydroxyphenoxyacetic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting these critical experiments. As a Senior Application Scientist, my goal is to blend established regulatory principles with field-proven insights to help you develop robust, stability-indicating analytical methods.
For the purpose of this guide, this compound is defined by the chemical structure featuring a phenoxy group substituted with a hydroxyl group at the ortho-position, linked via an ether bond to an acetic acid moiety. This structure presents specific chemical liabilities that must be understood to design a scientifically sound forced degradation study.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding forced degradation studies for this compound.
Q1: Why are forced degradation studies mandatory for regulatory submissions?
A1: Forced degradation studies, or stress testing, are a regulatory requirement mandated by guidelines such as ICH Q1A(R2).[1][2] These studies are essential for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and establish the intrinsic stability of the molecule.[3]
-
Method Development and Validation: The degradation products generated are used to develop and validate a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[3][4]
-
Formulation and Packaging Development: Understanding how the molecule degrades under various stress conditions informs the development of a stable formulation and the selection of appropriate packaging.[5]
-
Shelf-Life and Storage Conditions: The data helps in determining appropriate storage conditions and establishing the shelf-life of the drug product.[6]
Q2: What is the target degradation percentage I should aim for in my experiments?
A2: The generally accepted target for forced degradation is between 5-20% degradation of the parent drug.[1][7] Degradation below 5% may not be sufficient to generate and identify relevant degradation products. Conversely, degradation exceeding 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-time stability and can complicate the identification of primary degradation pathways.[7]
Q3: What are the primary chemical liabilities of this compound that I should be aware of?
A3: Based on its structure, this compound has two primary points of susceptibility:
-
The Aryl Ether Linkage: The C-O-C bond is susceptible to cleavage under hydrolytic (acidic and basic) conditions.[8][9]
-
The Phenolic Hydroxyl Group: The -OH group on the phenyl ring is prone to oxidation, which can lead to the formation of colored quinone-type species or even ring-opening products under strong oxidative stress.[10][11]
The carboxylic acid group is generally stable but can undergo decarboxylation under harsh thermal stress.[12]
Part 2: Troubleshooting and Optimization Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you might encounter during your experiments.
Acid and Base Hydrolysis
Q4: I am not observing any degradation of this compound under my initial acidic conditions (0.1 N HCl at room temperature). What should I do?
A4: This is a common scenario, as aryl ether hydrolysis often requires energy to overcome the activation barrier. The stability of the ether linkage can be significant. To induce degradation, you should systematically increase the stress level.
-
Causality: The protonation of the ether oxygen is the first step in acid-catalyzed hydrolysis. This is followed by nucleophilic attack by water, which is often the rate-limiting step and requires energy.[9]
-
Troubleshooting Steps:
-
Increase Temperature: Begin by heating the reaction mixture. A common starting point is 50-60 °C.[7] If no degradation is observed, you can increase the temperature further, for example, to 80 °C, while monitoring at various time points (e.g., 2, 4, 8, 24 hours).
-
Increase Acid Concentration: If elevated temperatures are still insufficient, consider increasing the acid concentration from 0.1 N to 1 N HCl.[5][7]
-
Consider Co-solvents: If this compound has poor aqueous solubility, this can limit its interaction with the acid. The use of a co-solvent like methanol or acetonitrile can improve solubility, but be aware that this can also alter the degradation pathway (e.g., formation of methyl esters).[6][13]
-
Q5: My basic hydrolysis experiment (0.1 N NaOH at 60°C) resulted in a rapid and complete loss of the parent peak. How can I achieve the target 5-20% degradation?
A5: Rapid degradation suggests high lability under basic conditions. The phenoxide ion formed on the hydroxyl-bearing ring may influence the stability of the molecule. To control the degradation:
-
Causality: High pH can facilitate the cleavage of the ether bond. The rate of hydrolysis for many compounds increases in alkaline conditions.[14]
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the experiment at room temperature or even refrigerated conditions (2-8 °C) and monitor over a longer period.
-
Decrease Base Concentration: Reduce the concentration of NaOH from 0.1 N to 0.01 N or even 0.001 N.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation profile.
-
Oxidative Degradation
Q6: I used 3% H₂O₂ at room temperature, but the degradation is negligible. How can I promote oxidation?
A6: While the phenolic group is susceptible to oxidation, the reaction may require initiation or more forcing conditions.
-
Causality: Oxidation with hydrogen peroxide often proceeds via a free radical mechanism, which can be initiated by heat or light.[6]
-
Troubleshooting Steps:
-
Introduce Heat: Gently heat the solution to 40-50 °C. This will accelerate the decomposition of H₂O₂ into hydroxyl radicals, which are potent oxidizing agents.
-
Increase H₂O₂ Concentration: If heating is not effective, you can increase the concentration of H₂O₂ to 10% or even 30%. However, be cautious as higher concentrations can lead to very rapid and non-specific degradation.[4]
-
UV Exposure: Exposing the sample to UV light in the presence of H₂O₂ can generate a higher concentration of hydroxyl radicals, significantly enhancing the degradation rate. This is an example of an Advanced Oxidation Process (AOP).[11][15]
-
Q7: My oxidative degradation sample turned a dark color, and I'm seeing a very complex chromatogram with many small peaks. What is happening?
A7: The formation of color is a strong indication that the phenol group has been oxidized to form highly conjugated quinone-type structures. A complex chromatogram suggests that these initial degradation products are unstable and are further degrading or polymerizing.
-
Causality: Phenols can be oxidized to phenoxy radicals, which can then couple or be further oxidized to form quinones and other complex products.[10][16]
-
Troubleshooting Steps:
-
Reduce Stress Conditions: The conditions are too harsh. Reduce the H₂O₂ concentration, lower the temperature, or shorten the exposure time.
-
Use a Milder Oxidizing Agent: Consider using a different oxidizing agent, such as one that involves an electron transfer mechanism rather than a radical mechanism, although H₂O₂ is the most common choice.[5]
-
Analyze Samples Immediately: These colored products can be unstable. Neutralize the reaction (e.g., by dilution) and analyze the samples as quickly as possible after sampling.
-
Photolytic Degradation
Q8: I exposed my sample to ICH-compliant light conditions (1.2 million lux hours and 200 watt hours/m²), but there is no significant degradation. Does this mean my molecule is photostable?
A8: Not necessarily. While it indicates good stability, the absence of degradation in solution might be due to the solvent absorbing the UV radiation.
-
Causality: For a photochemical reaction to occur, the molecule must absorb light of a specific wavelength. If the solvent or container filters out these wavelengths, degradation will not occur. Photodegradation of phenoxy acids is a known pathway.[14][17]
-
Troubleshooting Steps:
-
Check the UV Spectrum: Obtain a UV spectrum of this compound. If it absorbs light in the range emitted by your photostability chamber lamp (typically 300-800 nm), it has the potential to be photoreactive.
-
Use a Different Solvent System: Perform the study in a solvent that is transparent in the UV range of interest, such as water or acetonitrile.
-
Add a Photosensitizer: In some cases, adding a photosensitizer can promote degradation if the molecule does not absorb light efficiently itself. However, this is an advanced technique and should be justified carefully.
-
Test Solid State: Ensure you are testing both the solid drug substance and the solution, as degradation pathways can differ. A control sample wrapped in aluminum foil is crucial to differentiate between photolytic and thermal degradation occurring in the chamber.[10]
-
Thermal Degradation
Q9: After heating the solid sample at 105°C, I see very little degradation. Should I increase the temperature further?
A9: Yes, if the molecule is thermally stable, you may need to use higher temperatures. However, the temperature should ideally remain below the melting point of the substance to avoid phase changes that can complicate the interpretation of the results.
-
Causality: Thermal degradation involves providing enough energy to break the weakest bonds in the molecule. For this compound, this could be the ether C-O bond or decarboxylation of the acid side chain.[18][19]
-
Troubleshooting Steps:
-
Check the Melting Point: Determine the melting point of your compound. Stress testing is typically performed at a temperature below this point.
-
Increase Temperature Incrementally: If the melting point allows, increase the temperature in increments (e.g., to 120°C, 150°C) for a defined period (e.g., 24-72 hours).
-
Include Humidity: Perform a separate experiment with elevated temperature and humidity (e.g., 80°C / 75% RH). The presence of water can facilitate hydrolytic degradation pathways at high temperatures.
-
Part 3: Experimental Protocols and Data Presentation
Step-by-Step Methodologies
The following are starting point protocols. Remember to adjust concentrations, temperatures, and times based on the troubleshooting guides above to achieve the target 5-20% degradation.
-
Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Add an equal volume of 1 N HCl to achieve a final acid concentration of 0.5 N.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the sample with an equivalent amount of 1 N NaOH before dilution and HPLC analysis.
-
Prepare a control sample with water instead of HCl and treat it identically.
-
-
Base Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Add an equal volume of 0.1 N NaOH to achieve a final base concentration of 0.05 N.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before dilution and HPLC analysis.
-
Prepare a control sample with water instead of NaOH and treat it identically.
-
-
Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Prepare a control sample without H₂O₂ and treat it identically.
-
-
Thermal Degradation Protocol
-
Place a thin layer of solid this compound in a vial.
-
Place the open vial in a hot air oven at 105°C for 72 hours.
-
After the specified time, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Keep a control sample at room temperature.
-
-
Photolytic Degradation Protocol
-
Expose solid this compound and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines, aiming for an exposure of not less than 1.2 million lux hours and 200 watt hours/m².[7]
-
Place a control sample (both solid and solution) alongside the test samples but wrapped in aluminum foil to shield it from light.
-
After exposure, analyze all samples by HPLC.
-
Data Presentation: Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Stress Agent | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 - 1 N HCl | Room Temp to 80°C | Up to 72 hrs | Ether bond cleavage |
| Base Hydrolysis | 0.01 - 0.1 N NaOH | Room Temp to 60°C | Up to 24 hrs | Ether bond cleavage |
| Oxidation | 3 - 30% H₂O₂ | Room Temp to 60°C | Up to 24 hrs | Oxidation of phenol ring |
| Thermal (Solid) | Dry Heat | 105°C (or below MP) | Up to 72 hrs | Ether cleavage, Decarboxylation |
| Photolytic | ICH Q1B Light Source | Ambient | N/A | Ring hydroxylation, Ether cleavage |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product(s) | Notes |
| Ether Hydrolysis | Catechol (1,2-dihydroxybenzene) and Hydroxyphenylacetic acid isomer | The primary pathway expected under hydrolytic conditions. |
| Phenol Oxidation | Hydroxy-quinone derivatives | May be colored and unstable. |
| Ring Opening | Aliphatic acids | Occurs under very harsh oxidative or photolytic conditions. |
| Decarboxylation | 2-Hydroxyphenoxytoluene | Possible under severe thermal stress. |
| Ring Hydroxylation | Dihydroxy-phenoxyacetic acid isomers | A common photodegradation pathway.[17] |
Part 4: Visualization of Workflows and Pathways
Diagrams in DOT Language
Caption: Workflow for Stability-Indicating Method Development.
Caption: Postulated Degradation Pathways of this compound.
References
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]
- 11. jetir.org [jetir.org]
- 12. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of 2-Hydroxyphenoxyacetic Acid as a Biomarker for Small Intestinal Bacterial Overgrowth
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Diagnostic Imperative for Small Intestinal Bacterial Overgrowth (SIBO)
Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive number and/or an abnormal type of bacteria in the small intestine.[1][2] This microbial imbalance can lead to a variety of gastrointestinal symptoms, including bloating, gas, abdominal pain, and diarrhea, as well as malabsorption and nutritional deficiencies in severe cases.[1][3] The pathogenesis of SIBO is often multifactorial, stemming from disruptions in the normal homeostatic mechanisms that control intestinal bacteria, such as impaired gut motility, anatomical abnormalities, and reduced gastric acid secretion.[1][4]
The Biochemical Rationale: 2-Hydroxyphenoxyacetic Acid as a Putative SIBO Biomarker
This compound is a metabolite derived from the breakdown of phenylalanine, an essential amino acid.[10][11] Elevated urinary levels of this organic acid have been associated with intestinal bacterial overgrowth.[11] The underlying hypothesis is that an overgrowth of bacteria in the small intestine leads to increased and altered metabolism of dietary components, including phenylalanine. Certain bacterial species possess the enzymatic machinery to convert phenylalanine into various metabolites, including this compound. This microbially-generated compound is then absorbed into the bloodstream and subsequently excreted in the urine, making it a potential non-invasive indicator of SIBO.
It is important to note that elevated this compound is also associated with phenylketonuria (PKU), a genetic disorder of phenylalanine metabolism.[12][13] Therefore, clinical context and the exclusion of PKU are crucial when interpreting elevated levels of this biomarker in the context of SIBO.
Comparative Analysis: this compound vs. Conventional SIBO Diagnostics
A rigorous evaluation of any new biomarker requires a direct comparison with existing diagnostic standards. The following table summarizes the key performance characteristics of urinary this compound analysis against the established methods of small bowel aspirate culture and breath testing.
| Diagnostic Method | Principle | Advantages | Disadvantages | Reported Accuracy |
| Small Bowel Aspirate & Culture | Direct quantification of bacteria in jejunal fluid.[5] | Considered the "gold standard"[5][7] | Invasive, expensive, risk of contamination, poor reproducibility.[5][6] | Sensitivity and specificity are debated due to lack of a perfect reference standard. |
| Hydrogen/Methane Breath Tests | Indirect measurement of bacterial fermentation of a carbohydrate substrate (glucose or lactulose) by analyzing expired air.[7] | Non-invasive, relatively inexpensive, and widely available.[5] | Lack of standardization, variable sensitivity and specificity, can be influenced by diet and gut transit time.[5][6][9] | Sensitivity: 20-90%, Specificity: 30-88% (varies by substrate and protocol). |
| Urinary this compound | Quantification of a microbial metabolite in urine.[10][11] | Non-invasive, simple sample collection (urine), potentially reflects the metabolic activity of the overgrown bacteria.[10] | Not specific to SIBO (elevated in PKU), requires specialized laboratory analysis (GC-MS), and clinical validation is ongoing.[12][13] | Data on sensitivity and specificity for SIBO are still emerging and require further large-scale clinical trials for definitive validation. |
Experimental Protocol: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The accurate quantification of this compound in urine is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for this purpose.[10][14]
Objective: To determine the concentration of this compound in a human urine sample.
Materials:
-
Urine sample (first morning void is often recommended for a more concentrated sample)[10]
-
Internal Standard (e.g., 3-hydroxyphenylacetic acid)[14]
-
Ethyl ether or other suitable organic solvent for extraction[14]
-
Derivatizing agent (e.g., trimethylphenylammonium hydroxide or a silylating agent)[14]
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw the frozen urine sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Take a known volume of the supernatant for analysis.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard (e.g., 3-hydroxyphenylacetic acid) to the urine sample. This is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.[14]
-
-
Extraction:
-
Perform a liquid-liquid extraction to isolate the organic acids from the urine matrix. This is typically done by adding an immiscible organic solvent like ethyl ether.[14]
-
Vortex the mixture vigorously to ensure efficient transfer of the analyte into the organic phase.
-
Separate the organic layer from the aqueous layer.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent and add the derivatizing agent. Derivatization is necessary to increase the volatility and thermal stability of the organic acids, making them amenable to GC analysis.[14]
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the peak area of the internal standard.
-
Normalize the result to the urinary creatinine concentration to account for variations in urine dilution.
-
Visualizing the Diagnostic Workflow
The following diagram illustrates the workflow for the validation and clinical application of this compound as a SIBO biomarker.
Caption: Workflow for SIBO diagnosis comparing this compound with other methods.
Discussion and Future Directions
The validation of this compound as a biomarker for SIBO is a promising area of research that could significantly improve the diagnostic landscape for this common but often overlooked condition. While the biochemical rationale is sound, several key steps are necessary to establish its clinical utility:
-
Large-Scale Clinical Validation: Rigorous studies are needed to determine the sensitivity, specificity, and predictive values of urinary this compound in a large and diverse patient population with suspected SIBO. These studies should directly compare its performance against the gold standard of small bowel aspirate and culture, as well as commonly used breath tests.
-
Establishing Reference Ranges: Defining clear cutoff values for normal and elevated levels of this compound in different populations is essential for accurate clinical interpretation.
-
Investigating Confounding Factors: Research should aim to identify and control for other factors that may influence urinary this compound levels, such as diet, medications, and other medical conditions.
-
Correlation with Symptom Severity and Treatment Response: An ideal biomarker should not only aid in diagnosis but also correlate with the severity of symptoms and reflect the response to treatment. Future studies should assess whether changes in urinary this compound levels correspond to clinical improvement after SIBO therapy.
Conclusion
The quest for a reliable, non-invasive biomarker for SIBO is of paramount importance for improving patient care. Urinary this compound presents a promising candidate, grounded in the metabolic activity of the gut microbiota. While current evidence is encouraging, further validation through robust clinical trials is imperative before it can be widely adopted in clinical practice. The detailed experimental protocol provided in this guide offers a standardized approach for its quantification, which will be crucial for generating the high-quality data needed to propel this biomarker from a research curiosity to a validated diagnostic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Intestinal Bacterial Overgrowth - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Intestinal Bacterial Overgrowth: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Intestinal Bacterial Overgrowth: Clinical Features and Therapeutic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrointestinal bacterial overgrowth: pathogenesis and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 11. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. en.humanmetabolome.com [en.humanmetabolome.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of High-Performance Liquid Chromatography for 2-Hydroxyphenoxyacetic Acid Analysis
This guide provides an in-depth technical comparison and validation framework for an analytical method to quantify 2-Hydroxyphenoxyacetic Acid. The content is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document emphasizes the causality behind experimental choices and provides a self-validating system for the described protocols.
Introduction: The Importance of Validated Analytical Methods
This compound is a molecule of significant interest in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte is critical for reliable study outcomes. Analytical method validation ensures that a chosen method is fit for its intended purpose. An inter-laboratory validation study is the pinnacle of method validation, as it demonstrates the method's reproducibility and robustness when performed by different analysts in different laboratories with varying equipment.[1][2] This guide will walk you through the essential steps of conducting such a study for a High-Performance Liquid Chromatography (HPLC) method for this compound.
The Analytical Method: Reversed-Phase HPLC-UV
The chosen analytical method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This technique is widely used for the analysis of phenolic compounds due to its specificity, sensitivity, and good reproducibility.[3][4]
Rationale for Method Selection
RP-HPLC is ideal for separating moderately polar compounds like this compound from potential matrix components. A C18 stationary phase is selected for its hydrophobic retention characteristics, which are well-suited for this analyte. UV detection is employed due to the chromophoric nature of the phenyl ring in the analyte, providing a sensitive and linear response.
Experimental Protocol: HPLC-UV Analysis of this compound
The following protocol is a baseline method that can be subjected to inter-laboratory validation.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v). The exact ratio should be optimized during method development for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation:
-
The sample preparation will depend on the matrix. For a simple solution, direct injection after filtration through a 0.45 µm syringe filter is sufficient. For complex matrices like biological fluids, a protein precipitation step followed by centrifugation and filtration would be necessary.
Inter-Laboratory Validation Study Design
The primary goal of an inter-laboratory study is to determine the method's repeatability and reproducibility.
Study Participants and Samples
A minimum of eight laboratories should participate to ensure statistically significant results.[5] Each laboratory receives identical sets of samples, including:
-
Aliquots of the this compound reference standard.
-
Three to five samples of varying concentrations of this compound, prepared from a single homogenous batch. The concentrations should span the intended range of the method.
-
A blank sample (matrix without the analyte).
Experimental Workflow for Participating Laboratories
The following diagram illustrates the workflow for each participating laboratory.
References
A Comparative Guide to Urinary Markers of Gut Dysbiosis: 2-Hydroxyphenylacetic Acid in Context
This guide provides an in-depth comparison of 2-Hydroxyphenylacetic Acid (2-HPAA) with other prominent urinary markers used to assess gut dysbiosis. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical origins, clinical significance, and analytical methodologies for these key biomarkers. Our objective is to equip you with the necessary technical and practical knowledge to select and interpret these markers in your research.
The Rationale for Urinary Biomarkers in Gut Health
The human gut microbiome, a complex ecosystem of microorganisms, is integral to health, influencing everything from nutrient metabolism to immune function.[1][2] An imbalance in this ecosystem, termed "dysbiosis," is implicated in a wide range of conditions, including inflammatory bowel disease, metabolic syndrome, cardiovascular diseases, and even neurological disorders.[2][3]
Directly assessing the gut microbiota through methods like fecal 16S rRNA sequencing provides a snapshot of its composition. However, this approach does not fully capture the functional metabolic output of the microbiome, which is often more clinically relevant. Urinary biomarkers offer a powerful, non-invasive window into this metabolic activity.[4][5] Metabolites produced by gut bacteria are absorbed into circulation, metabolized by the host (primarily in the liver), and excreted in the urine.[6][7] Their urinary concentrations can therefore reflect specific microbial metabolic activities and shifts associated with dysbiosis.
A Profile of Key Urinary Dysbiosis Markers
While a multitude of compounds can serve as potential markers, this guide focuses on a comparative analysis of four well-established metabolites originating from the microbial breakdown of dietary components.
2-Hydroxyphenylacetic Acid (2-HPAA)
2-Hydroxyphenylacetic acid is an organic acid derived from the metabolism of the amino acid phenylalanine.[8][9] While host metabolism can produce phenylacetic acids, gut bacteria play a significant role in their formation.[8][10] Elevated urinary levels of 2-HPAA can indicate gut dysbiosis, particularly an overgrowth of certain bacterial species.[8][10] However, its interpretation requires caution, as high concentrations are also a hallmark of genetic metabolic disorders like Phenylketonuria (PKU), where the host's ability to process phenylalanine is impaired.[8][9][11] In the context of a healthy individual, a significant increase may suggest altered microbial metabolism of dietary proteins and polyphenols.[8]
Indoxyl Sulfate (Indican)
Indoxyl sulfate is one of the most well-studied uremic toxins and a key indicator of protein putrefaction by gut bacteria.[6][12]
-
Biochemical Origin: Gut bacteria, particularly species like Bacteroides and Clostridium, possess the enzyme tryptophanase, which metabolizes dietary tryptophan into indole.[6][13][14]
-
Host Interaction: Indole is absorbed from the gut into the portal circulation, transported to the liver, and sulfated to form indoxyl sulfate.[6][13]
-
Clinical Significance: In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys. However, in conditions like chronic kidney disease (CKD), its levels rise dramatically, contributing to inflammation and disease progression.[12][13] Elevated levels in individuals with normal kidney function are a strong indicator of gut dysbiosis and increased intestinal protein fermentation.[15] It has also been associated with psychic anxiety.[16][17]
p-Cresol Sulfate (pCS)
Similar to indoxyl sulfate, p-cresol sulfate is a protein-bound uremic toxin that originates from the microbial metabolism of aromatic amino acids.[14][18]
-
Biochemical Origin: Gut bacteria, including members of the Clostridium and Coriobacteriaceae families, ferment the amino acids tyrosine and phenylalanine to produce p-cresol.[18][19]
-
Host Interaction: p-Cresol is absorbed and subsequently sulfated in the liver to form p-cresol sulfate.[18][20]
-
Clinical Significance: pCS is a known cardiotoxic and nephrotoxic agent, with elevated levels strongly associated with CKD and cardiovascular events.[18][20] Its concentration in urine is considered a sensitive marker of changes in the gut microbiota, responding rapidly to interventions like antibiotics or fecal microbiota transplantation (FMT).[21]
Trimethylamine N-oxide (TMAO)
TMAO has gained significant attention for its strong association with cardiovascular disease.[7][22] Unlike the other markers derived from amino acids, TMAO originates from the metabolism of other dietary nutrients.
-
Biochemical Origin: Various gut bacteria metabolize dietary choline, L-carnitine, and betaine—nutrients abundant in red meat, eggs, and fish—into trimethylamine (TMA).[1][23][24]
-
Host Interaction: TMA is absorbed, transported to the liver, and oxidized by the host enzyme Flavin-containing monooxygenase 3 (FMO3) to form TMAO.[7][22][24]
-
Clinical Significance: A growing body of evidence links high plasma and urinary TMAO levels to an increased risk of atherosclerosis, thrombosis, and major adverse cardiovascular events.[1][22][24] It is considered a key biomarker at the intersection of diet, the microbiome, and host metabolism.[23]
Comparative Summary of Markers
The selection of a biomarker should be guided by the specific research question. The table below provides a comparative overview to aid in this decision-making process.
| Feature | 2-Hydroxyphenylacetic Acid (2-HPAA) | Indoxyl Sulfate | p-Cresol Sulfate (pCS) | Trimethylamine N-oxide (TMAO) |
| Dietary Precursor | Phenylalanine, Polyphenols[8] | Tryptophan[6][14] | Tyrosine, Phenylalanine[18][21] | Choline, L-Carnitine, Betaine[22][24] |
| Primary Microbial Role | Metabolism of Phenylalanine | Tryptophanase activity (putrefaction) | Fermentation of Tyrosine/Phenylalanine | Metabolism of Choline/L-Carnitine |
| Key Microbial Genera | Various (less specific) | Bacteroides, Clostridium, Escherichia[13][20] | Clostridium, Coriobacteriaceae[18][20] | Firmicutes, Proteobacteria[1][22] |
| Host Metabolic Step | Hydroxylation | Sulfation (Liver)[6] | Sulfation (Liver)[18] | Oxidation (Liver, FMO3 enzyme)[7] |
| Primary Clinical Association | Phenylketonuria, General Dysbiosis[8][9] | Chronic Kidney Disease (CKD), Uremia, Anxiety[12][16] | CKD, Cardiovascular Disease (CVD)[18][21] | Atherosclerosis, CVD, Thrombosis Risk[22][24] |
| Key Advantage | Marker of Phenylalanine metabolism | Well-established marker of protein putrefaction | Sensitive to microbiota shifts (antibiotics, FMT)[21] | Strong link to diet-microbe interaction and CVD risk |
| Primary Limitation | Confounded by host genetic disorders (PKU) | Heavily influenced by renal function | Heavily influenced by renal function | Levels can be high after fish consumption (lowers CVD risk)[23] |
Visualizing the Biochemical Pathways
Understanding the origin of these biomarkers is crucial for their correct interpretation. The following diagram illustrates the multi-step, host-microbe co-metabolism pathways leading to the formation of these key urinary markers.
Caption: Host-microbe co-metabolism pathways for urinary dysbiosis markers.
Experimental Protocol: Quantification via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of these urinary markers due to its high sensitivity and specificity.[4][5][25] Commercial kits for the analysis of organic acids related to gut dysbiosis are available.[25]
Step-by-Step Methodology
-
Urine Sample Collection and Preparation:
-
Collect mid-stream urine samples. For longitudinal studies, first-morning voids are often preferred to minimize diurnal variation.
-
Centrifuge the urine at ~2000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean tube. At this point, samples can be stored at -80°C for long-term stability.
-
Thaw samples and vortex. Dilute the urine sample (e.g., 1:10 or higher) with a solution containing stable isotope-labeled internal standards for each analyte. This is critical for correcting analytical variability.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the final supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: Chromatographic separation is essential to resolve the target analytes from other urinary components that might interfere with MS detection (isobaric interferences).
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to ensure analytes are in their protonated form for good peak shape and ionization.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient runs from low (~5%) to high (~95%) organic phase over several minutes to elute compounds based on their hydrophobicity. Total run time is often between 5-20 minutes.[25]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: MS/MS provides exceptional specificity by monitoring a unique fragmentation pattern for each molecule.
-
Ionization: Electrospray ionization (ESI) is used. The polarity (positive or negative ion mode) is optimized for each compound. Most of these organic acids are readily detected in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed. For each analyte, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor -> product ion transition is highly specific.
-
-
Data Analysis and Normalization:
-
Quantification: A calibration curve is generated using standards of known concentrations. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is used for quantification.
-
Normalization: Raw urinary concentrations can vary significantly due to hydration status. To account for this, analyte concentrations are typically normalized to the urinary creatinine concentration, which is measured simultaneously in the same sample.[4][5] The final result is expressed as µmol of analyte per mmol of creatinine.
-
Experimental Workflow Diagram
References
- 1. The Role of the Gut Microbiome and Trimethylamine Oxide in Atherosclerosis and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the gut microbial metabolic pathway with small molecules decreases uremic toxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota in atherosclerosis: focus on trimethylamine N‐oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 9. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 12. Diet, gut microbiome and indoxyl sulphate in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synbiotics Alleviate the Gut Indole Load and Dysbiosis in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. "Indoxyl sulfate, a gut microbiome-derived uremic toxin, is associated " by Christopher R. Brydges, Oliver Fiehn et al. [arch.astate.edu]
- 18. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 19. mdpi.com [mdpi.com]
- 20. Altered gut microbiota and gut-derived p-cresyl sulfate serum levels in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trimethylamine N-oxide (TMAO): Pathway, Cardiovascular Risk, Diet & LCâMS/MS Testing [metwarebio.com]
- 24. Frontiers | Gut microbiota dependant trimethylamine N-oxide and hypertension [frontiersin.org]
- 25. zivak.com [zivak.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyphenoxyacetic Acid: LC-MS/MS vs. HPLC-UV
For researchers, analytical scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of 2-Hydroxyphenoxyacetic Acid. While empirical data for this specific molecule is not abundant in publicly available literature, this guide will leverage established principles of analytical chemistry and data from structurally similar phenoxyacetic acids to provide a comprehensive framework for method development, validation, and cross-validation.
Introduction to this compound
This compound (CAS No. 1878-85-9) is an organic compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . Its structure, featuring a phenoxy ring, a carboxylic acid group, and a hydroxyl group, suggests its potential as a building block in pharmaceutical synthesis. The accurate determination of its purity and concentration in various matrices is critical for quality control and pharmacokinetic studies.
The Analytical Imperative: Why Cross-Validation Matters
In the lifecycle of drug development, it is not uncommon for analytical methodologies to evolve. A robust HPLC-UV method might suffice for initial purity assessments of the drug substance, where concentrations are high. However, for bioanalytical studies requiring the quantification of low-level metabolites in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are often indispensable. Cross-validation of these methods is a critical step to ensure data consistency and reliability when transitioning between techniques or laboratories. This process verifies that both methods provide comparable results within defined acceptance criteria, thereby ensuring the integrity of data throughout the drug development pipeline.
Physicochemical Properties: The Foundation of Method Development
Understanding the physicochemical properties of this compound is the cornerstone of developing effective analytical methods. While specific experimental data for this compound is limited, we can infer its likely characteristics based on its structure and data from analogous compounds like phenoxyacetic acid.
| Property | Predicted/Inferred Value for this compound | Rationale/Supporting Evidence |
| pKa | ~3.2 | The pKa of the parent phenoxyacetic acid is approximately 3.17. The addition of a hydroxyl group is expected to have a minor effect.[1][2] |
| UV Molar Absorptivity (λmax) | ~270-280 nm | Phenolic compounds typically exhibit strong UV absorbance in this region. The exact maximum would need to be determined experimentally.[3][4] |
| Solubility | Moderately soluble in water, freely soluble in organic solvents like methanol and acetonitrile. | The carboxylic acid and hydroxyl groups confer some water solubility, while the phenoxy moiety allows for solubility in organic solvents.[5] |
| LogP | ~1.3 | Based on the LogP of phenoxyacetic acid (1.48), the hydroxyl group will slightly decrease the lipophilicity.[6] |
These properties guide the selection of chromatographic conditions, sample preparation techniques, and detection parameters.
Experimental Design for Method Development and Validation
A comprehensive cross-validation study involves the independent development and validation of both the HPLC-UV and LC-MS/MS methods, followed by a direct comparison of their performance with the same set of samples. The validation should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).
Diagram: Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
HPLC-UV Method: Robustness and Simplicity
For the analysis of bulk this compound and in quality control settings, an HPLC-UV method offers a reliable and cost-effective solution.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenoxyacetic acids. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with a low UV cutoff.[7] |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and good peak shapes. |
| Detection Wavelength | 275 nm (or experimentally determined λmax) | Based on the expected UV absorbance of the phenolic chromophore. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength and assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined above.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method: Unparalleled Sensitivity and Selectivity
For bioanalytical applications, such as quantifying this compound in plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity, which allows for the detection of picogram to nanogram levels of the analyte in complex matrices.
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Justification |
| Chromatography | UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | UHPLC provides faster analysis times and better resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile acid compatible with mass spectrometry and promotes the formation of protonated or deprotonated molecular ions.[8] |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient is suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | The carboxylic acid group is readily deprotonated in negative ion mode, leading to a strong [M-H]⁻ signal.[9] |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Allows for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| MRM Transitions | Precursor Ion (Q1): m/z 167.0 [M-H]⁻Product Ion (Q3): To be determined experimentally | The precursor ion corresponds to the deprotonated molecule. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion. A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a product ion of m/z 123.0. |
Diagram: Predicted MS/MS Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in negative ion mode.
Experimental Protocol: LC-MS/MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards by serial dilution in a relevant biological matrix (e.g., blank plasma) to construct a calibration curve that brackets the expected sample concentrations.
-
Sample Preparation: For biological samples, a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system using the optimized parameters.
-
Data Analysis: Quantify this compound in the samples using the calibration curve generated from the analysis of the matrix-matched standards.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate. Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra. | High. Based on both chromatographic separation and the specific mass-to-charge ratio of the precursor and product ions. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL range. | Can reach low ng/mL to pg/mL levels, making it suitable for bioanalysis.[9] |
| Linearity | Good over a wide concentration range (e.g., 1-100 µg/mL). | Excellent linearity over a narrower, but lower, concentration range (e.g., 1-1000 ng/mL). |
| Accuracy & Precision | Generally good, with %RSD < 2% for replicate injections. | Excellent, with %RSD < 15% for bioanalytical methods. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Prone to matrix effects which can impact ionization efficiency. Requires careful sample preparation and the use of an internal standard. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise for operation and maintenance. |
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent upon the specific application.
-
For quality control of the bulk drug substance and formulated products , where analyte concentrations are high and the matrix is relatively simple, HPLC-UV is a robust, reliable, and cost-effective method. Its simplicity of operation and lower cost make it well-suited for routine analysis in a manufacturing environment.
-
For bioanalytical studies, such as pharmacokinetics, metabolism, and toxicokinetics , where the analyte is present at low concentrations in complex biological matrices, LC-MS/MS is the unequivocally superior technique. Its high sensitivity and selectivity are essential for accurate and precise quantification in these challenging applications.
A thorough cross-validation as outlined in this guide is essential when transitioning between these methods to ensure the continuity and integrity of the analytical data throughout the drug discovery and development process. This ensures that data generated by either method is reliable and can be confidently used for regulatory submissions and critical decision-making.
References
- 1. Phenoxyacetic Acid [drugfuture.com]
- 2. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 3. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. | Semantic Scholar [semanticscholar.org]
- 8. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Evaluating 2-Hydroxyphenoxyacetic Acid as a Novel Biomarker for Phenylketonuria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Phenylketonuria (PKU) Monitoring
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine (Phe). [30] This deficiency, if left untreated, leads to the accumulation of Phe in the blood and brain, causing severe neurological complications. [10] The cornerstone of PKU management is the meticulous monitoring of Phe levels to maintain them within a safe therapeutic range. For decades, blood Phenylalanine (Phe) and Tyrosine (Tyr) concentrations, along with their ratio (Phe/Tyr), have served as the gold-standard biomarkers for diagnosing and monitoring PKU. [15, 30] However, the dynamic nature of these amino acids and their susceptibility to dietary fluctuations necessitate the exploration of more stable and reliable biomarkers. This guide provides an in-depth evaluation of 2-Hydroxyphenoxyacetic Acid (2-HPAA) as a potential alternative biomarker, comparing its specificity and sensitivity against the established markers.
The Biochemical Landscape of PKU: From Phenylalanine to its Metabolites
In healthy individuals, the enzyme phenylalanine hydroxylase (PAH) converts Phe to Tyr. [4] In PKU, the deficiency of PAH leads to the activation of alternative metabolic pathways, resulting in the production of various metabolites, including phenylpyruvic acid and 2-hydroxyphenylacetic acid. [9, 10] It is this pathological shift in metabolism that positions 2-HPAA as a candidate biomarker for PKU. [18, 21]
Caption: Simplified metabolic pathway of Phenylalanine in healthy individuals and in those with PKU.
Established vs. Novel Biomarkers: A Comparative Overview
| Biomarker | Matrix | Analytical Method | Advantages | Limitations |
| Phenylalanine (Phe) | Blood (plasma, dried blood spot) | HPLC, Mass Spectrometry | Gold standard, well-established reference ranges | High variability, influenced by recent dietary intake |
| Tyrosine (Tyr) | Blood (plasma, dried blood spot) | HPLC, Mass Spectrometry | Provides context to Phe levels | Also influenced by diet |
| Phe/Tyr Ratio | Blood | Calculated from Phe and Tyr | More stable than Phe alone, improves specificity | Still reliant on diet-sensitive markers |
| This compound (2-HPAA) | Urine, Blood | HPLC, GC-MS | Potential for greater stability, reflects chronic Phe exposure | Less established, requires more validation |
Experimental Protocols: A Guide to Biomarker Quantification
The validation of any biomarker hinges on robust and reproducible analytical methods. [12] The following protocols outline the standardized procedures for quantifying Phe, Tyr, and 2-HPAA.
Protocol 1: Quantification of Phenylalanine and Tyrosine in Dried Blood Spots by HPLC
This method is a cornerstone of newborn screening programs. [15, 28]
-
Sample Preparation:
-
A 3mm disc is punched from the dried blood spot sample.
-
The disc is placed in a microtiter plate well.
-
An extraction solution (e.g., methanol/water) containing internal standards is added.
-
The plate is agitated for 30 minutes to ensure complete extraction.
-
The supernatant is transferred to a clean plate for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [15]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detection is commonly used for its sensitivity and specificity. [15, 22]
-
Quantification: The concentrations of Phe and Tyr are determined by comparing their peak areas to those of the calibrators.
-
Protocol 2: Quantification of this compound in Urine by HPLC
Urinary 2-HPAA may offer a non-invasive window into metabolic control.
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
An aliquot of the supernatant is diluted with the mobile phase.
-
For enhanced purity, solid-phase extraction (SPE) may be employed.
-
The sample is filtered through a 0.45 µm syringe filter before injection. [16]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column. [16, 24]
-
Mobile Phase: A mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). [16]
-
Detection: UV detection is suitable for quantifying 2-HPAA. [16]
-
Quantification: A calibration curve is constructed using a series of working standard solutions of 2-HPAA. [16]
-
Caption: Experimental workflow for biomarker validation.
Evaluating Diagnostic Performance: Specificity and Sensitivity
The clinical utility of a biomarker is determined by its ability to correctly identify individuals with and without the disease. [13]
-
Sensitivity: The ability of a test to correctly identify individuals with the disease (true positives). [6, 11]
-
Specificity: The ability of a test to correctly identify individuals without the disease (true negatives). [6, 11]
These parameters are calculated using the following formulas:
-
Sensitivity = True Positives / (True Positives + False Negatives) [8, 14]
-
Specificity = True Negatives / (True Negatives + False Positives) [8]
Hypothetical Performance Data
The following table presents hypothetical data to illustrate the comparative performance of each biomarker.
| Biomarker | Sensitivity (%) | Specificity (%) |
| Phenylalanine (Phe) | 98 | 85 |
| Phe/Tyr Ratio | 99 | 92 |
| This compound (2-HPAA) | 95 | 96 |
Receiver Operating Characteristic (ROC) Curve Analysis
A Receiver Operating Characteristic (ROC) curve is a graphical representation of a biomarker's diagnostic ability, plotting sensitivity against 1-specificity across a range of cut-off values. [2, 23] The Area Under the Curve (AUC) is a measure of the overall performance of the test, with a value of 1.0 indicating a perfect test and 0.5 indicating a test with no discriminatory ability. [25, 27]
Based on the hypothetical data, the Phe/Tyr ratio demonstrates the highest sensitivity, while 2-HPAA exhibits superior specificity. The ROC curve analysis would provide a more comprehensive picture of their overall diagnostic accuracy.
Discussion and Future Directions
While Phe and the Phe/Tyr ratio remain the established standards for PKU diagnosis and monitoring, 2-HPAA shows promise as a complementary biomarker. [33, 39] Its potential for greater stability and reflection of chronic Phe exposure warrants further investigation. The improved specificity observed in our hypothetical data suggests that 2-HPAA could be particularly valuable in reducing false-positive results in newborn screening. [35, 38]
Future studies should focus on:
-
Large-scale clinical validation of 2-HPAA in diverse PKU populations.
-
Longitudinal studies to assess the correlation between 2-HPAA levels and long-term clinical outcomes.
-
Development of standardized, high-throughput analytical methods for 2-HPAA quantification.
The validation and potential integration of novel biomarkers like 2-HPAA into clinical practice will be guided by regulatory frameworks such as those provided by the FDA. [3, 12, 20, 31, 34]
A Senior Application Scientist's Guide to the Extraction of 2-Hydroxyphenoxyacetic Acid from Soil Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds in complex matrices like soil is paramount. This guide provides an in-depth comparison of various extraction techniques for 2-Hydroxyphenoxyacetic Acid, a polar, acidic compound, from soil samples. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
Introduction to this compound and its Extraction Challenges
This compound is a compound of interest in various environmental and pharmaceutical studies. Its polar nature, stemming from the carboxylic acid and hydroxyl functional groups, presents a unique set of challenges for extraction from soil. Soil, a heterogeneous mixture of organic and inorganic components, can strongly interact with polar analytes, making their efficient recovery difficult.[1] The choice of extraction technique is therefore critical to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for subsequent analysis, often performed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Core Extraction Methodologies: A Comparative Analysis
This guide will compare the following extraction techniques:
-
Liquid-Liquid Extraction (LLE): A traditional, solvent-intensive method.
-
Solid-Phase Extraction (SPE): A more modern technique offering higher selectivity.
-
Ultrasound-Assisted Extraction (UAE): An energy-assisted method to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Another energy-assisted technique that utilizes microwave energy.
-
Supercritical Fluid Extraction (SFE): A "green" technique using supercritical fluids as solvents.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach combining extraction and cleanup.
The following sections will detail the principles of each method, provide a representative experimental protocol, and present a comparative analysis of their performance based on existing literature for similar analytes.
Liquid-Liquid Extraction (LLE)
Principle: LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. For this compound, this typically involves an aqueous phase (where the soil is suspended) and an immiscible organic solvent. The pH of the aqueous phase is a critical parameter. By acidifying the sample to a pH below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, favoring its partition into the organic solvent.[3]
Experimental Protocol:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water and vortex to create a slurry.
-
Adjust the pH of the slurry to ~2 with 1 M HCl.
-
Add 20 mL of a suitable organic solvent (e.g., ethyl acetate).[4][5]
-
Shake vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic supernatant.
-
Repeat the extraction with a fresh aliquot of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Causality of Choices:
-
Acidification: Lowering the pH below the pKa of this compound is crucial to neutralize the carboxylate group, thereby reducing its water solubility and promoting its transfer into the organic phase.
-
Solvent Choice: Ethyl acetate is a common choice for extracting moderately polar compounds and is effective for phenolic acids.[6]
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used for sample preparation. It involves passing a liquid sample through a solid sorbent material. The analyte of interest is either retained on the sorbent (and later eluted) or the interfering components are retained while the analyte passes through. For an acidic compound like this compound, a reversed-phase sorbent (e.g., C18) can be used after acidification of the sample, or an anion exchange sorbent can be employed at a pH where the carboxylic acid is deprotonated.[7][8]
Experimental Protocol (Reversed-Phase):
-
Prepare a soil extract using a suitable solvent (e.g., acidified methanol).[9]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH ~2).
-
Load the soil extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute for analysis.
Causality of Choices:
-
Sorbent Choice: A C18 sorbent is nonpolar and retains the protonated, less polar form of this compound.
-
Washing Step: The wash step with acidified water removes highly polar, water-soluble impurities that are not retained on the C18 sorbent.
-
Elution Solvent: A less polar organic solvent like methanol or acetonitrile disrupts the interaction between the analyte and the sorbent, allowing for its elution.
Diagram: Solid-Phase Extraction Workflow
Caption: General steps in Solid-Phase Extraction.
Ultrasound-Assisted Extraction (UAE)
Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the soil matrix and accelerating the desorption of the analyte.[10][11] This technique can reduce extraction time and solvent consumption compared to traditional methods.[12]
Experimental Protocol:
-
Place 5 g of soil in a 50 mL centrifuge tube.
-
Add 20 mL of a suitable solvent (e.g., methanol:water 75:25, v/v, with 1% formic acid).[10]
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.[10][13]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with a fresh aliquot of solvent.
-
Combine the extracts, evaporate, and reconstitute for analysis.
Causality of Choices:
-
Solvent Mixture: A mixture of methanol and water provides a good balance of polarity to extract this compound. The addition of formic acid helps to keep the analyte in its protonated form and can improve extraction from soil binding sites.[10]
-
Ultrasonication: The acoustic energy disrupts the soil structure and enhances mass transfer of the analyte into the solvent, leading to faster and more efficient extraction.[14]
Diagram: Ultrasound-Assisted Extraction Workflow
Caption: Workflow for Ultrasound-Assisted Extraction.
Microwave-Assisted Extraction (MAE)
Principle: MAE uses microwave energy to heat the solvent and the sample matrix. Polar molecules in the sample and solvent absorb microwave energy, leading to rapid heating. This increased temperature and pressure enhances the solubility of the analyte and reduces the viscosity of the solvent, leading to more efficient extraction.[15][16] MAE offers significant advantages in terms of reduced extraction time and solvent volume.[17][18]
Experimental Protocol:
-
Place 2 g of soil in a microwave extraction vessel.
-
Add 20 mL of a suitable solvent (e.g., 70% aqueous methanol).[19]
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave power to reach a target temperature (e.g., 100°C) and hold for 10-15 minutes.[17][20]
-
Allow the vessel to cool to room temperature.
-
Filter the extract.
-
Evaporate the solvent and reconstitute the residue for analysis.
Causality of Choices:
-
Solvent Choice: Solvents with a high dielectric constant, like methanol and water, are efficient at absorbing microwave energy.[19]
-
Temperature and Time: These parameters need to be optimized to ensure efficient extraction without causing thermal degradation of the analyte.
Diagram: Microwave-Assisted Extraction Workflow
Caption: Workflow for Microwave-Assisted Extraction.
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid has properties intermediate between a gas and a liquid, allowing it to diffuse like a gas and dissolve substances like a liquid.[21][22] The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature. For polar compounds like this compound, a polar co-solvent (modifier) such as methanol is often added to the supercritical CO2 to increase its solvating power.[21] SFE is considered a green technology due to the use of non-toxic, recyclable CO2.[23]
Experimental Protocol:
-
Mix 5 g of soil with a drying agent (e.g., diatomaceous earth).
-
Place the mixture in the extraction vessel of the SFE system.
-
Pressurize the vessel with supercritical CO2 modified with 10% methanol.
-
Set the extraction temperature and pressure (e.g., 60°C and 300 bar).
-
Perform a dynamic extraction for 30 minutes, collecting the extract in a suitable solvent.
-
Depressurize the system.
-
Concentrate the collected extract for analysis.
Causality of Choices:
-
Supercritical CO2: It is non-toxic, inexpensive, and has a low critical temperature, which prevents thermal degradation of the analyte.[22]
-
Modifier: The addition of methanol increases the polarity of the supercritical fluid, enabling the extraction of the polar this compound.
-
Pressure and Temperature: These parameters are optimized to achieve the desired density and solvating power of the supercritical fluid for the target analyte.[24]
Diagram: Supercritical Fluid Extraction Workflow
Caption: Workflow for Supercritical Fluid Extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle: The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting out" step to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup.[1] The original method was developed for pesticide analysis in fruits and vegetables but has been adapted for various analytes and matrices, including soil.[25][26] For acidic compounds, modifications to the buffering salts are often necessary.[25]
Experimental Protocol (Modified for Acidic Compounds):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g Na-citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant for dSPE cleanup.
-
For cleanup, add the supernatant to a 2 mL microcentrifuge tube containing MgSO4 and a suitable sorbent (e.g., C18, avoiding PSA for acidic analytes).[27]
-
Vortex for 30 seconds and centrifuge.
-
The final extract is ready for analysis.
Causality of Choices:
-
Acetonitrile: It is effective in extracting a wide range of compounds and is immiscible with water in the presence of salts.
-
Salts: The salt mixture facilitates the separation of the organic and aqueous layers and helps to maintain a stable pH. Citrate buffering is often used to improve the recovery of pH-dependent compounds.[25]
-
dSPE Sorbent: C18 can be used to remove nonpolar interferences. Primary secondary amine (PSA) is generally avoided for acidic analytes as it can remove them from the extract.[25]
Diagram: QuEChERS Workflow
Caption: Workflow of the QuEChERS method.
Comparative Data Summary
The following table summarizes the key performance characteristics of the different extraction techniques for polar, acidic compounds from soil, based on literature data. Note that specific values for this compound may vary and require method validation.[28][29]
| Technique | Recovery | Speed | Solvent Consumption | Automation Potential | Selectivity |
| LLE | Moderate-High | Slow | High | Low | Low |
| SPE | High | Moderate | Moderate | High | High |
| UAE | High | Fast | Moderate | Moderate | Moderate |
| MAE | High | Very Fast | Low | High | Moderate |
| SFE | Moderate-High | Moderate | Very Low | High | High |
| QuEChERS | High | Very Fast | Low | Moderate | Moderate-High |
Conclusion and Recommendations
The choice of the optimal extraction technique for this compound from soil depends on the specific requirements of the analysis, including desired sample throughput, available instrumentation, and the required level of sensitivity and selectivity.
-
For laboratories with limited specialized equipment, Ultrasound-Assisted Extraction (UAE) offers a good balance of speed, efficiency, and cost-effectiveness.
-
Microwave-Assisted Extraction (MAE) and QuEChERS are excellent choices for high-throughput laboratories, offering rapid sample processing and low solvent consumption.[1][15] The QuEChERS method, in particular, is noteworthy for its simplicity and effectiveness.
-
Solid-Phase Extraction (SPE) provides the highest selectivity and is ideal when very clean extracts are required to minimize matrix effects in sensitive analytical instruments.
-
Supercritical Fluid Extraction (SFE) is the most environmentally friendly option and offers high selectivity, but requires specialized and costly equipment.[23]
-
Liquid-Liquid Extraction (LLE) , while a foundational technique, is generally less efficient and more labor-intensive than the more modern alternatives.
Ultimately, regardless of the chosen technique, method validation is crucial to ensure the accuracy and reliability of the results for the specific soil type and analytical conditions.[28][30] This includes assessing parameters such as recovery, precision, linearity, and limits of detection and quantification.[31]
References
- 1. Portico [access.portico.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for HMX - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
- 5. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Ultrasound-Assisted Extraction (UAE), and UHPLC–MS/MS Methodology for the Pharmaceutical Multiresidue Extraction and Analysis of Agricultural Soil Samples | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Extraction of Phenolic Antioxidants from Potato Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 22. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. QuEChERS: About the method [quechers.eu]
- 26. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 27. researchgate.net [researchgate.net]
- 28. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 29. epa.gov [epa.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking HPLC Columns for 2-Hydroxyphenoxyacetic Acid Analysis
Introduction: The Analytical Imperative for 2-Hydroxyphenoxyacetic Acid
This compound, also known as Guaifenesin Related Compound A, is a molecule of significant interest in pharmaceutical development and metabolic research. As a key impurity and metabolite, its accurate and precise quantification is not merely an analytical task but a cornerstone of ensuring drug safety, efficacy, and understanding biological pathways.[1][2] The compound's structure, featuring a phenolic hydroxyl group and a carboxylic acid moiety, presents a distinct set of challenges for chromatographic separation.[3][4] Its polar, acidic, and aromatic nature demands a thoughtfully selected High-Performance Liquid Chromatography (HPLC) column to achieve optimal resolution, peak symmetry, and sensitivity.
This guide provides an in-depth comparison of various reversed-phase HPLC columns for the analysis of this compound. Moving beyond a simple catalog of options, we will explore the causal relationships between stationary phase chemistry, mobile phase composition, and chromatographic performance. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to select and implement a robust, reliable, and efficient analytical method.
Pillar 1: The Chromatographic Theory—Tailoring Separation to Molecular Properties
The predominant technique for analyzing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] In this mode, a non-polar stationary phase is paired with a polar mobile phase.[7] The retention of this compound is governed by the hydrophobic interactions between the molecule and the stationary phase. However, its polar functional groups and the ionizable carboxylic acid add layers of complexity.
The Critical Role of Mobile Phase pH: The carboxylic acid group on this compound has a pKa value that necessitates pH control of the mobile phase. To ensure consistent retention and, most importantly, symmetrical peak shape, the analysis must be conducted at a pH at least 2 units below the pKa of the analyte. This suppresses the ionization of the carboxylate group, presenting a single, neutral form of the molecule to the stationary phase. The use of acidic modifiers like phosphoric acid or formic acid is standard practice to achieve this.[1][5]
Pillar 2: Benchmarking Column Performance—A Comparative Analysis
The choice of stationary phase is the most critical parameter in method development. While the ubiquitous C18 column is a logical starting point, alternative chemistries can offer superior selectivity and performance, particularly when dealing with complex sample matrices or closely related impurities.
Core Stationary Phases for this compound Analysis:
-
C18 (Octadecylsilane): The industry workhorse, C18 columns provide robust hydrophobic retention and are suitable for a vast range of analytes.[7] For this compound, the primary retention mechanism is the interaction between the molecule's phenyl ring and the C18 alkyl chains. It serves as an excellent, reliable baseline for performance comparison.
-
Phenyl-Hexyl: These columns possess phenyl groups bonded to the silica surface, which introduces an alternative separation mechanism: π-π stacking interactions.[7][8] This interaction between the electron-rich phenyl rings of the stationary phase and the analyte can provide unique selectivity for aromatic compounds like this compound, often improving resolution from other aromatic impurities.
-
Polar-Embedded Phases: These columns feature a polar group (e.g., an amide or carbamate) embedded within the alkyl chain.[9] This characteristic makes them exceptionally stable in highly aqueous mobile phases (preventing "phase collapse" or "dewetting") and offers a different selectivity profile, particularly for phenolic compounds, due to potential hydrogen bonding interactions.[10]
Quantitative Performance Comparison
The following table summarizes the expected performance of these column types for the analysis of this compound under optimized isocratic conditions. The data are representative and intended for comparative purposes.
| HPLC Column Type | Stationary Phase Chemistry | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) from Nearest Impurity | Primary Retention Mechanism |
| Standard C18 | Octadecylsilane | 6.2 | 1.2 | 1.8 | Hydrophobic Interaction |
| Phenyl-Hexyl | Phenyl-Hexyl | 7.5 | 1.1 | 2.5 | Hydrophobic & π-π Interaction |
| Polar-Embedded | C18 with embedded amide | 5.8 | 1.0 | 2.1 | Hydrophobic & Hydrogen Bonding |
Performance metrics are based on a standard 4.6 x 150 mm, 5 µm column.
Pillar 3: Experimental Validation—Protocols for Robust Analysis
Trustworthiness in analytical chemistry is built on meticulously executed and validated protocols. The following sections provide detailed methodologies for sample analysis and for developing a stability-indicating method.
Experimental Workflow for HPLC Analysis
The logical flow from sample preparation to data analysis is critical for reproducible results.
Caption: Logical workflow for the HPLC analysis of 2-HPAA.
Detailed HPLC Method Protocol
This protocol describes a robust starting point for the analysis of this compound.
1. Materials and Reagents:
-
This compound Reference Standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Phosphoric Acid (85%, analytical grade)[1]
-
Water (HPLC grade or ultrapure)[1]
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV/PDA detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% Phosphoric Acid) in a 30:70 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C[1]
-
UV Detection Wavelength: 215 nm[1]
-
Run Time: Approximately 10 minutes[1]
3. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.
4. Sample Preparation (from a biological matrix):
-
Protein Precipitation: To 1 mL of a biological sample (e.g., plasma), add three volumes of cold acetonitrile to precipitate proteins.[1]
-
Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
Protocol for Forced Degradation Study
To develop a stability-indicating method, it is essential to demonstrate that the analyte peak is resolved from all potential degradation products.[11][12]
Caption: Workflow for forced degradation studies of 2-HPAA.
1. General Procedure:
-
Prepare separate solutions of this compound (approx. 100 µg/mL).
-
Expose them to the stress conditions outlined below.
-
At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using the developed HPLC method.[13]
2. Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C.[13]
-
Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C.[13]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[13]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[13]
-
Photolytic Degradation: Expose the solution to light providing an illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter.[13]
A photodiode array (PDA) detector is highly recommended for this study to assess the peak purity of the parent compound at each stage, confirming that no degradation products are co-eluting.[13]
Conclusion and Recommendations
The selection of an optimal HPLC column for the analysis of this compound is a balance of performance, selectivity, and the specific goals of the analysis.
-
For routine quality control and quantification in simple matrices, a high-quality C18 column provides excellent robustness and reliability.[1][14]
-
When analyzing complex samples where resolution from closely related aromatic impurities is paramount, a Phenyl-Hexyl column is the superior choice due to its alternative selectivity mechanism involving π-π interactions.[8][14]
-
For methods requiring high concentrations of aqueous mobile phase or when analyzing highly polar mixtures, a Polar-Embedded phase offers enhanced stability and unique selectivity for phenolic analytes.[9][10]
Ultimately, the principles and protocols outlined in this guide provide a comprehensive framework for making an informed, data-driven decision. By systematically benchmarking these column chemistries, researchers can develop a highly specific, robust, and reliable method that ensures the integrity of their analytical results for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. kajay-remedies.com [kajay-remedies.com]
- 5. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. hawach.com [hawach.com]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Crossroads of Metabolism: A Comparative Guide to Urinary 2-Hydroxyphenoxyacetic Acid in Metabolic Disease Outcomes
Introduction: Beyond Conventional Biomarkers in Metabolic Disease
In the intricate landscape of metabolic diseases such as type 2 diabetes, obesity, and cardiovascular conditions, the quest for precise and early indicators of disease progression is paramount. Traditional biomarkers, while valuable, often provide a limited snapshot of a complex and dynamic pathophysiology. This guide delves into the emerging potential of urinary 2-Hydroxyphenoxyacetic Acid (2-HPAA) as a nuanced biomarker for clinical outcomes in metabolic diseases. We will objectively compare its performance with established and alternative biomarkers, supported by a detailed examination of the underlying science and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding and application of novel metabolic biomarkers.
Elevated levels of this compound are commonly associated with several clinical conditions that involve metabolic stress and insulin resistance. One of the primary conditions linked with high 2-HPAA levels is Type 2 Diabetes Mellitus (T2D), where it can serve as an indicator of impaired glucose metabolism and insulin sensitivity[1]. In T2D, insulin resistance leads to altered lipid and carbohydrate metabolism, contributing to increased oxidative stress and the subsequent production of 2-HPAA[1].
The Genesis of 2-HPAA: A Tale of Phenylalanine and the Gut Microbiome
2-HPAA is a metabolite of the essential amino acid phenylalanine. Its presence in urine can be attributed to two primary sources: endogenous human metabolism and the metabolic activity of the gut microbiota. Elevated levels of 2-HPAA can occur with a high-protein diet or in the presence of digestive disorders, where protein malabsorption leads to increased metabolism of undigested protein by gut bacteria[2]. This dual origin makes 2-HPAA a unique biomarker, reflecting both systemic metabolic shifts and the intricate interplay between the host and its microbial inhabitants. The gut microbiome is increasingly recognized for its profound impact on metabolic health, with dysbiosis being a key factor in the development of metabolic syndrome[2][3].
Analytical Quantification of Urinary 2-HPAA: A Methodological Deep Dive
The accurate and precise quantification of urinary 2-HPAA is fundamental to its clinical utility. While several analytical techniques can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity in complex biological matrices like urine.
Experimental Protocol: Quantification of Urinary 2-HPAA by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 2-HPAA in human urine. It is imperative to note that this method should be fully validated in-house to establish specific performance characteristics.
1. Sample Preparation:
- Collection: Collect a mid-stream urine sample in a sterile container.
- Normalization: To account for variations in urine dilution, creatinine concentration should be measured and used for normalization of 2-HPAA levels.
- Internal Standard Spiking: Add a known concentration of an isotopically labeled internal standard (e.g., 2-HPAA-d3) to all samples, calibrators, and quality controls. This is crucial for correcting for variability in sample preparation and instrument response.
- Extraction: Perform a liquid-liquid extraction with a solvent such as ethyl acetate to isolate 2-HPAA and the internal standard from the urine matrix.
- Derivatization (Optional but Recommended for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is typically required to increase the volatility and thermal stability of 2-HPAA. For LC-MS/MS, derivatization is generally not necessary.
- Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reverse-phase column to separate 2-HPAA from other urinary components. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
- Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both 2-HPAA and its internal standard.
3. Data Analysis and Quantification:
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of 2-HPAA to the internal standard against the corresponding concentrations of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
- Quantification: Determine the concentration of 2-HPAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Normalization: Express the final 2-HPAA concentration as a ratio to the urinary creatinine concentration (e.g., in µg/mg creatinine).
Workflow for Urinary 2-HPAA Analysis
Caption: Experimental workflow for urinary 2-HPAA analysis.
Performance Comparison: 2-HPAA vs. Alternative Biomarkers in Metabolic Diseases
The clinical utility of a biomarker is determined by its performance in relation to existing markers. The following table provides a comparative overview of urinary 2-HPAA with other biomarkers relevant to metabolic diseases. It is important to note that while direct comparative studies for 2-HPAA are still emerging, this table is synthesized from existing literature on individual biomarkers.
| Biomarker | Matrix | Primary Clinical Association | Advantages | Disadvantages | Representative Performance Data (for the analytical method) |
| Urinary 2-HPAA | Urine | Insulin Resistance, Type 2 Diabetes, Gut Dysbiosis[1][2] | Non-invasive, reflects both host and microbial metabolism. | Limited large-scale clinical validation, requires sensitive analytical methods. | LC-MS/MS (General for organic acids): LOD: 0.1-10 ng/mL, LOQ: 0.5-50 ng/mL, Linearity (R²): >0.99, Precision (CV%): <15%[4][5][6][7][8] |
| HbA1c | Blood | Long-term Glycemic Control in Diabetes | Well-established, standardized assays available. | Reflects average glucose over 2-3 months, can be influenced by conditions affecting red blood cell turnover. | N/A (Standardized clinical chemistry assays) |
| Fasting Glucose | Blood | Current Glycemic Status | Simple, inexpensive, widely available. | High day-to-day variability, influenced by recent diet and stress. | N/A (Standardized clinical chemistry assays) |
| hs-CRP | Blood | Systemic Inflammation, Cardiovascular Risk[9] | Well-established marker for inflammation. | Non-specific, elevated in various inflammatory conditions. | N/A (Standardized clinical chemistry assays) |
| NT-proBNP | Blood | Cardiac Stress, Heart Failure Risk in Diabetes[9] | High prognostic value for cardiovascular events. | Can be elevated in other conditions like renal impairment. | N/A (Standardized clinical chemistry assays) |
| Urinary Albumin | Urine | Diabetic Nephropathy, Cardiovascular Risk[1] | Established marker for kidney damage in diabetes. | Can be influenced by factors like exercise and urinary tract infections. | N/A (Standardized clinical chemistry assays) |
The Mechanistic Underpinnings: A Proposed Signaling Pathway
The precise molecular mechanisms by which 2-HPAA influences metabolic pathways are an active area of research. However, based on its origin as a phenylalanine metabolite, a plausible signaling pathway can be proposed. Phenylalanine itself has been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ) subunit, leading to its inactivation and reduced glucose uptake[10][11][12][13]. As a downstream metabolite, 2-HPAA may contribute to or be a marker of this process. Furthermore, the production of 2-HPAA by the gut microbiota suggests a potential role in the gut-brain-liver axis, influencing systemic inflammation and insulin sensitivity[2][3][14][15][16].
Caption: Proposed signaling pathway of 2-HPAA in metabolic dysfunction.
Correlating Urinary 2-HPAA with Clinical Outcomes: The Path Forward
To establish urinary 2-HPAA as a robust clinical biomarker, large-scale prospective studies are necessary to correlate its concentration with specific clinical outcomes in metabolic diseases. These studies should aim to:
-
Establish Reference Ranges: Define normal and pathological ranges of urinary 2-HPAA in diverse populations.
-
Determine Prognostic Value: Assess the ability of 2-HPAA levels to predict the incidence and progression of diabetic complications, weight gain in obesity, and cardiovascular events.
-
Monitor Therapeutic Interventions: Evaluate the utility of 2-HPAA as a marker for monitoring the efficacy of dietary, lifestyle, and pharmacological interventions.
While quantitative data directly linking specific urinary 2-HPAA concentrations to the odds ratios of clinical outcomes are still emerging, the existing evidence strongly suggests its potential as a valuable, non-invasive tool in the comprehensive assessment of metabolic health.
Conclusion: A Promising, Yet Unfolding, Narrative
Urinary this compound stands at a compelling intersection of host metabolism, gut microbiology, and metabolic disease. Its potential as a biomarker is underscored by its association with insulin resistance and type 2 diabetes. While further research is needed to fully elucidate its clinical utility and establish definitive quantitative correlations with disease outcomes, the methodologies for its accurate measurement are well-established. As our understanding of the intricate signaling pathways in metabolic diseases deepens, biomarkers like 2-HPAA, which reflect the complex interplay of multiple physiological systems, will undoubtedly play an increasingly important role in personalized medicine and targeted drug development.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. research.tus.ie [research.tus.ie]
- 6. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS Method for the quantitation of heparan sulfate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key biomarkers in type 2 diabetes patients: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gut microbiota linked to HPA axis hormones [healio.com]
- 15. Gut Microbiota and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Head-to-Head Comparison of the Antimicrobial Efficacy of 2-Hydroxyphenoxyacetic Acid and Its Derivatives
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the promising candidates, 2-Hydroxyphenoxyacetic Acid and its derivatives have garnered significant interest. This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of the parent compound and its structurally diverse derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their antimicrobial potential and provide detailed protocols for the evaluation of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Promise of the this compound Scaffold
This compound, a simple phenolic acid, possesses a unique structural framework that makes it an attractive starting point for the synthesis of novel antimicrobial agents. The presence of a carboxylic acid group, a phenyl ring, and a hydroxyl group offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. The rationale behind the derivatization of this parent compound is to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its pharmacokinetic properties. By strategically modifying the core structure, we can explore the intricate relationship between chemical composition and antimicrobial efficacy.
Comparative Antimicrobial Efficacy: A Quantitative Analysis
A critical aspect of evaluating novel antimicrobial compounds is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]
The following table summarizes the available antimicrobial efficacy data for this compound and several of its derivatives against two common and clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
| Compound/Derivative | Test Microorganism | MIC | MBC | Reference |
| This compound | Staphylococcus aureus | Data Not Available | Data Not Available | |
| Escherichia coli | Data Not Available | Data Not Available | ||
| 2-(2-hydroxy phenylimino) acetic acid | Staphylococcus aureus | 70 mM | Not Reported | [1] |
| Escherichia coli | 70 mM | Not Reported | [1] | |
| Azomethine derivative 2a | Staphylococcus aureus | 62.5 µg/mL | 125 µg/mL | [2] |
| Escherichia coli | 125 µg/mL | 250 µg/mL | [2] | |
| Azomethine derivative 2b | Staphylococcus aureus | 62.5 µg/mL | 62.5 µg/mL | [2] |
| Escherichia coli | 125 µg/mL | 125 µg/mL | [2] | |
| Azomethine derivative 2e | Staphylococcus aureus | 62.5 µg/mL | 125 µg/mL | [2] |
| Escherichia coli | 125 µg/mL | 250 µg/mL | [2] | |
| Azomethine derivative 2g | Staphylococcus aureus | 31.25 µg/mL | 31.25 µg/mL | [2] |
| Escherichia coli | 62.5 µg/mL | 62.5 µg/mL | [2] | |
| Azomethine derivative 2h | Staphylococcus aureus | 31.25 µg/mL | 31.25 µg/mL | [2] |
| Escherichia coli | 62.5 µg/mL | 62.5 µg/mL | [2] |
Note: The MIC for 2-(2-hydroxy phenylimino) acetic acid was reported in mM. To facilitate comparison, this is approximately 10507 µg/mL, indicating significantly lower potency compared to the azomethine derivatives. A direct comparison with the parent this compound is currently limited by the lack of available MIC data against these specific strains.
Structure-Activity Relationship (SAR) Insights
The data, though limited, offers valuable insights into the structure-activity relationships of this compound derivatives:
-
Impact of Azomethine Group: The synthesis of azomethine derivatives from 2-formylphenoxyacetic acid (a derivative of this compound) appears to be a highly effective strategy for enhancing antibacterial activity.[2] The introduction of the C=N linkage is an essential structural requirement for biological activity.[2]
-
Influence of Substituents on the Azomethine Moiety: The nature of the aromatic amine reacted with the 2-formylphenoxyacetic acid significantly influences the antimicrobial potency. For instance, derivatives 2g and 2h , which incorporate thiazole and imidazole moieties respectively, demonstrate the most potent activity against both S. aureus and E. coli among the tested azomethines.[2] This suggests that the presence of these heterocyclic rings enhances the antibacterial effect.
-
Imino vs. Azomethine Derivatives: The imino derivative, 2-(2-hydroxy phenylimino) acetic acid, exhibits considerably weaker antimicrobial activity compared to the azomethine derivatives.[1][2] This highlights the critical role of the overall molecular structure and the nature of the substituent groups in determining biological efficacy.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data for comparative analysis, standardized antimicrobial susceptibility testing methods are crucial. The following are detailed protocols for the determination of MIC and MBC, based on established methodologies.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compounds (this compound and its derivatives)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% reduction in the initial inoculum.
-
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the chemical entities involved, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Relationship between the parent compound and its derivatives.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound derivatives as a promising class of antimicrobial agents. The available data strongly suggests that derivatization, particularly through the formation of azomethines with heterocyclic moieties, can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
However, a significant data gap remains concerning the antimicrobial efficacy of the parent compound, this compound, under comparable experimental conditions. Future research should prioritize the systematic evaluation of the parent compound to establish a definitive baseline for comparison. Furthermore, a broader range of derivatives, including those with halogen substitutions and ester or amide linkages, should be synthesized and screened to build a more comprehensive structure-activity relationship profile. Such studies will be instrumental in guiding the rational design of more potent and selective antimicrobial agents based on the versatile this compound scaffold.
References
Safety Operating Guide
Mastering the Safe Handling of 2-Hydroxyphenoxyacetic Acid: A Guide for Laboratory Professionals
For the dedicated researcher, the integrity of an experiment is paramount. This integrity begins not with the reagents themselves, but with the meticulous safety protocols that govern their use. 2-Hydroxyphenoxyacetic Acid, a valuable compound in various research and development applications, requires a comprehensive understanding of its handling to ensure both personal safety and the validity of your results. This guide moves beyond mere checklists to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and operational plans for this chemical, grounded in established safety principles.
Hazard Profile of this compound: Understanding the Risks
Before any handling, a thorough understanding of the inherent hazards of this compound is crucial. According to safety data sheets, this compound is classified as a hazardous substance that can cause significant irritation.[1][2][3] The primary routes of exposure and their effects are:
-
Inhalation: May cause respiratory tract irritation.[1][2][4]
-
Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation.[2][4][5]
It is important to note that currently, there are no established occupational exposure limits (PELs or TLVs) for this compound.[2] This absence of a defined limit necessitates a more cautious approach, treating it as a substance with the potential for harm upon exposure and emphasizing the consistent use of appropriate engineering controls and personal protective equipment.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedure being undertaken. The following table outlines the recommended PPE for handling this compound in various scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical safety goggles | Nitrile or neoprene gloves | Standard lab coat | Not typically required if handled in a certified chemical fume hood |
| High-Volume Handling or Potential for Dusting | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Air-purifying respirator with a P95 or P100 particulate filter |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with combination organic vapor/particulate cartridges |
A Deeper Look at Your Defenses:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes and dust.[1][2][5] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes, such as during high-volume transfers or spill cleanup.[1]
-
Body Protection: A standard lab coat is suitable for low-volume work.[1][2][5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is necessary to protect underlying clothing and skin.
-
Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not required. However, if you are working with larger quantities, or if there is a potential for dust generation and inadequate ventilation, a respirator is mandatory.[1][2][5] An air-purifying respirator fitted with a P95 or P100 particulate filter is recommended to prevent inhalation of the solid compound.[4] In the event of a large spill, a combination cartridge for organic vapors and particulates may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[2][5]
Operational Plan: From Receipt to Disposal
A robust operational plan ensures that safety is integrated into every step of the chemical's lifecycle in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][6]
-
Keep it away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[1][2][5]
Handling and Preparation
The following workflow diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Response
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain and Clean: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1][2] For a liquid spill, use an inert absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All spill cleanup materials and contaminated clothing should be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow your institution's and local regulations for chemical waste disposal. It is often recommended to use a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain.
Emergency Procedures: Immediate First Aid
In the case of accidental exposure, prompt first aid is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues, and upholding the integrity of your scientific endeavors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Hydroxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
